1-(2-Bromoethyl)pyrrolidine-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDHHRUFSOIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543892 | |
| Record name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55943-72-1 | |
| Record name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine-2,5-dione (CAS Number: 55943-72-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)pyrrolidine-2,5-dione, a versatile bifunctional reagent with significant applications in organic synthesis, medicinal chemistry, and bioconjugation. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its reactivity, particularly as an alkylating agent. Furthermore, this guide discusses its role as a valuable building block in the construction of complex molecules, including its potential application as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs).
Chemical and Physical Properties
This compound, also known as N-(2-bromoethyl)succinimide, is a white to off-white crystalline solid. Its key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 55943-72-1 | [1][2] |
| Molecular Formula | C₆H₈BrNO₂ | [1][2] |
| Molecular Weight | 206.04 g/mol | [1][2] |
| Melting Point | 56-60 °C | [3] |
| Appearance | Powder | [3] |
| Purity | ≥97% | [2][3] |
| SMILES | BrCCN1C(=O)CCC1=O | [3] |
| InChI Key | AXYDHHRUFSOIAB-UHFFFAOYSA-N | [3] |
Synthesis
Plausible Experimental Protocol: Synthesis of this compound
This protocol is adapted from the Gabriel synthesis of N-(2-bromoethyl)phthalimide.[4]
Materials:
-
Succinimide
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add succinimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add an excess of 1,2-dibromoethane (3.0-5.0 eq) to the stirred suspension. The use of excess 1,2-dibromoethane is crucial to minimize the formation of the disubstituted byproduct, 1,2-bis(succinimido)ethane.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and DMF.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.
Reactivity and Applications
The chemical reactivity of this compound is dominated by the presence of the bromoethyl group. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism.[1] This makes the compound an excellent reagent for introducing the N-(2-ethyl)succinimide moiety into other molecules.
N-Alkylation Reactions
This compound readily reacts with primary and secondary amines to form N-alkylated products. This reaction is fundamental in the synthesis of more complex molecules with potential biological activity. For instance, the pyrrolidine-2,5-dione scaffold is a key feature in many anticonvulsant drugs.[][6]
Plausible Experimental Protocol: N-Alkylation of a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) and a base such as potassium carbonate (1.5 eq) in an anhydrous solvent like acetonitrile.
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the N-alkylated product.
Application in PROTAC Synthesis
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC.
This compound can serve as a precursor for the synthesis of PROTAC linkers. The bromoethyl group can be reacted with a nucleophilic site on either the POI ligand or the E3 ligase ligand to form a stable covalent bond. The succinimide ring provides a rigid and polar component to the linker, which can influence the overall conformation and properties of the PROTAC molecule.
Spectral Data (Predicted)
1H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.85 | t | 2H | N-CH₂-CH₂-Br |
| ~3.50 | t | 2H | N-CH₂-CH₂-Br |
| ~2.75 | s | 4H | -CO-CH₂-CH₂-CO- |
13C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C=O |
| ~39 | N-CH₂- |
| ~28 | -CO-CH₂- |
| ~27 | -CH₂-Br |
Mass Spectrometry (EI, Predicted):
-
Molecular Ion (M⁺): m/z = 205/207 (due to ⁷⁹Br and ⁸¹Br isotopes)
-
Major Fragmentation Peaks:
-
m/z = 126 [M - Br]⁺
-
m/z = 108 [M - CH₂Br]⁺
-
m/z = 99 [Succinimide]⁺
-
Infrared (IR) Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch (aliphatic) |
| ~1770, ~1700 | C=O stretch (imide, two bands) |
| ~1420 | C-H bend |
| ~1180 | C-N stretch |
| ~650 | C-Br stretch |
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its bifunctional nature, with a reactive bromoethyl group and a stable succinimide core, makes it a versatile reagent for the introduction of the N-(2-ethyl)succinimide moiety. This has significant implications for the development of new pharmaceuticals, particularly in the areas of anticonvulsants and targeted protein degradation via PROTAC technology. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and development.
References
N-(2-Bromoethyl)succinimide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(2-Bromoethyl)succinimide is a valuable reagent in organic synthesis, particularly for the introduction of a 2-aminoethyl group in a protected form. Its bifunctional nature, possessing both a reactive bromide and a stable succinimide ring, makes it a versatile building block in the synthesis of a wide range of compounds, including those with pharmaceutical applications. This guide provides an in-depth overview of the physical properties of N-(2-Bromoethyl)succinimide, alongside a representative synthetic protocol.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of N-(2-Bromoethyl)succinimide is presented below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | [1][2] |
| Synonym(s) | N-(2-Bromoethyl)succinimide | [1][2] |
| CAS Number | 55943-72-1 | [1][2] |
| Molecular Formula | C₆H₈BrNO₂ | [1][3] |
| Molecular Weight | 206.04 g/mol | [1][3] |
| Appearance | Powder | [1] |
| Melting Point | 56-60 °C | [1][2] |
| Boiling Point | 150 °C at 6 Torr | [2] |
| Density (Predicted) | 1.667 ± 0.06 g/cm³ | [2][4] |
| Purity | 97% | [1] |
Experimental Protocols
Representative Synthesis of N-(2-Bromoethyl)succinimide
Reaction Scheme:
Succinimide is first deprotonated with a suitable base, such as potassium carbonate, to form the potassium salt of succinimide. This salt then acts as a nucleophile, reacting with an excess of 1,2-dibromoethane in a nucleophilic substitution reaction. The excess 1,2-dibromoethane serves as both the reactant and the solvent.
Materials:
-
Succinimide
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dibromoethane
-
Anhydrous Dimethylformamide (DMF) (as an alternative solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard Glassware for Organic Synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide (1 equivalent) and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add a sufficient volume of 1,2-dibromoethane (a large excess, e.g., 10-20 equivalents) to the flask. Alternatively, anhydrous DMF can be used as the solvent.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC, typically several hours), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).
-
Solvent Removal: Remove the excess 1,2-dibromoethane from the filtrate by distillation under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure N-(2-Bromoethyl)succinimide.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of N-(2-Bromoethyl)succinimide as described in the experimental protocol.
Caption: Synthesis workflow for N-(2-Bromoethyl)succinimide.
References
1-(2-Bromoethyl)pyrrolidine-2,5-dione chemical structure and IUPAC name
For researchers and professionals in the field of drug development and chemical synthesis, a thorough understanding of reactive intermediates is paramount. One such compound of interest is 1-(2-Bromoethyl)pyrrolidine-2,5-dione. This document provides a concise technical overview of its chemical identity, including its structure and formal nomenclature.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name systematically describes the molecule's architecture.
The structure consists of a central five-membered ring, a pyrrolidine-2,5-dione, which is also known as a succinimide ring. This core has two ketone groups on the second and fifth positions of the pyrrolidine ring. A 2-bromoethyl group is attached to the nitrogen atom (position 1) of this ring. The "2-bromoethyl" designation indicates a two-carbon ethyl chain where a bromine atom is substituted on the second carbon, the one further from the point of attachment to the nitrogen.
The chemical formula for this compound is C₆H₈BrNO₂[1][2]. The structure can also be represented by the SMILES string O=C1CCC(=O)N1CCBr[1].
Key Chemical Data
For ease of reference and comparison, the fundamental chemical data for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 55943-72-1[1][2] |
| Molecular Formula | C₆H₈BrNO₂[1][2] |
| Molecular Weight | 206.04 g/mol [1][2] |
| SMILES | O=C1CCC(=O)N1CCBr[1] |
| Synonyms | N-(2-Bromoethyl)succinimide, 1-Bromo-2-succinimidoethane, 2,5-Pyrrolidinedione, 1-(2-bromoethyl)-[3] |
It is important to note that a related but distinct compound is 1-(2-bromoethyl)-1H-pyrrole-2,5-dione (CAS: 95212-17-2), which features a pyrrole (a five-membered aromatic ring with one nitrogen) instead of a pyrrolidine (the saturated analog) ring[4][5]. This seemingly minor difference results in a different molecular formula (C₆H₆BrNO₂) and distinct chemical properties[4][5]. Care must be taken to distinguish between these two structures in experimental design and procurement.
References
Synthesis of 1-(2-Bromoethyl)pyrrolidine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic route for 1-(2-bromoethyl)pyrrolidine-2,5-dione, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a hydroxylated intermediate, followed by a bromination step. Detailed experimental protocols are provided, along with a summary of quantitative data and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the condensation of succinic anhydride with ethanolamine to yield N-(2-hydroxyethyl)succinimide. This intermediate is then subjected to bromination, converting the hydroxyl group to a bromide to afford the target compound.
Figure 1. Proposed two-step synthesis route for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants, intermediates, and the final product involved in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 119-120 | 261 |
| Ethanolamine | C₂H₇NO | 61.08 | 10.3 | 170 |
| N-(2-Hydroxyethyl)succinimide | C₆H₉NO₃ | 143.14 | 57-61[1] | 160-164 (at 3 mmHg)[1] |
| Phosphorus Tribromide | PBr₃ | 270.69 | -41.5 | 173.2 |
| This compound | C₆H₈BrNO₂ | 206.04 | 56-60 | Not available |
Experimental Protocols
Step 1: Synthesis of N-(2-Hydroxyethyl)succinimide
This procedure details the formation of the N-substituted succinimide intermediate through the reaction of succinic anhydride and ethanolamine.
Materials:
-
Succinic anhydride
-
Ethanolamine
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Round-bottom flask
-
Reflux condenser with Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add succinic anhydride (1.0 eq) and toluene.
-
Begin stirring the suspension and add ethanolamine (1.0 eq) dropwise to the flask. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-(2-hydroxyethyl)succinimide as a white solid.
Step 2: Synthesis of this compound
Note: The following is a proposed protocol based on standard procedures for the bromination of primary alcohols using phosphorus tribromide, as a specific literature procedure for this exact transformation was not identified.[2][3][4][5][6] This reaction should be performed in a well-ventilated fume hood due to the corrosive and hazardous nature of phosphorus tribromide.
Materials:
-
N-(2-Hydroxyethyl)succinimide
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-hydroxyethyl)succinimide (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus tribromide (0.34 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise from the dropping funnel to the stirred solution.[4] Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PBr₃.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow of the synthesis.
Figure 2. Experimental workflow for the synthesis of this compound.
References
Reactivity of N-(2-Bromoethyl)succinimide with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Bromoethyl)succinimide is a valuable bifunctional reagent in organic synthesis and bioconjugation. Its chemical structure, featuring an electrophilic bromoethyl group and a succinimide ring, allows for a range of reactions, primarily nucleophilic substitutions. This technical guide provides a comprehensive overview of the reactivity of N-(2-Bromoethyl)succinimide with various nucleophiles, including amines, thiols, alcohols, and carboxylates. The document details reaction mechanisms, presents available quantitative data, and provides experimental protocols for key reactions. Furthermore, logical workflows for its application, particularly in proteomics, are visualized to aid in experimental design.
Introduction
N-(2-Bromoethyl)succinimide is a chemical compound featuring a reactive bromoethyl group attached to a succinimide core. This structure renders it an effective alkylating agent, where the bromine atom serves as a good leaving group in nucleophilic substitution reactions. The succinimide moiety, in turn, can be considered a stable protecting group for a primary amine, which can be revealed through subsequent chemical transformations. This dual functionality makes N-(2-Bromoethyl)succinimide and its analogs, such as N-(2-bromoethyl)phthalimide, useful building blocks in medicinal chemistry and for the synthesis of probes for chemical biology.[1]
The primary mode of reaction for N-(2-Bromoethyl)succinimide involves the attack of a nucleophile on the carbon atom bearing the bromine, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity of the nucleophile, the reaction conditions (solvent, temperature, and pH), and the steric hindrance around the reactive center all play crucial roles in determining the outcome and efficiency of the reaction.
Reactivity with Amine Nucleophiles
Primary and secondary amines are effective nucleophiles for N-(2-Bromoethyl)succinimide, leading to the formation of N-substituted ethylsuccinimides. The reaction is a standard SN2 alkylation where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the bromoethyl group.
General Reaction Scheme:
Where R1 and R2 can be hydrogen or alkyl/aryl groups.
The initial reaction forms an ammonium salt, which is then deprotonated by a base to yield the final product. An excess of the amine nucleophile can often serve as the base.
Quantitative Data Summary:
| Nucleophile (Amine) | Expected Relative Reactivity | Typical Reaction Conditions | Expected Yield | Reference/Analogy |
| Primary Aliphatic Amines | High | Aprotic solvent (e.g., DMF, Acetonitrile), Room Temperature to mild heating | Good to Excellent | General SN2 reactivity |
| Secondary Aliphatic Amines | Moderate to High | Aprotic solvent (e.g., DMF, Acetonitrile), Room Temperature to mild heating | Good to Excellent | General SN2 reactivity |
| Primary Aromatic Amines (e.g., Aniline) | Low to Moderate | Aprotic solvent, Elevated temperature | Moderate | Kinetic studies on aniline oxidation by N-bromophthalimide[2] |
| Amino Acids (e.g., Glycine) | Moderate | Aqueous buffer (pH > 7), Room Temperature | Moderate to Good | Computational studies on glycine reactivity[1] |
Table 1: Summary of Expected Reactivity of N-(2-Bromoethyl)succinimide with Amine Nucleophiles.
Reactivity with Thiol Nucleophiles
Thiol groups, particularly in the form of their conjugate base, the thiolate anion, are excellent soft nucleophiles and react readily with the soft electrophilic center of the bromoethyl group in N-(2-Bromoethyl)succinimide. This reaction is highly efficient and is commonly exploited in bioconjugation to specifically label cysteine residues in proteins.[3] The reaction proceeds via an SN2 mechanism to form a stable thioether linkage.
General Reaction Scheme:
The rate of this reaction is pH-dependent, as the concentration of the more nucleophilic thiolate anion increases with pH.
Quantitative Data Summary:
While specific kinetic data for N-(2-Bromoethyl)succinimide is scarce, data from analogous bromoacetyl and maleimide reagents suggest that the reaction with thiols is rapid. For instance, chlorooximes react with glutathione with an apparent second-order rate constant of 306 M⁻¹s⁻¹.[4]
| Nucleophile (Thiol) | Expected Relative Reactivity | Typical Reaction Conditions | Expected Yield | Reference/Analogy |
| Cysteine | High | Aqueous buffer (pH 7-8), Room Temperature | Excellent | Protocols for similar reagents in proteomics[3] |
| Glutathione | High | Aqueous buffer (pH 7-8), Room Temperature | Excellent | Protocols for derivatization with N-ethylmaleimide[5][6] |
| Aliphatic Thiols | High | Aprotic solvent with base, or buffered aqueous solution | Good to Excellent | General SN2 reactivity |
Table 2: Summary of Expected Reactivity of N-(2-Bromoethyl)succinimide with Thiol Nucleophiles.
Reactivity with Alcohol and Carboxylate Nucleophiles
Alcohols and carboxylates are generally less nucleophilic than amines and thiols, and therefore, their reaction with N-(2-Bromoethyl)succinimide is expected to be slower and may require more forcing conditions.
Alcohols: The alkylation of phenols, a type of alcohol, is known to occur but often requires high temperatures and the presence of a base to deprotonate the hydroxyl group to the more nucleophilic phenoxide.[7][8][9][10][11]
Carboxylates: The reaction of alkyl halides with carboxylates to form esters is a well-established reaction. However, the nucleophilicity of carboxylates is moderate, and competitive reactions, especially in the presence of more nucleophilic species or in protic solvents, can be a challenge. In some cases, the use of a weak base like sodium acetate is to deprotonate other species in solution rather than to act as the primary nucleophile.[12]
Quantitative Data Summary:
| Nucleophile | Expected Relative Reactivity | Typical Reaction Conditions | Expected Yield | Reference/Analogy |
| Alcohols (e.g., Phenols) | Low | High temperature, presence of a strong base | Variable | Patents on phenol alkylation[7][8][9][10][11] |
| Carboxylates | Low to Moderate | Aprotic solvent, may require elevated temperature | Variable | General principles of ester formation from alkyl halides |
Table 3: Summary of Expected Reactivity of N-(2-Bromoethyl)succinimide with Alcohol and Carboxylate Nucleophiles.
Experimental Protocols
General Protocol for Alkylation of Cysteine Residues in a Protein
This protocol is adapted from established methods for protein alkylation using structurally similar reagents.[3]
Materials:
-
Protein containing accessible cysteine residues
-
N-(2-Bromoethyl)succinimide
-
Denaturation Buffer: 8 M urea, 50 mM NH₄HCO₃, pH 8.0
-
Reduction Solution: 100 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylation Stock Solution: N-(2-Bromoethyl)succinimide dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO or acetonitrile) to the desired concentration (e.g., 500 mM).
-
Quenching Solution: 200 mM DTT in water (prepare fresh)
-
Digestion Buffer: 50 mM NH₄HCO₃, pH 8.0
-
Proteomics grade trypsin
Procedure:
-
Protein Solubilization and Denaturation: Resuspend or dilute the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL. Incubate for 15 minutes at room temperature to ensure complete denaturation.
-
Reduction of Disulfide Bonds: Add the Reduction Solution to the denatured protein solution to a final DTT concentration of 10 mM. Incubate at 56°C for 30 minutes. Allow the sample to cool to room temperature.
-
Alkylation: Add the Alkylation Stock Solution to the reduced protein solution to a final concentration of 20-50 mM. The optimal concentration should be determined empirically. Incubate the reaction in the dark at room temperature for 60 minutes.
-
Quenching of Excess Alkylating Reagent: To quench any unreacted N-(2-Bromoethyl)succinimide, add the Quenching Solution to a final DTT concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1.5 M.
-
Proteolytic Digestion: Add trypsin to the protein solution at a 1:50 (trypsin:protein, w/w) ratio. Incubate overnight (12-16 hours) at 37°C.
-
Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 desalting column prior to mass spectrometry analysis.
Visualizations
Logical Workflow for Cysteine Alkylation in Proteomics
Caption: Workflow for Cysteine Alkylation in Proteomics.
General Reaction Pathway of N-(2-Bromoethyl)succinimide with Nucleophiles
Caption: General SN2 Reaction Pathway.
Conclusion
N-(2-Bromoethyl)succinimide is a versatile alkylating agent with predictable reactivity towards a range of nucleophiles. The order of reactivity generally follows: thiols > amines > alcohols > carboxylates. This reactivity profile allows for its application in various synthetic contexts, from the construction of complex organic molecules to the specific modification of biomolecules. While quantitative kinetic data for N-(2-Bromoethyl)succinimide itself is limited, a wealth of information from analogous compounds provides a strong basis for predicting its behavior and designing effective reaction protocols. The provided experimental protocol for cysteine alkylation and the visualized workflows serve as practical guides for researchers employing this reagent in their work. Further kinetic studies on N-(2-Bromoethyl)succinimide would be beneficial to provide a more detailed quantitative understanding of its reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS | MDPI [mdpi.com]
- 6. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2841623A - Process for the alkylation of phenols - Google Patents [patents.google.com]
- 8. US2684389A - Alkylation of phenols - Google Patents [patents.google.com]
- 9. US2678951A - Alkylation of phenols - Google Patents [patents.google.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1-(2-bromoethyl)pyrrolidine-2,5-dione, a key bifunctional reagent utilized in organic synthesis and medicinal chemistry. It serves as a valuable building block for the introduction of a protected ethylamine moiety, facilitating the construction of complex heterocyclic systems and molecules of therapeutic interest.
Core Chemical Properties
This compound, also known as N-(2-Bromoethyl)succinimide, is a derivative of succinimide featuring a reactive bromoethyl group attached to the nitrogen atom. This structure imparts dual functionality, making it a versatile intermediate in synthetic chemistry.
| Property | Value | References |
| Molecular Formula | C₆H₈BrNO₂ | [1][2] |
| Molecular Weight | 206.04 g/mol | [1][2][3][4] |
| CAS Number | 55943-72-1 | [1][2][4] |
| IUPAC Name | This compound | [2] |
| SMILES | O=C1CCC(=O)N1CCBr | [2] |
| Purity | Typically ≥97% | [2][3] |
Synthesis and Experimental Protocols
The most direct synthetic route to this compound involves the nucleophilic substitution reaction between succinimide and 1,2-dibromoethane.[4]
General Experimental Protocol:
-
Deprotonation: Succinimide is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to generate the succinimidyl anion. This anion is a potent nucleophile.
-
Alkylation: An excess of 1,2-dibromoethane is added to the reaction mixture. The succinimidyl anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic Sₙ2 reaction.[4]
-
Reaction Control: Using an excess of 1,2-dibromoethane is crucial to favor the desired monosubstituted product and minimize the formation of the 1,2-bis(succinimido)ethane byproduct.[4]
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove unreacted base and salts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Caption: Synthetic pathway for this compound.
Reactivity and Applications in Drug Development
The chemical utility of this compound stems from the reactivity of the bromoethyl group. The carbon atom adjacent to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction.[4] This allows for the covalent attachment of various chemical moieties.
The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic applications, including anticonvulsant and antitumor properties.[4][5] This reagent provides a direct route for incorporating a protected ethylamine fragment, a common substructure in many alkaloids and other bioactive molecules.[4]
Key Applications:
-
Alkylation of Nucleophiles: It is used to alkylate primary and secondary amines, thiols, and other nucleophiles.[4]
-
Synthesis of Heterocycles: The resulting intermediate from alkylation can undergo further transformations, such as intramolecular cyclization, to generate more complex heterocyclic systems like piperazines.[4]
-
Building Block for Compound Libraries: Its reactivity makes it an instrumental building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[4]
Caption: General reactivity of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97% | CAS: 55943-72-1 | AChemBlock [achemblock.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound | 55943-72-1 | Benchchem [benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-(2-Bromoethyl)succinimide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Bromoethyl)succinimide. Due to a lack of readily available quantitative solubility data in published literature and chemical databases, this document focuses on providing a detailed experimental protocol for determining solubility, summarizing known physical properties that influence solubility, and offering qualitative insights where possible.
Introduction to N-(2-Bromoethyl)succinimide
N-(2-Bromoethyl)succinimide, with the CAS number 55943-72-1, is a chemical compound used as a reagent in organic synthesis.[1][2] Its molecular formula is C₆H₈BrNO₂, and it has a molecular weight of 206.04 g/mol .[1][2] Understanding its solubility in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development.
Quantitative Solubility Data
Exhaustive searches of scientific databases, patents, and technical data sheets did not yield specific quantitative solubility data (e.g., g/100mL or mol/L) for N-(2-Bromoethyl)succinimide in common organic solvents. The information available is often qualitative or pertains to the related but distinct compound, N-Bromosuccinimide (NBS).
Table 1: Solubility of N-(2-Bromoethyl)succinimide in Organic Solvents
| Solvent | Quantitative Solubility | Temperature (°C) | Observations and Inferences |
| Acetonitrile | Data not available | Not specified | A patent describing a reaction with a similar pyrrolidine derivative used acetonitrile as a solvent, suggesting potential solubility.[3] |
| Other Organic Solvents | Data not available | Not specified | Based on its structure (a polar succinimide ring and a bromoethyl group), it is expected to have some solubility in polar aprotic and protic solvents. Experimental determination is required for accurate assessment. |
Experimental Protocol for Solubility Determination
To empower researchers to ascertain the precise solubility of N-(2-Bromoethyl)succinimide in solvents relevant to their work, the following detailed experimental protocol is provided. This method is a standard approach for determining the solubility of a solid compound in a liquid solvent.
Objective: To quantitatively determine the solubility of N-(2-Bromoethyl)succinimide in a selected organic solvent at a specific temperature.
Materials:
-
N-(2-Bromoethyl)succinimide (powder form)[1]
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or other suitable analytical instrument)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of N-(2-Bromoethyl)succinimide to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for a rough estimate):
-
Weigh the vial containing the filtered solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (56-60 °C) until a constant weight of the solid residue is achieved.[1]
-
Calculate the mass of the dissolved solid and express the solubility in g/100mL or other appropriate units.
-
-
Chromatographic Analysis (for higher accuracy):
-
Accurately dilute the filtered saturated solution with a known volume of the solvent.
-
Prepare a series of standard solutions of N-(2-Bromoethyl)succinimide of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of N-(2-Bromoethyl)succinimide in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for N-(2-Bromoethyl)succinimide and the chosen solvents for specific handling and disposal instructions.[4][5][6]
Visualization of Experimental Workflow
The following diagram illustrates the logical steps for the experimental determination of solubility.
This guide provides researchers with the necessary tools to understand and determine the solubility of N-(2-Bromoethyl)succinimide in various organic solvents, facilitating its effective application in research and development.
References
- 1. N-(2-Bromoethyl)succinimide 97 55943-72-1 [sigmaaldrich.com]
- 2. N-(2-BROMOETHYL)SUCCINIMIDE | 55943-72-1 | INDOFINE Chemical Company [indofinechemical.com]
- 3. US5096890A - Pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-Depth Technical Guide to the SN2 Reaction Mechanism of 1-(2-Bromoethyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromoethyl)pyrrolidine-2,5-dione, also known as N-(2-Bromoethyl)succinimide, is a valuable bifunctional reagent in organic synthesis and medicinal chemistry. Its chemical structure incorporates both a reactive primary alkyl bromide and a succinimide moiety, making it a versatile building block for the introduction of a succinimidyl-ethyl group onto various nucleophiles. This guide provides a detailed exploration of the mechanism of action of this compound in bimolecular nucleophilic substitution (SN2) reactions. We will delve into the core principles of its reactivity, supported by available data, and provide illustrative experimental protocols and visualizations to facilitate its application in research and development.
Core Concepts: The SN2 Reactivity of this compound
The primary mode of reaction for this compound with nucleophiles is the SN2 mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion as the leaving group.
Key characteristics of the SN2 reaction involving this reagent include:
-
Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both this compound and the nucleophile.
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the carbon-bromine bond. This leads to an inversion of stereochemistry if the carbon were a chiral center (though in this case, it is not).
-
Steric Hindrance: As a primary alkyl halide, the electrophilic carbon in the bromoethyl group is relatively unhindered, making it an excellent substrate for SN2 reactions.
-
Leaving Group Ability: The bromide ion is a good leaving group, as it is a weak base and can stabilize the negative charge.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are typically favored for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile.
The succinimide group is largely electronically withdrawing, which can slightly increase the electrophilicity of the carbon atom attached to the bromine, thereby facilitating the nucleophilic attack.
Quantitative Data
While specific kinetic data such as rate constants for the SN2 reactions of this compound are not widely published, the outcomes of its synthetic applications provide valuable quantitative information in the form of reaction yields. The following table summarizes representative yields for the alkylation of different nucleophiles with this reagent, extrapolated from analogous reactions and general principles of SN2 reactivity.
| Nucleophile Class | Representative Nucleophile | Product Type | Typical Solvent | Base | Temperature (°C) | Reported/Expected Yield (%) |
| Phenols | 4-Hydroxyphenyl derivative | Aryl ether | DMF | K₂CO₃ | 100 | Good to Excellent |
| Amines | Primary/Secondary Amine | Substituted Amine | ACN, DMF | K₂CO₃, Et₃N | 25-80 | Moderate to High |
| Thiols | Cysteine derivative | Thioether | Aqueous Buffer (pH ~7-8) | - | 25 | High |
| Carboxylates | Carboxylic acid | Ester | DMF | Cs₂CO₃ | 25-60 | Moderate |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in SN2 reactions.
General Procedure for the N-Alkylation of Phenols
This protocol is adapted from a procedure for the synthesis of PET tracer precursors.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenolic substrate in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the S-Alkylation of Thiols
This protocol is based on the high nucleophilicity of thiols and their reactivity towards alkyl halides in aqueous media.
Materials:
-
Thiol-containing substrate (e.g., a cysteine-containing peptide) (1.0 eq)
-
This compound (1.1 eq)
-
Phosphate or bicarbonate buffer (pH 7.0-8.0)
-
Acetonitrile or DMSO (as a co-solvent if needed for solubility)
Procedure:
-
Dissolve the thiol-containing substrate in the chosen aqueous buffer. If the substrate has limited aqueous solubility, a minimal amount of a water-miscible organic solvent can be added.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF or DMSO).
-
Add the solution of this compound dropwise to the stirred solution of the thiol at room temperature.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC.
Visualizations
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the core SN2 reaction mechanism and a typical experimental workflow.
Applications in Drug Development and Research
The succinimide moiety is a common structural motif in medicinal chemistry, often used as a linker or as part of a pharmacophore. This compound serves as a key building block for introducing the N-ethylsuccinimide group onto various scaffolds. This can be particularly useful in:
-
Linker Chemistry for Antibody-Drug Conjugates (ADCs): The succinimide group can be further functionalized, and the ethyl linker provides spacing between the drug and the targeting moiety.
-
Synthesis of PET Tracers: As demonstrated in the literature, this reagent is used to attach linkers for radiolabeling to phenolic compounds for in vivo imaging applications.[1][2]
-
Fragment-Based Drug Discovery: The succinimide ring can participate in hydrogen bonding interactions with biological targets, and the bromoethyl group allows for the exploration of the surrounding chemical space.
Conclusion
This compound is a highly effective primary alkylating agent that reacts with a variety of nucleophiles via an SN2 mechanism. Its utility in organic synthesis, particularly in the fields of medicinal chemistry and bio-conjugation, is significant. The favorable kinetics and steric accessibility of the primary bromide make it a reliable choice for the introduction of the N-ethylsuccinimide moiety. Further research into the kinetics and substrate scope of this reagent will undoubtedly expand its applications in the development of novel therapeutics and diagnostic agents.
References
- 1. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-(2-Bromoethyl)succinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Bromoethyl)succinimide, a key intermediate in various synthetic applications. Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a reliable reference for the identification and characterization of N-(2-Bromoethyl)succinimide in a laboratory setting.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for N-(2-Bromoethyl)succinimide. These values are derived from the analysis of its constituent functional groups: the succinimide ring and the bromoethyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 - 4.0 | Triplet | 2H | -N-CH₂ -CH₂Br |
| ~3.5 - 3.7 | Triplet | 2H | -N-CH₂-CH₂ Br |
| ~2.7 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- |
Predicted solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C =O (succinimide carbonyls) |
| ~40 | -N-C H₂-CH₂Br |
| ~28 | -CO-C H₂-C H₂-CO- |
| ~27 | -N-CH₂-C H₂Br |
Predicted solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 | Strong | Symmetric C=O stretch (imide) |
| ~1700 | Strong | Asymmetric C=O stretch (imide) |
| ~1390 | Medium | C-N stretch |
| ~1180 | Medium | C-N stretch |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~650 | Medium-Strong | C-Br stretch |
Sample preparation: KBr pellet or thin film.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 205/207 | [M]⁺ (Molecular ion, bromine isotopes) |
| 126 | [M - Br]⁺ |
| 108/110 | [CH₂CH₂Br]⁺ |
| 99 | [Succinimide]⁺ |
| 82 | [M - C₂H₄Br]⁺ |
| 55 | [C₃H₃O]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
NMR Spectroscopy
2.1.1 Sample Preparation
-
Weigh approximately 10-20 mg of N-(2-Bromoethyl)succinimide.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
2.1.2 ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
2.1.3 ¹³C NMR Acquisition
-
Use the same sample prepared for ¹H NMR.
-
Tune the probe for ¹³C.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[1]
-
A sufficient number of scans and an appropriate relaxation delay (e.g., 2 seconds) should be used to ensure adequate signal from all carbon environments, including quaternary carbons.
-
Process the FID, phase, and baseline correct the spectrum as described for ¹H NMR.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
2.2.1 Sample Preparation (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of N-(2-Bromoethyl)succinimide with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
2.2.2 IR Spectrum Acquisition
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum should be displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
2.3.1 Sample Introduction and Ionization
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Utilize Electron Ionization (EI) as the ionization method. The standard electron energy is 70 eV.[3][4][5]
2.3.2 Mass Analysis
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-(2-Bromoethyl)succinimide.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
The Pyrrolidine-2,5-dione Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,5-dione, commonly known as the succinimide scaffold, is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the pyrrolidine-2,5-dione core, detailing its synthesis, key biological activities, and therapeutic applications. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of critical signaling pathways and workflows to serve as a valuable resource for professionals in drug discovery and development.
Synthesis of the Pyrrolidine-2,5-dione Core
The succinimide ring is typically synthesized through the cyclization of succinic acid derivatives. A common and efficient method involves the reaction of maleic anhydride with a primary amine, followed by cyclization.
General Experimental Protocol: Synthesis of N-Aryl Pyrrolidine-2,5-diones
This protocol describes a two-step synthesis starting from maleic anhydride.
Step 1: Synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid
-
Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or acetic acid.
-
Add an equimolar amount of the desired aromatic amine to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
The product, a maleanilic acid derivative, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Cyclization to N-Aryl Pyrrolidine-2,5-dione
-
Suspend the (Z)-4-oxo-4-(arylamino)but-2-enoic acid from Step 1 in a dehydrating agent, such as acetyl chloride or thionyl chloride (SOCl₂), under reflux.[1]
-
Heat the mixture to reflux and maintain for 5-8 hours until the reaction is complete (monitored by TLC).[1]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture onto crushed ice to precipitate the crude product.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure N-aryl pyrrolidine-2,5-dione.
General synthesis of N-substituted pyrrolidine-2,5-diones.
Biological Activities and Therapeutic Applications
The succinimide scaffold is a versatile pharmacophore, demonstrating a broad spectrum of biological activities. Its derivatives have been successfully developed into drugs for various conditions, primarily targeting the central nervous system (CNS), inflammation, and cancer.
Anticonvulsant Activity
The most well-established therapeutic application of the pyrrolidine-2,5-dione core is in the treatment of epilepsy.
Ethosuximide: A frontline treatment for absence seizures, Ethosuximide functions by inhibiting T-type calcium channels in thalamocortical neurons. This action reduces the abnormal, rhythmic "spike-and-wave" discharges characteristic of absence seizures.
Mechanism of action of Ethosuximide in absence seizures.
Other Anticonvulsants: Numerous derivatives have been synthesized and tested, showing efficacy in various seizure models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate potential anticonvulsants.
Table 1: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | 69.89 (rat) | - | >500 | 7.15 | [2] |
| Compound 12 (Rybka et al., 2014) | 16.13 - 46.07 | 134.0 | >500 | >10.8 | [3] |
| Compound 23 (Rybka et al., 2014) | 16.13 - 46.07 | 128.8 | >500 | >10.8 | [3] |
| Compound 14 (Kamiński et al., 2021) | 49.6 | 67.4 | >300 | >6.0 | [4] |
| Compound 3d (Siddiqui et al.) | 13.4 | 86.1 | >300 | >22.3 | [5] |
| Compound 3k (Siddiqui et al.) | 18.6 | 271.6 | >300 | >16.1 | [5] |
ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀). Values are for mice (i.p.) unless otherwise specified.
Anti-inflammatory Activity
Pyrrolidine-2,5-dione derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators in the inflammatory cascade.
Dual inhibition of COX/LOX pathways by succinimide derivatives.
Table 2: Anti-inflammatory Activity of Representative Pyrrolidine-2,5-dione Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |
| Compound 13e | 30.87 | 0.98 | - | 31.5 | [6] |
| Compound 78 | - | 0.051 | - | - | [7] |
| Compound 6 | - | 11.96 | 14.01 | - | [8] |
| Compound 7 | - | 13.93 | 14.13 | - | [8] |
| Compound 5f | - | 13.54 | - | - | [8] |
IC₅₀: Half-maximal inhibitory concentration; SI: Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).
Anticancer and Immunomodulatory Activity
The succinimide scaffold is a key component of immunomodulatory drugs (IMiDs), such as Thalidomide, Lenalidomide, and Pomalidomide. These drugs exert their effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9] The degradation of these factors is cytotoxic to multiple myeloma cells.
Mechanism of IMiDs via Cereblon-mediated protein degradation.
Furthermore, various other pyrrolidine-2,5-dione derivatives have demonstrated direct cytotoxic effects against a range of cancer cell lines.
Table 3: Cytotoxic Activity of Representative Pyrrolidine-2,5-dione Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Les-6287 | MCF-7 (Breast) | 1.37 | 48 | [10] |
| Les-6287 | MDA-MB-231 (Breast) | 1.95 | 48 | [10] |
| Les-6294 | MCF-7 (Breast) | 3.54 | 48 | [10] |
| Les-6328 | MDA-MB-231 (Breast) | 2.01 | 48 | [10] |
| Compound 3k | HCT116 (Colon) | 10.1 | - | [11] |
| Compound 3h | Jurkat (Leukemia) | 7.9 | - | [11] |
IC₅₀: Half-maximal inhibitory concentration.
Key Experimental Protocols
Detailed and standardized protocols are critical for the evaluation and comparison of novel compounds. Below are methodologies for key assays cited in this guide.
Anticonvulsant Screening: Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animal Preparation: Use male albino mice (e.g., CF-1 strain) weighing 18-25 g. Acclimate animals for at least 3 days before testing.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. Include a vehicle control group.
-
Time to Peak Effect (TPE): Determine the TPE for the compound by testing at multiple time points post-administration (e.g., 30, 60, 120, 240 min).
-
Seizure Induction: At the TPE, deliver an electrical stimulus through corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds). Apply a topical anesthetic to the corneas prior to electrode placement.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this response is absent.
-
Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals, using probit analysis.
Workflow for the Maximal Electroshock (MES) Test.
Anti-inflammatory Screening: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the COX-2 enzyme, which converts arachidonic acid to prostaglandins.
-
Reagent Preparation: Prepare solutions of Tris-HCl buffer (pH 8.0), hematin, L-epinephrine, human recombinant COX-2 enzyme, and arachidonic acid substrate.
-
Enzyme Incubation: In a microplate well, combine the reaction buffer, hematin, and L-epinephrine. Add the COX-2 enzyme solution and incubate for 2 minutes at room temperature.
-
Inhibitor Addition: Add the test compound (dissolved in DMSO) to the wells at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib). Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a quenching agent (e.g., stannous chloride or a strong acid).
-
Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Workflow for an in vitro COX-2 Inhibition Assay.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against compound concentration.
Conclusion
The pyrrolidine-2,5-dione scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its presence in clinically successful drugs for epilepsy, cancer, and inflammation underscores its importance. The scaffold's synthetic tractability and its ability to be functionalized at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research will undoubtedly continue to leverage this privileged structure to develop novel therapeutics with improved efficacy and safety profiles for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cysteine-Specific Modification using 1-(2-Bromoethyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)pyrrolidine-2,5-dione, also known as N-(2-bromoethyl)succinimide, is a chemical probe used for the covalent modification of cysteine residues in proteins. This reagent belongs to the class of haloalkyl electrophiles and leverages the high nucleophilicity of the cysteine thiol group for specific alkylation. The pyrrolidine-2,5-dione (succinimide) core is a common scaffold in medicinal chemistry, and its derivatives are valuable tools in chemical biology and drug discovery.[1]
The reactive handle of this compound is the bromoethyl group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the displacement of the bromide ion.[1] This covalent and largely irreversible modification allows for the functionalization of proteins for various applications, including proteomic studies, inhibition of enzyme activity, and the development of targeted therapeutics.
Principle of Cysteine Modification
The specificity of this compound for cysteine residues stems from the high nucleophilicity of the thiol side chain (pKa ≈ 8.5), which is often present as a thiolate anion at physiological pH, making it one of the most reactive amino acid residues. While reactions with other nucleophilic residues like lysine and histidine can occur, particularly at higher pH, the reaction with cysteine is kinetically favored.
Applications in Research and Drug Development
-
Covalent Labeling of Cysteine Residues: For blocking free thiols to prevent disulfide bond formation, which is crucial for protein denaturation and digestion in bottom-up proteomics workflows.
-
Activity-Based Protein Profiling (ABPP): As a warhead in more complex probes to identify and characterize the activity of specific enzymes within a proteome.
-
Drug Discovery and Target Identification: To covalently bind to and inhibit the function of proteins where a cysteine residue is present in a binding pocket or active site. This can be used to validate drug targets and to develop covalent inhibitors.
-
Bioconjugation: To attach other molecules, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to a protein at a specific cysteine site.
Quantitative Data Presentation
While specific quantitative data for this compound is not extensively available in the literature, the following tables provide a template for researchers to systematically record and compare their experimental data. This structured approach is essential for optimizing reaction conditions and ensuring reproducibility.
Table 1: Reaction Conditions for Optimal Cysteine Modification
| Parameter | Recommended Range | Optimal Value (to be determined) | Notes |
| Protein Concentration | 1 - 50 µM | Higher concentrations may lead to aggregation. | |
| Reagent Concentration | 1 - 20 mM | A 2-10 fold molar excess over cysteine is a good starting point. | |
| pH | 6.5 - 8.0 | Higher pH increases thiolate concentration but may decrease specificity. | |
| Temperature | 4 - 37 °C | Higher temperatures increase reaction rate but may affect protein stability. | |
| Reaction Time | 15 - 120 minutes | Monitor reaction progress to avoid over-alkylation. | |
| Reducing Agent | 0.5 - 1 mM TCEP | Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain a thiol. | |
| Denaturant (optional) | 2 - 6 M Urea or Guanidine HCl | For modifying buried cysteines. |
Table 2: Selectivity Profile of this compound
| Amino Acid Residue | Modification Observed (Yes/No) | Relative Reactivity (Cys = 1.0) | Mass Shift (Da) | Notes |
| Cysteine | Yes | 1.0 | +125.0476 | Expected primary modification. |
| Lysine | To be determined | +125.0476 | Possible at higher pH. | |
| Histidine | To be determined | +125.0476 | Possible at higher pH. | |
| Methionine | To be determined | +125.0476 | Less likely, but possible. | |
| N-terminus | To be determined | +125.0476 | Possible depending on pKa. |
Experimental Protocols
The following protocols are adapted from general methods for cysteine alkylation and should be optimized for the specific protein and application.
Protocol 1: Cysteine Modification of a Purified Protein
-
Protein Preparation:
-
Dissolve the purified protein in a suitable buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.4) to a final concentration of 10 µM.
-
If the protein contains disulfide bonds that need to be modified, add a reducing agent such as TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF immediately before use.
-
-
Alkylation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent with a free thiol, such as Dithiothreitol (DTT) or 2-mercaptoethanol, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
-
Sample Clean-up:
-
Remove the excess reagent and byproducts by buffer exchange using a desalting column, dialysis, or spin filtration.
-
-
Verification of Modification:
-
Confirm the modification by mass spectrometry (e.g., ESI-MS) to observe the expected mass shift of +125.0476 Da for each modified cysteine.
-
Further analysis by peptide mapping (LC-MS/MS) can identify the specific cysteine residues that have been modified.
-
Protocol 2: In-solution Alkylation for Proteomics
-
Protein Extraction and Reduction:
-
Lyse cells or tissues in a buffer containing a denaturant (e.g., 6 M urea in 50 mM ammonium bicarbonate).
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a stock solution of this compound to a final concentration of 20-30 mM.
-
Incubate in the dark at room temperature for 45-60 minutes.
-
-
Quenching and Digestion:
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.5 M.
-
Add proteomics-grade trypsin at a 1:50 (w/w) ratio and incubate overnight at 37 °C.
-
-
Sample Desalting and Mass Spectrometry:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by LC-MS/MS. In the database search parameters, specify a variable modification of +125.0476 Da on cysteine residues.
-
Visualizations
Caption: SN2 reaction of this compound with a cysteine residue.
Caption: General workflow for cysteine-specific modification and subsequent mass spectrometry analysis.
Caption: Covalent inhibitor targeting a cysteine in a kinase to block a signaling cascade.
References
Application Notes and Protocols for Thiol-Reactive Crosslinkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the efficacy, stability, and safety of the ADC. Thiol-reactive crosslinkers are widely used in ADC development due to their ability to specifically target cysteine residues on the antibody, allowing for controlled and site-specific conjugation.
This document provides detailed application notes on the most common thiol-reactive crosslinkers, summarizing their mechanisms of action and key characteristics. Furthermore, it offers comprehensive, step-by-step protocols for the essential experimental procedures in ADC development using these linkers, from antibody modification to the characterization of the final conjugate.
Core Principles of Thiol-Reactive Ligation
The foundation of thiol-reactive conjugation lies in the high nucleophilicity of the deprotonated thiol group, the thiolate anion (R-S⁻).[1] The reactivity of these linkers is therefore highly dependent on the pH of the reaction medium, which governs the equilibrium between the thiol (R-SH) and the more reactive thiolate.[1] Most thiol-reactive conjugations are performed at a pH range of 6.5-8.5 to ensure a sufficient concentration of the thiolate anion while minimizing potential side reactions, such as reactions with primary amines at higher pH values.[1] In their native state, cysteine residues in an antibody's structure are often involved in disulfide bonds (-S-S-) and are not reactive.[2] Therefore, a controlled reduction of these disulfide bonds is necessary to generate free thiols for conjugation.[2]
Major Classes of Thiol-Reactive Linkers
The most prominent classes of thiol-reactive linkers used in ADCs are maleimides and disulfide linkers.[1][3] Each class possesses distinct reaction mechanisms and stability profiles, making the choice of linker a critical consideration for the desired application.[1]
Maleimide Linkers
Maleimide-based linkers are one of the most widely used classes of thiol-reactive moieties for bioconjugation.[] They react with thiol groups via a Michael addition to form a stable thioether bond.[][5] This reaction is highly selective for thiols, especially in the pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[][5]
However, the resulting thiosuccinimide bond can be unstable in vivo and undergo a retro-Michael reaction, leading to premature release of the drug-linker from the antibody.[6][7] This can result in off-target toxicity and reduced therapeutic efficacy.[6] To address this instability, strategies such as the hydrolysis of the thiosuccinimide ring have been developed to create more stable conjugates.[6][7]
Disulfide Linkers
Disulfide linkers are chemically cleavable linkers that contain a disulfide bond (S-S).[8][9] These linkers are designed to be stable in the bloodstream but are cleaved in the reducing environment of the cell, particularly due to the high concentration of glutathione (GSH) in the cytoplasm.[9][] This selective cleavage at the target site releases the cytotoxic payload.[9]
The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond, for example, by adding methyl groups to the adjacent carbon atoms.[11][] This can help to minimize premature drug release in circulation.[11][] Maytansinoid-based ADCs in clinical trials, such as BT-062, BAY 94-9343, and SAR-566658, utilize disulfide linkers.[9]
Quantitative Data on Thiol-Reactive Linkers
The selection of a suitable linker and the optimization of conjugation parameters are critical for the successful development of an ADC. The following tables summarize key quantitative data for maleimide and disulfide linkers to guide experimental design.
Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing side reactions with amines.[][5] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow the reaction and minimize potential side reactions.[6] |
| Reaction Time | 1 - 2 hours | Can be extended to overnight at 4°C.[2] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[13] |
Table 2: Comparative Stability and Efficacy of Different Linker Chemistries
| Linker Type | In Vitro Stability (Plasma) | In Vivo Efficacy (Tumor Model) | Key Considerations |
| Maleimide (Standard) | Susceptible to retro-Michael reaction, leading to payload release.[6][7] | Efficacious, but potential for off-target toxicity due to premature drug release.[6] | Strategies to improve stability (e.g., hydrolysis) are often employed.[6][7] |
| Maleimide (Hydrolyzed) | Significantly improved stability compared to standard maleimide linkers.[7] | Enhanced therapeutic index with better efficacy and safety profiles observed in preclinical models.[7][14] | The hydrolysis step adds a process consideration. |
| Disulfide (Hindered) | Stability can be tuned by altering steric hindrance around the disulfide bond.[11][] | Effective payload release in the reducing environment of tumor cells.[9][] | Balance between stability in circulation and efficient cleavage at the target site is crucial.[15][] |
Experimental Protocols
The following section provides detailed protocols for the key steps in the development of ADCs using thiol-reactive linkers.
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) solution (e.g., 1-10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.[2]
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.[17]
-
Reduction Reaction: Add a calculated amount of TCEP to the antibody solution. A molar excess of TCEP (typically 1.5 to 5-fold over the antibody) is used to achieve the desired degree of reduction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[18] The incubation time and temperature can be optimized to control the extent of reduction.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with conjugation buffer.[2][17] This step is crucial to prevent the reducing agent from reacting with the thiol-reactive linker.[2]
Protocol 2: Conjugation of Thiol-Reactive Linker to the Antibody
This protocol details the conjugation of a maleimide or disulfide-containing linker-payload to the reduced antibody.
Materials:
-
Reduced antibody in conjugation buffer from Protocol 1
-
Maleimide or disulfide-functionalized linker-payload dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2-7.5
-
Quenching reagent (optional): N-acetylcysteine (NAC) or L-cysteine
Procedure:
-
Linker-Payload Addition: Add the maleimide or disulfide-linker solution dropwise to the stirring antibody solution.[2] A molar excess of the linker-payload (typically 5 to 20-fold over the antibody) is recommended to drive the reaction to completion.[2][17] The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid antibody denaturation.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2] The reaction should be protected from light, especially when using fluorescent payloads.[2]
-
Quenching the Reaction (Optional): To stop the reaction and cap any unreacted thiols, a quenching reagent such as N-acetylcysteine or an excess of L-cysteine can be added.[6]
Protocol 3: Purification and Characterization of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC to remove unreacted linker and other small molecules, followed by characterization to determine the drug-to-antibody ratio (DAR).
Materials:
-
Crude ADC solution from Protocol 2
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Desalting columns or size-exclusion chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
Mass Spectrometer (for precise mass determination)
Procedure:
-
Purification: Purify the ADC using a desalting column or SEC to remove unconjugated linker-payload and other small molecules.[]
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) by HIC: HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.[20] The separation is based on the increased hydrophobicity of the antibody after conjugation.[20]
-
Equilibrate the HIC column with a high salt buffer (Mobile Phase A).
-
Inject the ADC sample.
-
Elute the ADC species using a gradient of decreasing salt concentration (increasing proportion of Mobile Phase B).
-
The different DAR species will elute at different retention times, allowing for their quantification.
-
-
DAR by Mass Spectrometry: Mass spectrometry provides a precise measurement of the mass of the intact ADC and its subunits, allowing for the determination of the average DAR and the distribution of drug-loaded species.[20]
-
Purity and Aggregation by SEC: SEC is used to assess the purity of the ADC and to detect the presence of aggregates.
-
Visualizations
Caption: Experimental workflow for ADC synthesis via thiol-reactive chemistry.
Caption: Reaction mechanism of a thiol group with a maleimide linker.
Caption: Mechanism of drug release from a disulfide-linked ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 9. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 11. LUMO-Assisted Design of Disulfide Linkers-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Labeling with 1-(2-Bromoethyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)pyrrolidine-2,5-dione is a chemical reagent that can be utilized for the covalent modification of peptides. This bifunctional molecule contains a reactive bromoethyl group, which is susceptible to nucleophilic attack, and a succinimide moiety. The primary application of this reagent in peptide chemistry is the alkylation of specific amino acid side chains, enabling the introduction of a stable covalent linkage for various applications, including the attachment of reporter molecules, crosslinking studies, and the development of peptide-drug conjugates. The succinimide ring, while less reactive towards amino acid side chains under typical labeling conditions, may offer a secondary site for modification or influence the reagent's solubility and reactivity profile.
The most probable targets for alkylation by the bromoethyl group are the nucleophilic side chains of cysteine and, to a lesser extent, histidine residues. The selectivity of the labeling reaction is highly dependent on the reaction conditions, particularly the pH.
Principle of Labeling
The labeling reaction proceeds via a nucleophilic substitution mechanism. The nucleophilic side chain of an amino acid residue in the peptide attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable thioether (with cysteine) or alkylated imidazole (with histidine) bond.
Experimental Protocols
The following protocols are generalized starting points for the labeling of peptides with this compound. Optimization of the reaction conditions is highly recommended for each specific peptide to achieve the desired labeling efficiency and selectivity.
Protocol 1: Selective Labeling of Cysteine Residues
This protocol is designed to favor the specific alkylation of cysteine residues.
Materials:
-
Peptide containing one or more cysteine residues
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.5
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The reaction should be protected from light.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled peptide from excess reagent and by-products using reverse-phase HPLC.
-
Analysis: Characterize the purified labeled peptide by mass spectrometry to confirm the molecular weight and determine the degree of labeling.
Protocol 2: Labeling of Histidine Residues
This protocol is adjusted to favor the alkylation of histidine residues, although side reactions with other nucleophilic residues may occur.
Materials:
-
Peptide containing one or more histidine residues
-
This compound
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 6.5-7.0
-
Quenching Solution: 1 M Imidazole or L-histidine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
Labeling Reaction: Add a 20- to 100-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle stirring.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 1 hour at room temperature.
-
Purification: Purify the labeled peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Data Presentation
| Parameter | Cysteine Labeling | Histidine Labeling |
| Target Residue | Cysteine | Histidine |
| pH | 8.0 - 8.5 | 6.5 - 7.0 |
| Temperature | Room Temperature (20-25°C) | 37°C |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Molar Excess of Reagent | 10 - 50 fold | 20 - 100 fold |
| Solvent | Aqueous buffer (e.g., Tris-HCl), may contain organic co-solvent (DMF, DMSO) | Aqueous buffer (e.g., Sodium Phosphate), may contain organic co-solvent (DMF, DMSO) |
| Quenching Agent | β-mercaptoethanol, L-cysteine | Imidazole, L-histidine |
Mandatory Visualizations
Signaling Pathway/Reaction Mechanism
Caption: Reaction mechanism of peptide-cysteine labeling.
Experimental Workflow
Application Notes and Protocols: N-(2-Bromoethyl)succinimide for the Introduction of a Protected Ethylamine Fragment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of an ethylamine moiety is a common strategy in medicinal chemistry and drug development to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The primary amine of the ethylamine group can serve as a key interaction point with biological targets or as a handle for further functionalization. However, the high nucleophilicity and basicity of a primary amine often necessitate the use of a protecting group during multi-step syntheses to avoid unwanted side reactions.
N-(2-Bromoethyl)succinimide is a valuable bifunctional reagent that serves as a practical precursor for the introduction of a protected ethylamine fragment. The bromoethyl group provides a reactive electrophilic site for alkylation of various nucleophiles, while the succinimide moiety acts as a stable and robust protecting group for the nitrogen atom. This protecting group can be efficiently removed under various conditions to unveil the desired primary ethylamine. The succinimide protecting group offers an alternative to the commonly used phthalimide group, sometimes providing different solubility profiles and reaction kinetics.
This document provides detailed protocols for the synthesis of N-(2-Bromoethyl)succinimide, its application in the alkylation of various nucleophiles, and subsequent deprotection to yield the free ethylamine.
Synthesis of N-(2-Bromoethyl)succinimide
The synthesis of N-(2-Bromoethyl)succinimide can be achieved through the N-alkylation of succinimide with an excess of 1,2-dibromoethane. The use of an excess of the dihaloalkane is crucial to minimize the formation of the undesired bis-substituted byproduct, 1,2-bis(succinimido)ethane.
Experimental Protocol: Synthesis of N-(2-Bromoethyl)succinimide
Materials:
-
Succinimide
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dibromoethane
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of succinimide (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (5.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(2-Bromoethyl)succinimide as a white solid.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |
| Succinimide | 99.07 | 1 | 1.0 |
| Potassium Carbonate | 138.21 | 1.5 | 1.5 |
| 1,2-Dibromoethane | 187.86 | 5 | 5.0 |
| DMF | 73.09 | - | - |
Table 1: Reagents for the synthesis of N-(2-Bromoethyl)succinimide.
Alkylation of Nucleophiles with N-(2-Bromoethyl)succinimide
N-(2-Bromoethyl)succinimide is an effective electrophile for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. The following protocols provide general guidelines for these transformations. Reaction conditions should be optimized for specific substrates.
General Experimental Workflow for Alkylation
Caption: General workflow for the alkylation of nucleophiles.
Protocol 1: N-Alkylation of a Primary Amine
Materials:
-
Primary Amine (e.g., Aniline)
-
N-(2-Bromoethyl)succinimide
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of the primary amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add N-(2-Bromoethyl)succinimide (1.2 eq) to the mixture.
-
Stir the reaction mixture at 60 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated product.
Protocol 2: O-Alkylation of a Phenol
Materials:
-
Phenol (e.g., 4-Methoxyphenol)
-
N-(2-Bromoethyl)succinimide
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N-(2-Bromoethyl)succinimide (1.1 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: S-Alkylation of a Thiol
Materials:
-
Thiol (e.g., Thiophenol)
-
N-(2-Bromoethyl)succinimide
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-(2-Bromoethyl)succinimide (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | ACN | 60 | 10 | 85 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | RT | 24 | 92 |
| Thiophenol | NaH | THF | RT | 5 | 95 |
| Imidazole | NaH | DMF | RT | 6 | 90 |
| 4-Mercaptobenzoic acid | K₂CO₃ | DMF | 50 | 8 | 88 |
Table 2: Representative examples of alkylation reactions with N-(2-Bromoethyl)succinimide. (Yields are illustrative and may vary based on specific substrates and optimized conditions).
Deprotection of the Succinimide Group
The succinimide protecting group can be cleaved under various conditions to liberate the primary ethylamine. The choice of deprotection method depends on the stability of other functional groups in the molecule.
Deprotection Signaling Pathway
Caption: Deprotection pathways for the succinimide group.
Protocol 4: Deprotection via Hydrazinolysis
Hydrazinolysis is a common and often mild method for cleaving imide protecting groups.
Materials:
-
N-(2-Succinimidoethyl) substrate
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-(2-succinimidoethyl) substrate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. A white precipitate of the succinyl hydrazide byproduct may form.
-
Acidify the mixture with concentrated HCl and stir for 1 hour to ensure complete precipitation of the byproduct.
-
Filter the mixture and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with 2 M NaOH solution to a pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the primary ethylamine.
Protocol 5: Deprotection via Acid Hydrolysis
Materials:
-
N-(2-Succinimidoethyl) substrate
-
Hydrochloric Acid (e.g., 6 M)
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
To the N-(2-succinimidoethyl) substrate, add 6 M hydrochloric acid.
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with diethyl ether to remove any non-polar byproducts.
-
Basify the aqueous layer with NaOH solution to a pH > 12.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to obtain the primary ethylamine.
Protocol 6: Deprotection via Basic Hydrolysis
Materials:
-
N-(2-Succinimidoethyl) substrate
-
Sodium Hydroxide (e.g., 10% aqueous solution)
-
Ethanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-(2-succinimidoethyl) substrate in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 8-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the primary ethylamine.
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 80-95 |
| Acid Hydrolysis | 6 M HCl | Water | Reflux | 12-24 | 70-90 |
| Basic Hydrolysis | 10% NaOH | Ethanol | Reflux | 8-16 | 75-90 |
Table 3: Comparison of deprotection methods for the succinimide group. (Yields are illustrative and depend on the specific substrate).
Application in Drug Development
The use of N-substituted imides is a well-established strategy in the synthesis of pharmaceutically active compounds. For instance, in the development of the antipsychotic agent SM-9018, a cyclic imide moiety is alkylated with a piperazinylbutyl side chain. While the specific precursor in the cited literature is a cyclohexanedicarboximide, N-(2-Bromoethyl)succinimide can be envisioned as a similar building block to introduce a flexible ethyl-linked succinimide pharmacophore or a precursor to an ethylamine linker in various drug candidates.
Conclusion
N-(2-Bromoethyl)succinimide is a versatile and efficient reagent for the introduction of a protected ethylamine fragment onto a wide range of nucleophilic substrates. The succinimide protecting group is stable under various reaction conditions and can be readily removed to provide the desired primary amine. The protocols outlined in this document provide a comprehensive guide for the synthesis, application, and deprotection of this useful building block in synthetic organic chemistry and drug discovery.
Protocol for labeling proteins with N-(2-Bromoethyl)succinimide at specific pH
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
N-(2-Bromoethyl)succinimide is a versatile reagent for the covalent modification of proteins. This bifunctional molecule contains a succinimide group and a reactive bromoethyl group, allowing for the alkylation of specific amino acid residues. The reactivity of this reagent is highly dependent on the pH of the reaction buffer, enabling a degree of selectivity in the labeling of nucleophilic amino acid side chains, primarily cysteine, but also potentially lysine and histidine residues. By carefully controlling the pH, researchers can target specific residues to probe protein structure, function, and interactions. This document provides a detailed protocol for labeling proteins with N-(2-Bromoethyl)succinimide at different pH values and summarizes the expected labeling efficiencies.
Principle of pH-Dependent Labeling
The selectivity of N-(2-Bromoethyl)succinimide is governed by the nucleophilicity of the target amino acid side chains, which is, in turn, influenced by their protonation state. The pKa of the side chain determines the pH at which it is deprotonated and thus most nucleophilic.
-
Cysteine: The thiol group of cysteine has a pKa typically ranging from 8.0 to 9.0. However, it is a potent nucleophile even at physiological pH. Labeling of cysteines is generally most efficient in the pH range of 7.0-8.5.
-
Lysine: The ε-amino group of lysine has a pKa of approximately 10.5. To be sufficiently nucleophilic for alkylation, the pH of the reaction should be above 8.5, where a significant fraction of the amino groups are deprotonated.
-
Histidine: The imidazole side chain of histidine has a pKa of approximately 6.0-7.0. It can be a target for alkylation, particularly in the neutral pH range.
By modulating the reaction pH, the labeling can be directed with some preference towards the most reactive species at that specific pH.
Data Presentation
The following tables summarize the expected relative labeling efficiencies of N-(2-Bromoethyl)succinimide with cysteine, lysine, and histidine residues at various pH values. This data is compiled based on the general principles of nucleophilic substitution reactions and the known pKa values of amino acid side chains. Actual labeling efficiencies may vary depending on the specific protein, the accessibility of the residues, and the precise reaction conditions.
Table 1: Relative Labeling Efficiency of N-(2-Bromoethyl)succinimide at Different pH Values
| pH | Target Residue | Expected Relative Labeling Efficiency | Predominant Labeled Residue(s) |
| 6.5 | Cysteine | +++ | Cysteine, Histidine |
| Histidine | ++ | ||
| Lysine | + | ||
| 7.5 | Cysteine | ++++ | Cysteine |
| Histidine | ++ | ||
| Lysine | ++ | ||
| 8.5 | Cysteine | +++ | Cysteine, Lysine |
| Histidine | + | ||
| Lysine | +++ | ||
| 9.5 | Cysteine | ++ | Lysine |
| Histidine | + | ||
| Lysine | ++++ |
Note: ++++ indicates the highest expected efficiency, while + indicates low but potential reactivity.
Table 2: Recommended Buffer Systems for pH-Specific Labeling
| Target pH | Buffer System (50-100 mM) |
| 6.5 | Phosphate buffer |
| 7.5 | HEPES or Phosphate buffer |
| 8.5 | Borate or Bicarbonate buffer |
| 9.5 | Borate or CAPS buffer |
Experimental Protocols
Materials
-
Protein of interest
-
N-(2-Bromoethyl)succinimide (store desiccated at 4°C)
-
Reaction buffers (see Table 2)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol)
-
Desalting column or dialysis cassette
-
Bradford assay reagent or other protein quantification method
-
SDS-PAGE analysis equipment
-
Mass spectrometer (for verification of labeling)
Protocol 1: General Procedure for Protein Labeling
-
Protein Preparation:
-
Dissolve the protein of interest in the chosen reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or thiols (e.g., DTT) if they are not part of the experimental design, as they will compete with the protein for the labeling reagent. If necessary, exchange the buffer using a desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of N-(2-Bromoethyl)succinimide in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 100-fold molar excess of the N-(2-Bromoethyl)succinimide stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring or rotation. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent to a final concentration of 50-100 mM to consume any unreacted N-(2-Bromoethyl)succinimide. For example, add Tris-HCl to quench reactions targeting amines or β-mercaptoethanol for reactions targeting thiols.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Analysis of Labeling:
-
Determine the protein concentration using a standard protein assay.
-
Analyze the labeled protein by SDS-PAGE to check for any changes in migration or aggregation.
-
Confirm the successful labeling and identify the modified residues using mass spectrometry (e.g., LC-MS/MS).
-
Protocol 2: pH-Optimization of Protein Labeling
-
Prepare aliquots of the protein solution in different reaction buffers covering the desired pH range (e.g., pH 6.5, 7.5, 8.5, and 9.5).
-
Perform the labeling reaction as described in Protocol 1 for each pH condition in parallel.
-
After quenching and removal of excess reagent, analyze the extent of labeling for each sample.
-
Quantify the degree of labeling using mass spectrometry by monitoring the mass shift of the modified peptides. This will allow for the determination of the optimal pH for labeling the desired amino acid residue.
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: A hypothetical signaling pathway.
Caption: pH influence on labeling selectivity.
Applications of 1-(2-Bromoethyl)pyrrolidine-2,5-dione in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)pyrrolidine-2,5-dione is a versatile bifunctional molecule that finds significant applications in the field of polymer synthesis. Its chemical structure incorporates a reactive bromoethyl group, which can act as an initiator for controlled radical polymerization, and a pyrrolidine-2,5-dione (succinimide) moiety, which can be utilized for post-polymerization modification. This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis, primarily focusing on its role as an initiator in Atom Transfer Radical Polymerization (ATRP) and the subsequent functionalization of the resulting polymers.
Atom Transfer Radical Polymerization (ATRP) Initiation
The presence of a terminal bromine atom allows this compound to serve as an efficient initiator for ATRP, a controlled/living radical polymerization technique. This method enables the synthesis of well-defined polymers with predictable molecular weights, low polydispersity indices (PDI), and specific end-group functionality. The succinimide group remains intact during the polymerization, yielding polymers with a pyrrolidine-2,5-dione moiety at the α-chain end.
Application: Synthesis of Functional Polymers
By initiating the polymerization of various monomers, this compound can be used to produce a range of functional polymers. The terminal succinimide group can be particularly useful for bioconjugation or further chemical transformations.
Table 1: Representative Data for ATRP of Styrene and Methyl Methacrylate (MMA) Initiated by this compound
| Monomer | Initiator/Monomer Ratio | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| Styrene | 1:100 | CuBr/PMDETA | Toluene | 110 | 8 | 10400 | 9800 | 1.15 |
| Styrene | 1:200 | CuBr/PMDETA | Anisole | 110 | 12 | 20800 | 19500 | 1.20 |
| MMA | 1:100 | CuBr/bpy | Toluene | 90 | 6 | 10000 | 9500 | 1.12 |
| MMA | 1:200 | CuBr/bpy | Anisole | 90 | 10 | 20000 | 18800 | 1.18 |
Note: The data presented in this table are representative examples based on typical ATRP reactions and may vary depending on specific experimental conditions.
Experimental Protocol: ATRP of Styrene
This protocol describes a general procedure for the ATRP of styrene using this compound as the initiator.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Toluene (anhydrous)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
-
Schlenk flask and line
-
Magnetic stirrer and oil bath
Procedure:
-
Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr (e.g., 0.1 mmol).
-
Monomer and Initiator Addition: To the flask, add toluene (e.g., 5 mL) and freshly purified styrene (e.g., 100 mmol). Stir the mixture to dissolve the components.
-
Ligand Addition: Add PMDETA (e.g., 0.1 mmol) to the mixture. The solution should turn green, indicating the formation of the copper-ligand complex.
-
Initiator Injection: Degas the solution by three freeze-pump-thaw cycles. Then, inject the initiator, this compound (e.g., 1 mmol), into the reaction mixture.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at 110 °C and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically to determine monomer conversion (via ¹H NMR or GC) and molecular weight (via GPC). To terminate the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Post-Polymerization Modification of the Succinimide End-Group
The pyrrolidine-2,5-dione (succinimide) group at the chain end of the polymer provides a versatile handle for post-polymerization modification. One of the most common reactions is the ring-opening of the succinimide by nucleophiles, such as primary amines, to form an amide linkage. This allows for the conjugation of various molecules, including biomolecules, fluorescent dyes, or other polymers, to the chain end.
Application: Synthesis of Amine-Functionalized Polymers and Bioconjugates
The aminolysis of the succinimide-terminated polymer can be used to introduce a primary amine or to directly couple amine-containing molecules.
Table 2: Conditions for Post-Polymerization Aminolysis
| Polymer | Amine | Solvent | Temp (°C) | Time (h) | Functionalization Efficiency (%) |
| Polystyrene-succinimide | Ethylenediamine | DMF | 25 | 24 | >95 |
| PMMA-succinimide | Propylamine | Dioxane | 50 | 12 | >90 |
| Polystyrene-succinimide | Bovine Serum Albumin | PBS (pH 7.4) | 25 | 48 | ~70 |
Note: The data presented in this table are representative and efficiency can be influenced by steric hindrance and reaction conditions.
Experimental Protocol: Aminolysis of Succinimide-Terminated Polystyrene
This protocol describes a general procedure for the reaction of a succinimide-terminated polystyrene with a primary amine.
Materials:
-
Succinimide-terminated polystyrene (synthesized as described in Section 1)
-
Ethylenediamine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the succinimide-terminated polystyrene (e.g., 1 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask.
-
Amine Addition: Add a large excess of ethylenediamine (e.g., 10-20 equivalents relative to the polymer chain ends) to the stirred polymer solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Precipitate the functionalized polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Washing: Wash the precipitate multiple times with diethyl ether to remove unreacted amine and DMF.
-
Drying: Dry the resulting amine-functionalized polymer under vacuum to a constant weight.
-
Characterization: Confirm the functionalization using techniques such as ¹H NMR (disappearance of succinimide protons) and FTIR (appearance of amide bands).
Ring-Opening Polymerization (ROP)
While the bromoethyl group is a well-established initiator for ATRP, its application as an initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactones) or other cyclic monomers is not well-documented in the scientific literature. Typically, ROP is initiated by nucleophiles or organometallic catalysts that react with the cyclic monomer. The electrophilic nature of the carbon-bromine bond in this compound does not lend itself to direct initiation of common ROP mechanisms under standard conditions. Further research would be required to explore its potential in more specialized or catalyzed ROP systems.
Conclusion
This compound is a valuable tool in polymer synthesis, primarily serving as a functional initiator for Atom Transfer Radical Polymerization. This allows for the creation of well-defined polymers with a succinimide end-group that is amenable to a variety of post-polymerization modifications, including the straightforward introduction of amine functionality. These features make it a useful building block for the development of advanced polymer architectures, functional materials, and bioconjugates for applications in research, materials science, and drug development.
Application Notes and Protocols for N-(2-Bromoethyl)succinimide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and proposed synthetic pathways for the use of N-(2-bromoethyl)succinimide as a versatile building block in the synthesis of various nitrogen-containing heterocycles. This reagent serves as a bifunctional electrophile, enabling the construction of saturated six-membered heterocyclic rings such as piperazines, morpholines, and thiomorpholines, which are prevalent scaffolds in medicinal chemistry.
Introduction
N-(2-Bromoethyl)succinimide is a valuable reagent for introducing a 2-(succinimido)ethyl group into a molecule via nucleophilic substitution. The presence of the reactive carbon-bromine bond allows for initial alkylation of a nucleophile, while the succinimide ring can either be retained in the final product or serve as a precursor to other functional groups. This document outlines proposed methodologies for the synthesis of key heterocyclic cores. While direct literature precedents for these specific transformations are not extensively documented, the described protocols are based on well-established principles of organic synthesis.
Application Note 1: Synthesis of N-Substituted Piperazine-2,3-diones
The reaction of N-(2-bromoethyl)succinimide with primary amines or anilines can be utilized to synthesize N-substituted piperazine-2,3-diones. This proposed pathway involves an initial nucleophilic substitution of the bromide by the amine, followed by an intramolecular cyclization.
Proposed Reaction Scheme:
Caption: Proposed synthesis of N-substituted piperazine-2,3-diones.
Experimental Protocol: Synthesis of 1-Benzylpiperazine-2,3-dione (Hypothetical)
-
Reaction Setup: To a solution of N-(2-bromoethyl)succinimide (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.1 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzylpiperazine-2,3-dione.
Hypothetical Quantitative Data:
| Product | Starting Amine | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 1-Benzylpiperazine-2,3-dione | Benzylamine | 65 | 110-112 | 7.25-7.40 (m, 5H), 4.65 (s, 2H), 3.50 (t, 2H), 2.80 (t, 2H), 2.70 (s, 4H) |
| 1-Phenylpiperazine-2,3-dione | Aniline | 58 | 125-127 | 7.10-7.50 (m, 5H), 3.60 (t, 2H), 2.90 (t, 2H), 2.75 (s, 4H) |
Application Note 2: Synthesis of N-(2-(succinimido)ethyl)morpholine Derivatives
The reaction with amino alcohols provides a pathway to morpholine derivatives. The amino group acts as the initial nucleophile, followed by intramolecular cyclization involving the hydroxyl group.
Proposed Reaction Scheme:
Caption: Proposed synthesis of N-substituted morpholines.
Experimental Protocol: Synthesis of 4-(2-(succinimido)ethyl)morpholine (Hypothetical)
-
Reaction Setup: In a sealed tube, dissolve N-(2-bromoethyl)succinimide (1.0 eq) and morpholine (2.0 eq) in dimethylformamide (DMF) (0.5 M).
-
Reaction Conditions: Heat the mixture to 80°C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the desired product.
Hypothetical Quantitative Data:
| Product | Starting Amino Alcohol | Yield (%) | Melting Point (°C) | 13C NMR (CDCl3, δ ppm) |
| 4-(2-(succinimido)ethyl)morpholine | Morpholine | 72 | 95-97 | 177.1, 66.8, 57.2, 53.5, 35.1, 28.3 |
| 1-(2-(succinimido)ethyl)piperidine | Piperidine | 75 | 88-90 | 177.0, 58.0, 54.5, 35.5, 28.4, 26.0, 24.4 |
Application Note 3: Synthesis of N-(2-(succinimido)ethyl)thiomorpholine Derivatives
Analogous to the synthesis of morpholines, aminothiols can be employed to prepare thiomorpholine derivatives. The thiol group's nucleophilicity can be managed by using a suitable base and reaction conditions to favor the initial N-alkylation.
Proposed Reaction Scheme:
Caption: Proposed synthesis of N-substituted thiomorpholines.
Experimental Protocol: Synthesis of 4-(2-(succinimido)ethyl)thiomorpholine (Hypothetical)
-
Reaction Setup: To a stirred solution of cysteamine (1.1 eq) and triethylamine (2.5 eq) in ethanol (0.3 M) at 0°C, add a solution of N-(2-bromoethyl)succinimide (1.0 eq) in ethanol dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purification: Purify the product by column chromatography on silica gel (ethyl acetate/hexane eluent).
Hypothetical Quantitative Data:
| Product | Starting Aminothiol | Yield (%) | Boiling Point (°C) | Mass Spec (m/z) |
| 4-(2-(succinimido)ethyl)thiomorpholine | Cysteamine | 60 | 155-158 (0.5 mmHg) | 228.08 (M+) |
| 1-(2-(succinimido)ethyl)thiazolidine | 2-Aminoethanethiol | 55 | 148-151 (0.5 mmHg) | 214.06 (M+) |
Conclusion
N-(2-Bromoethyl)succinimide presents itself as a promising and versatile building block for the synthesis of a variety of saturated nitrogen-containing heterocycles. The proposed protocols offer a foundation for researchers to explore these transformations and develop novel derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions and substrate scope will undoubtedly expand the utility of this reagent in heterocyclic chemistry.
Step-by-Step Guide for Conjugating N-(2-Bromoethyl)succinimide to Thiols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of the heterobifunctional crosslinker, N-(2-Bromoethyl)succinimide, to thiol-containing molecules, such as proteins, peptides, and other biomolecules. The protocols and data presented herein are intended to assist researchers in designing and executing successful bioconjugation strategies for applications in drug development, diagnostics, and fundamental research.
Introduction to N-(2-Bromoethyl)succinimide Conjugation Chemistry
N-(2-Bromoethyl)succinimide is a crosslinking reagent possessing two distinct reactive moieties: a maleimide group and a bromoethyl group. This heterobifunctional nature allows for a controlled, sequential conjugation to nucleophiles, primarily thiol groups. The reactivity of each group is highly dependent on the pH of the reaction environment, enabling selective, stepwise modifications.
The conjugation proceeds through two primary mechanisms:
-
Michael Addition to the Maleimide: The maleimide group reacts with thiol groups (e.g., from cysteine residues) via a Michael addition reaction. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1][2][3] At this pH, the thiol is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[2][3]
-
Nucleophilic Substitution of the Bromoethyl Group: The bromoethyl group reacts with thiols through an SN2 (bimolecular nucleophilic substitution) reaction. This reaction is favored at a more alkaline pH, typically around 9.0, where the thiol is deprotonated to the more potent nucleophile, the thiolate anion.[4][5]
This differential reactivity allows for a two-step conjugation strategy, where the first thiol-containing molecule can be attached to the maleimide at a near-neutral pH, followed by the attachment of a second thiol-containing molecule to the bromoethyl group at a higher pH.
Key Reaction Parameters and Optimization
The success of the conjugation is critically dependent on the careful control of several experimental parameters. The following table summarizes the key conditions and their impact on the reaction.
| Parameter | Recommended Range | Rationale and Considerations |
| pH (Maleimide Reaction) | 6.5 - 7.5 | Optimal for selective and efficient reaction with thiols. Below pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, side reactions with amines become more prominent, and the maleimide ring is susceptible to hydrolysis.[1][3] |
| pH (Bromoethyl Reaction) | 8.0 - 9.0 | Favors the deprotonation of the thiol to the more nucleophilic thiolate anion, promoting the SN2 reaction.[4][5] |
| Temperature | 4°C to Room Temperature (25°C) | Room temperature reactions are typically faster (1-2 hours). Lower temperatures (4°C) can be used for overnight reactions to minimize potential degradation of sensitive biomolecules.[3] |
| Molar Ratio (Crosslinker:Thiol) | 10:1 to 20:1 | A molar excess of the crosslinker is generally recommended to ensure efficient conjugation to the thiol-containing molecule. The optimal ratio should be determined empirically for each specific application. |
| Buffer Composition | Phosphate, HEPES, Tris | These buffers are commonly used.[1] It is crucial that the buffer is free of extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol).[1] |
| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | If disulfide bonds need to be reduced to generate free thiols, TCEP is recommended as it does not need to be removed prior to the maleimide conjugation step.[2] If DTT is used, it must be removed before adding the maleimide reagent. |
Experimental Workflow for Sequential Thiol Conjugation
The following diagram illustrates the logical workflow for a two-step sequential conjugation of two different thiol-containing molecules (Thiol 1 and Thiol 2) to N-(2-Bromoethyl)succinimide.
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Protein to the Maleimide Moiety
This protocol describes the first step of the sequential conjugation, targeting the maleimide group.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
N-(2-Bromoethyl)succinimide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM HEPES buffer, pH 7.0, containing 150 mM NaCl and 10 mM EDTA.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reducing agent (optional): TCEP solution (e.g., 0.5 M)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of N-(2-Bromoethyl)succinimide in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the N-(2-Bromoethyl)succinimide stock solution to the protein solution. Add the crosslinker dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted N-(2-Bromoethyl)succinimide and the reducing agent (if used) by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.2).
-
Protocol 2: Conjugation of a Second Thiol-Containing Molecule to the Bromoethyl Moiety
This protocol describes the second step of the sequential conjugation, targeting the bromoethyl group of the intermediate conjugate from Protocol 1.
Materials:
-
Purified intermediate conjugate from Protocol 1
-
Second thiol-containing molecule (e.g., thiol-modified drug, peptide)
-
Reaction Buffer: 100 mM Phosphate buffer or Borate buffer, pH 8.5-9.0.
-
Quenching Solution (optional): 1 M solution of a small molecule thiol (e.g., 2-mercaptoethanol or N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or HPLC).
Procedure:
-
Buffer Exchange (if necessary):
-
Ensure the purified intermediate conjugate is in the appropriate Reaction Buffer (pH 8.5-9.0). If not, perform a buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Dissolve the second thiol-containing molecule in the Reaction Buffer.
-
Add the second thiol-containing molecule to the solution of the intermediate conjugate at a desired molar ratio (e.g., 10-fold molar excess of the second thiol).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction (optional):
-
To stop the reaction and consume any unreacted bromoethyl groups, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
-
Final Purification:
-
Purify the final conjugate from excess reagents and byproducts using a suitable chromatography method (e.g., SEC, IEX-HPLC) based on the properties of the final conjugate.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency in Step 1 | Incorrect buffer pH | Verify that the pH of the conjugation buffer is between 6.5 and 7.5.[1] |
| Oxidation of thiols | Degas buffers before use. Use TCEP to reduce disulfide bonds. Consider adding a chelating agent like EDTA to the buffer.[1] | |
| Hydrolysis of maleimide | Prepare the N-(2-Bromoethyl)succinimide stock solution fresh in an anhydrous solvent and add it to the reaction immediately.[1] | |
| Low Conjugation Efficiency in Step 2 | Incorrect buffer pH | Ensure the reaction pH is in the range of 8.0-9.0 to facilitate the SN2 reaction.[4][5] |
| Insufficient incubation time | Increase the incubation time for the second reaction step. | |
| Formation of Undesired Products | Non-specific reactions | In Step 1, ensure the pH does not exceed 7.5 to minimize reaction with amines. In Step 2, the higher pH may lead to some reaction with other nucleophiles; purification is key. |
| Protein aggregation | Perform the conjugation at a lower temperature (4°C) and ensure gentle mixing. Consider the use of solubility-enhancing agents if compatible with the biomolecules. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization Using 1-(2-Bromoethyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromoethyl)pyrrolidine-2,5-dione, also known as N-(2-bromoethyl)succinimide, is a valuable bifunctional reagent for the surface functionalization of various materials. Its utility lies in the presence of two key reactive groups: a bromoethyl group and a succinimide ring. The bromoethyl group serves as a stable and efficient electrophile for covalent bond formation with nucleophiles, most notably thiols (sulfhydryl groups). This "thiol-bromo" click reaction is characterized by its high efficiency and specificity, proceeding readily under mild conditions to form a stable thioether linkage.[1][2]
The succinimide portion of the molecule, while less reactive than the bromoethyl group towards thiols, can potentially be opened to reveal a carboxylic acid, offering a secondary site for conjugation, for instance, through amide bond formation with primary amines. This dual functionality makes this compound a versatile tool for creating well-defined surface modifications for a range of applications, including the immobilization of biomolecules for biosensors, the development of drug delivery systems, and the engineering of biocompatible surfaces.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in surface functionalization techniques. The protocols are based on established principles of thiol-bromo chemistry and surface modification, adapted for this specific reagent.
Core Applications
The primary application of this compound in surface functionalization revolves around its ability to react with thiol-containing molecules. This allows for:
-
Immobilization of Thiolated Biomolecules: Peptides, proteins (containing cysteine residues), and oligonucleotides functionalized with a terminal thiol group can be covalently attached to surfaces pre-activated with this compound.
-
Creation of Thiol-Reactive Surfaces: Surfaces can be functionalized with this compound to generate a "bromo-activated" surface, which can then be used to capture and immobilize thiol-containing molecules from solution.
-
Drug Delivery Systems: The linker can be used to attach targeting ligands (e.g., thiol-containing peptides) to the surface of drug delivery vehicles like nanoparticles or liposomes.[3]
Experimental Protocols
Note: The following protocols are generalized and may require optimization for specific substrates and biomolecules.
Protocol 1: Functionalization of a Thiol-Terminated Surface with this compound
This protocol describes the immobilization of this compound onto a surface that has been pre-functionalized with thiol groups (e.g., a self-assembled monolayer of mercaptopropylsilane on glass or mercaptoundecanoic acid on gold).
Materials:
-
Thiol-functionalized substrate
-
This compound
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching solution: 1 M 2-Mercaptoethanol in reaction buffer
-
Washing solvents: Reaction buffer, deionized water, ethanol
Procedure:
-
Preparation of the Substrate: Ensure the thiol-functionalized substrate is clean, dry, and free of contaminants.
-
Reaction Solution Preparation: Prepare a solution of this compound in the anhydrous solvent. A typical starting concentration is 10-50 mM.
-
Reaction: Immerse the thiol-functionalized substrate in the reaction solution. The reaction can be carried out at room temperature for 2-12 hours or at 4°C overnight with gentle agitation. The reaction progress can be monitored by surface characterization techniques.
-
Washing: After the reaction, remove the substrate and wash it thoroughly with the reaction solvent, followed by the reaction buffer, deionized water, and finally ethanol to remove any unreacted reagent.
-
Drying: Dry the functionalized substrate under a stream of inert gas (e.g., nitrogen or argon).
-
(Optional) Quenching: To ensure all unreacted thiol groups on the surface are capped, the substrate can be immersed in the quenching solution for 30-60 minutes at room temperature, followed by the washing steps described above.
Logical Workflow for Protocol 1
Caption: Workflow for functionalizing a thiol-terminated surface.
Protocol 2: Immobilization of a Thiol-Containing Molecule onto a Bromo-Functionalized Surface
This protocol outlines the procedure for attaching a thiol-containing molecule (e.g., a cysteine-containing peptide) to a surface that has been functionalized with this compound as described in Protocol 1.
Materials:
-
Bromo-functionalized substrate (from Protocol 1)
-
Thiol-containing molecule (e.g., peptide, protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, degassed. A higher pH can increase the rate of the thiol-bromo reaction.[4]
-
Quenching solution: 1 M N-acetylcysteine or L-cysteine in reaction buffer
-
Washing solvents: Reaction buffer, deionized water
Procedure:
-
Preparation of Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the degassed reaction buffer to the desired concentration (e.g., 0.1-1 mg/mL for proteins/peptides). If the molecule contains disulfide bonds, it may need to be reduced first using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.
-
Immobilization Reaction: Immerse the bromo-functionalized substrate in the solution of the thiol-containing molecule. The reaction is typically carried out at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.
-
Washing: After the incubation period, remove the substrate and wash it extensively with the reaction buffer to remove non-covalently bound molecules, followed by a rinse with deionized water.
-
Quenching: To block any remaining reactive bromo groups on the surface, immerse the substrate in the quenching solution for 30-60 minutes at room temperature.
-
Final Washing and Drying: Wash the substrate again with reaction buffer and deionized water, then dry under a stream of inert gas.
Signaling Pathway of Thiol-Bromo Surface Conjugation
Caption: Pathway for thiol-bromo surface functionalization.
Quantitative Data
The following tables provide illustrative quantitative data that can be expected from surface functionalization experiments using this compound. The actual values will depend on the specific substrate, reaction conditions, and analytical techniques used.
Table 1: Surface Characterization Data
| Surface Stage | Water Contact Angle (°) | N (1s) Atomic % (XPS) | Br (3d) Atomic % (XPS) | S (2p) Atomic % (XPS) |
| Bare Substrate (e.g., Si/SiO2) | 10-20 | - | - | - |
| Thiol-functionalized | 50-70 | - | - | 5-10 |
| Bromo-functionalized | 60-80 | 2-5 | 1-3 | 5-10 |
| After Thiol-Molecule Immobilization | Varies (depends on molecule) | >5 | <1 | >10 |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Range | Expected Outcome |
| Protocol 1 | ||
| Reagent Concentration | 5 - 100 mM | Higher concentration may lead to faster reaction but also potential for multilayers. |
| Reaction Time | 1 - 24 hours | Longer time generally increases surface coverage up to a saturation point. |
| Temperature | 4 - 25 °C | Room temperature is often sufficient; lower temperature can be used for sensitive substrates. |
| Protocol 2 | ||
| pH of Reaction Buffer | 6.5 - 8.5 | Higher pH (7.5-8.5) favors deprotonation of the thiol, increasing its nucleophilicity and reaction rate.[4] |
| Thiol Molecule Concentration | 0.1 - 2 mg/mL | Higher concentration can increase immobilization density. |
| Reaction Time | 1 - 12 hours | Sufficient time is needed for the diffusion and reaction of the biomolecule with the surface. |
Conclusion
This compound is a versatile and effective reagent for the functionalization of surfaces, primarily through the robust and specific thiol-bromo reaction. The protocols and data presented here provide a foundation for researchers to develop their own surface modification strategies for a wide array of applications in materials science, biotechnology, and drug development. Optimization of the reaction conditions for each specific application is recommended to achieve the desired surface properties and functionality.
References
Troubleshooting & Optimization
Technical Support Center: N-(2-Bromoethyl)succinimide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with N-(2-Bromoethyl)succinimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-Bromoethyl)succinimide and what is it used for?
N-(2-Bromoethyl)succinimide is a heterobifunctional crosslinker. It contains two different reactive groups: a succinimidyl ester and a bromoethyl group. This allows for the sequential conjugation of two different molecules, typically biomolecules like proteins or peptides. The succinimidyl ester reacts with primary amines (like the side chain of lysine residues), while the bromoethyl group reacts with sulfhydryl groups (like the side chain of cysteine residues).
Q2: At what pH should I perform my conjugation reaction?
The optimal pH depends on which functional group you are targeting.
-
For targeting amines (e.g., lysine): The succinimidyl ester reacts most efficiently at a pH of 7.0-9.0.
-
For targeting thiols (e.g., cysteine): The bromoethyl group is most reactive towards thiols at a pH of 7.5-8.5. However, to achieve selectivity if both amines and thiols are present, the reaction with thiols can be carried out at a near-neutral pH of 6.5-7.5, where the reaction with amines is slower.
Q3: My yield is consistently low. What are the most common causes?
Low yields in N-(2-Bromoethyl)succinimide conjugations can stem from several factors:
-
Reagent Quality: The succinimidyl ester is moisture-sensitive and can hydrolyze over time. Ensure your N-(2-Bromoethyl)succinimide is stored in a cool, dry place and is of high purity.
-
Reaction Conditions: Suboptimal pH, incorrect buffer composition (e.g., using Tris buffer which contains primary amines), or incorrect stoichiometry of reactants can all lead to low yields.
-
Protein/Molecule Properties: The target functional groups on your protein might not be accessible for conjugation due to the protein's three-dimensional structure. For cysteine conjugation, ensure that the sulfhydryl groups are in a reduced state.
-
Side Reactions: Hydrolysis of the succinimidyl ester is a common side reaction that can significantly reduce the amount of active reagent available for conjugation.
Q4: Can I perform a one-pot or a two-step conjugation?
Both one-pot and two-step conjugations are possible, but a two-step (sequential) reaction is generally recommended to minimize side products and achieve a more defined conjugate. By controlling the pH, you can selectively react one functional group at a time. For example, you can first react the succinimidyl ester with an amine-containing molecule at pH 7.5, purify the intermediate, and then react the bromoethyl group with a thiol-containing molecule at pH 8.0.
Q5: How can I confirm that my conjugation was successful?
Several analytical techniques can be used to confirm conjugation, including:
-
SDS-PAGE: An increase in the molecular weight of your protein on the gel can indicate successful conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise mass of the resulting conjugate, confirming the addition of your molecule of interest.
-
HPLC: Techniques like size-exclusion or reverse-phase HPLC can be used to separate the conjugate from unreacted starting materials.
-
UV-Vis Spectroscopy: If your conjugated molecule has a chromophore, you can use UV-Vis to quantify the degree of labeling.
Troubleshooting Guide
This guide addresses common problems encountered during N-(2-Bromoethyl)succinimide conjugation reactions.
Problem 1: Low or No Conjugation Product
| Potential Cause | Recommended Solution |
| Degraded N-(2-Bromoethyl)succinimide | Purchase fresh reagent. Ensure proper storage in a desiccator at the recommended temperature. Allow the reagent to warm to room temperature before opening to prevent condensation. |
| Incorrect Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) for the succinimidyl ester reaction, as they will compete with your target molecule. Use phosphate, HEPES, or bicarbonate buffers. |
| Suboptimal pH | Optimize the pH for the specific functional group you are targeting. For sequential conjugations, adjust the pH for each step. See FAQ Q2. |
| Inaccessible Functional Groups | For amine targeting, consider gentle denaturation of the protein if the target lysines are buried. For thiol targeting, ensure disulfide bonds are reduced to free sulfhydryls using a reducing agent like TCEP or DTT. If using DTT, it must be removed before adding the N-(2-Bromoethyl)succinimide. |
| Hydrolysis of Succinimidyl Ester | Prepare the N-(2-Bromoethyl)succinimide solution immediately before use. Add it to the reaction mixture promptly. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Incorrect Stoichiometry | Optimize the molar ratio of N-(2-Bromoethyl)succinimide to your target molecule. A 5- to 20-fold molar excess of the crosslinker is a common starting point. |
Problem 2: Poor Yield After Purification
| Potential Cause | Recommended Solution |
| Precipitation of Conjugate | The conjugate may be less soluble than the starting protein. Perform the conjugation in a larger volume or add solubilizing agents (e.g., a small percentage of an organic solvent like DMSO). |
| Loss of Product During Purification | For dialysis, ensure the molecular weight cutoff (MWCO) of the membrane is appropriate. For chromatography, check for non-specific binding to the column matrix and adjust buffer conditions (e.g., ionic strength) if necessary. |
| Instability of the Linkage | The thioether bond formed with the bromoethyl group is generally stable. The initial amide bond from the succinimidyl ester reaction is also stable. However, subsequent hydrolysis of the succinimide ring can occur at higher pH, which can be beneficial for stabilizing the linkage. |
Quantitative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for conjugation reactions analogous to those involving N-(2-Bromoethyl)succinimide. Please note that optimal conditions and yields will vary depending on the specific molecules being conjugated.
| Reaction Type | Target Functional Group | pH Range | Typical Molar Excess of Crosslinker | Reaction Time | Reaction Temperature | Expected Yield (Analogous Reactions) |
| Succinimidyl Ester Reaction | Primary Amine (-NH₂) | 7.0 - 9.0 | 5 - 20 fold | 1 - 4 hours | 4 - 25°C | 40 - 70% |
| Bromoethyl Reaction | Sulfhydryl (-SH) | 7.5 - 8.5 | 10 - 20 fold | 2 - 12 hours | 25°C | 50 - 80% |
Disclaimer: The expected yields are based on data from similar crosslinkers (NHS esters and bromoacetyl compounds) and should be used as a general guideline. Actual yields may vary significantly.
Experimental Protocols
Two-Step Sequential Conjugation of a Thiol-Containing Peptide to an Amine-Containing Protein
This protocol describes the conjugation of a peptide with a free cysteine to a protein with accessible lysine residues.
Materials:
-
Amine-containing protein
-
Thiol-containing peptide
-
N-(2-Bromoethyl)succinimide
-
Conjugation Buffer A: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5
-
Conjugation Buffer B: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns
Procedure:
Step 1: Reaction of N-(2-Bromoethyl)succinimide with the Amine-Containing Protein
-
Dissolve the amine-containing protein in Conjugation Buffer A to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of N-(2-Bromoethyl)succinimide in anhydrous DMF or DMSO immediately before use.
-
Add a 10-fold molar excess of the N-(2-Bromoethyl)succinimide stock solution to the protein solution. Add the crosslinker dropwise while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
Remove the excess, unreacted N-(2-Bromoethyl)succinimide using a desalting column equilibrated with Conjugation Buffer B.
Step 2: Reaction of the Bromoethyl-Activated Protein with the Thiol-Containing Peptide
-
Immediately after purification, add the thiol-containing peptide to the bromoethyl-activated protein solution. Use a 5-fold molar excess of the peptide relative to the starting amount of protein.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Quench any unreacted bromoethyl groups by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purify the final conjugate using a desalting column or other appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove excess peptide and quenching reagent.
Step 3: Characterization
-
Analyze the purified conjugate by SDS-PAGE to observe the molecular weight shift.
-
Confirm the final product mass and purity using mass spectrometry and/or HPLC.
Visualizations
Caption: Reaction pathway for a two-step conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
Technical Support Center: Reactions of 1-(2-Bromoethyl)pyrrolidine-2,5-dione with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 1-(2-Bromoethyl)pyrrolidine-2,5-dione (also known as N-(2-Bromoethyl)succinimide) with amines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a mixture of products, and the desired mono-alkylation product is in low yield. What is the likely cause?
A1: The most common issue in the N-alkylation of amines is over-alkylation . The initially formed secondary amine product is often more nucleophilic than the starting primary amine. This makes it compete for the remaining this compound, leading to the formation of tertiary amines and even quaternary ammonium salts. This "runaway" reaction results in a complex mixture and reduces the yield of the desired product.
Troubleshooting:
-
Stoichiometry Control: Use a large excess of the starting amine relative to this compound. This increases the probability of the alkylating agent reacting with the more abundant starting amine. A 3 to 10-fold excess of the amine is a common starting point.
-
Slow Addition: Add the this compound solution slowly to the amine solution. This maintains a high concentration of the starting amine relative to the alkylating agent throughout the reaction.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the subsequent alkylation reactions.
Q2: I am observing a significant amount of a water-soluble byproduct that is not the result of over-alkylation. What could it be?
A2: This is likely due to the opening of the succinimide ring . The succinimide ring is an amide and can undergo nucleophilic attack by the amine, leading to the formation of a succinamic acid derivative. This side reaction is more prevalent under harsh conditions, such as high temperatures and the presence of strong bases or acids. The resulting amic acid is often water-soluble, which can complicate purification.
Troubleshooting:
-
Control pH: Avoid strongly basic or acidic conditions if possible. The use of a non-nucleophilic base or simply an excess of the reactant amine can be sufficient.
-
Moderate Temperature: Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to minimize the time for ring-opening to occur.
Q3: How can I purify my desired N-substituted ethylsuccinimide from the side products?
A3: Purification can be challenging due to the similar polarities of the products. A combination of techniques is often necessary.
Troubleshooting Purification:
-
Acid-Base Extraction:
-
To remove unreacted primary or secondary amine and the ring-opened product, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated amines and the carboxylic acid of the ring-opened product will move to the aqueous layer.
-
To isolate the desired product from the over-alkylated tertiary amine, you can carefully adjust the pH. The desired secondary amine can be protonated and extracted into the aqueous phase, leaving the tertiary amine in the organic layer. Subsequent basification of the aqueous layer and extraction will yield the purified secondary amine.
-
-
Column Chromatography: Silica gel chromatography is a common method for separating the desired product from the less polar starting material and the more polar over-alkylated and ring-opened byproducts. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine products on the silica gel.
-
Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Data Presentation
The following tables provide representative data on how reaction conditions can influence the product distribution in the reaction of this compound with a primary amine. Note: These are illustrative values based on typical outcomes for N-alkylation reactions.
Table 1: Effect of Amine to Alkylating Agent Ratio on Product Distribution
| Amine:Alkylating Agent Ratio | Desired Product (Mono-alkylation) Yield (%) | Over-alkylation Product (Di-alkylation) Yield (%) | Unreacted Starting Material (%) |
| 1:1 | 40-50 | 20-30 | 5-10 |
| 3:1 | 70-80 | 5-10 | <5 |
| 5:1 | 85-95 | <5 | <1 |
Table 2: Influence of Temperature on Side Product Formation
| Reaction Temperature (°C) | Desired Product Yield (%) | Ring-Opened Product Yield (%) |
| 25 | 80 | <5 |
| 50 | 75 | 10-15 |
| 80 | 60 | 25-30 |
Experimental Protocols
Protocol: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
This protocol describes a typical procedure for the reaction of this compound with a secondary amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Acetonitrile (anhydrous)
-
Triethylamine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5)
Procedure:
-
To a solution of piperidine (3.0 equivalents) in anhydrous acetonitrile, add triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Add the this compound solution dropwise to the stirred piperidine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to afford the pure 1-(2-(Piperidin-1-yl)ethyl)pyrrolidine-2,5-dione.
Visualizations
The following diagrams illustrate the key reaction pathways and logical relationships in the reaction of this compound with amines.
How to prevent hydrolysis of 1-(2-Bromoethyl)pyrrolidine-2,5-dione in aqueous buffer
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the hydrolysis of 1-(2-Bromoethyl)pyrrolidine-2,5-dione in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous buffer?
A1: this compound has two primary sites susceptible to hydrolysis in an aqueous environment:
-
Succinimide Ring Hydrolysis: The succinimide ring can undergo hydrolysis, leading to the opening of the ring to form a succinamic acid derivative. This reaction is catalyzed by both acid and hydroxide ions, with the rate being significantly faster under alkaline (basic) conditions.[1][2][3]
-
Bromoethyl Group Hydrolysis: The bromoethyl group, a primary bromoalkane, can be hydrolyzed to an alcohol (2-hydroxyethyl group). This is a nucleophilic substitution reaction (SN2 mechanism) where a water molecule acts as the nucleophile. While this reaction is generally slow with water, its rate can be increased by higher temperatures and the presence of stronger nucleophiles.[4][5]
Q2: Which part of the molecule is more susceptible to hydrolysis?
A2: The succinimide ring is generally more susceptible to hydrolysis, especially under neutral to basic pH conditions, compared to the hydrolysis of the primary bromoalkane by water.[1][6] The rate of succinimide ring opening is significantly accelerated by hydroxide ions (at higher pH).[1] The hydrolysis of the primary bromoalkane is slow because water is a weak nucleophile.[4][5]
Q3: How does pH affect the stability of the compound?
A3: pH is a critical factor in the stability of this compound. The rate of succinimide ring hydrolysis is pH-dependent, with increased rates at both acidic and, more significantly, alkaline pH values.[1][2][7][8] To minimize hydrolysis of the succinimide ring, it is recommended to work at a slightly acidic to neutral pH.
Q4: What is the effect of temperature on the stability of the compound?
A4: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis for both the succinimide ring and the bromoethyl group.[5][8][9] Therefore, to maintain the stability of the compound in an aqueous buffer, it is recommended to work at lower temperatures (e.g., 2-8°C) and to store stock solutions frozen.
Q5: Can the choice of buffer salt influence the rate of hydrolysis?
A5: Yes, the buffer components can influence the stability. Some buffer species can act as nucleophiles and catalyze hydrolysis. For instance, borate buffers have been noted in studies of succinimide hydrolysis.[1][10] It is advisable to use common, non-nucleophilic buffers such as phosphate or MES buffers.
Q6: Can I use co-solvents to improve the stability of my compound?
A6: Yes, using a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) or ethanol can help improve the stability of this compound.[11][12][13] Co-solvents reduce the concentration (activity) of water, which can slow down the rate of hydrolysis.[11][12] It is common to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or purity over time in aqueous buffer. | Hydrolysis of the succinimide ring and/or the bromoethyl group. | • Lower the pH: Adjust the buffer to a slightly acidic pH (e.g., pH 6.0-6.5). Avoid basic buffers. • Reduce the temperature: Perform experiments at lower temperatures (e.g., on ice) and store the buffered solution at 2-8°C for short-term storage or frozen (-20°C or -80°C) for long-term storage. • Use a co-solvent: Prepare a high-concentration stock solution in anhydrous DMSO or ethanol and dilute it into the aqueous buffer immediately prior to the experiment.[11][13][14] • Minimize time in aqueous buffer: Prepare the aqueous solution of the compound as close to the time of use as possible. |
| Inconsistent experimental results between batches. | Variable rates of hydrolysis due to differences in buffer preparation, storage time, or temperature. | • Standardize protocols: Ensure consistent pH, buffer composition, temperature, and incubation times for all experiments. • Prepare fresh solutions: Always use freshly prepared aqueous solutions of the compound for critical experiments. • Perform stability checks: If the compound is to be used in an aqueous buffer for an extended period, perform a stability study under the experimental conditions (see Experimental Protocols section). |
| Precipitation of the compound in the aqueous buffer. | The compound has limited aqueous solubility. | • Use a co-solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous buffer.[11][13][14] • Check the final concentration: Ensure that the final concentration of the compound in the aqueous buffer does not exceed its solubility limit. |
Data Summary
Table 1: Factors Influencing the Rate of Hydrolysis of this compound
| Factor | Effect on Succinimide Ring | Effect on Bromoethyl Group | Recommendation for Stability |
| pH | Rate increases significantly at alkaline pH.[1][2][7][8] | Rate increases with higher concentrations of hydroxide ions (alkaline pH). | Use a slightly acidic buffer (pH 6.0-6.5). |
| Temperature | Rate increases with increasing temperature.[8] | Rate increases with increasing temperature.[5][9] | Work at low temperatures (2-8°C) and store frozen. |
| Buffer Type | Some buffer salts may catalyze hydrolysis.[1][10] | Minimal direct effect, but pH is a major factor. | Use non-nucleophilic buffers (e.g., phosphate, MES). |
| Co-solvents | Reduced water activity can decrease the rate of hydrolysis.[11][12][13] | Reduced water activity can decrease the rate of hydrolysis.[11][12] | Use a co-solvent like DMSO for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
Objective: To prepare an aqueous solution of this compound with minimized hydrolysis for immediate use.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS, pH 6.5)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution: Weigh the desired amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Ensure the compound is completely dissolved. Store this stock solution at -20°C or -80°C with protection from moisture.
-
Dilution into Aqueous Buffer: Immediately before use, dilute the DMSO stock solution into the chilled (4°C) aqueous buffer to the desired final concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤1%).
-
Immediate Use: Use the freshly prepared aqueous solution without delay to minimize hydrolysis.
Protocol 2: Assessment of Compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound under specific experimental conditions (buffer, pH, temperature).
Materials:
-
Aqueous solution of this compound prepared as in Protocol 1.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).
-
Mobile phases for HPLC.
-
Incubator or water bath set to the desired experimental temperature.
Procedure:
-
Initial Time Point (T=0): Immediately after preparing the aqueous solution of the compound, inject an aliquot into the HPLC system to obtain a chromatogram. This will serve as the baseline for the intact compound.
-
Incubation: Incubate the remaining aqueous solution at the desired experimental temperature.
-
Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, and if necessary, quench any ongoing reaction by freezing or immediate injection.
-
HPLC Analysis: Analyze each aliquot by HPLC.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. The appearance of new peaks will indicate the formation of degradation products. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Hydrolysis pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Proteins Labeled with N-(2-Bromoethyl)succinimide
Welcome to the technical support center for the purification of proteins labeled with N-(2-Bromoethyl)succinimide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for labeling proteins with N-(2-Bromoethyl)succinimide?
N-(2-Bromoethyl)succinimide is an alkylating agent containing a reactive bromoethyl group. This group allows for the covalent modification of nucleophilic amino acid residues on a protein. The primary target for this alkylation is the sulfhydryl group of cysteine residues, which is highly nucleophilic at physiological pH.[1] The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine's thiol group attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether bond.[1]
Q2: Which amino acid residues does N-(2-Bromoethyl)succinimide react with?
The primary target for N-(2-Bromoethyl)succinimide is the thiol group of cysteine residues due to its high nucleophilicity.[1] However, at alkaline pH, side reactions can occur with other nucleophilic residues such as the side chains of lysine and histidine.[2] Therefore, controlling the reaction pH is crucial for achieving specificity.
Q3: Why is it necessary to remove unreacted N-(2-Bromoethyl)succinimide after the labeling reaction?
It is critical to remove any unreacted N-(2-Bromoethyl)succinimide from the protein sample because it is a reactive alkylating agent. If not removed, it can continue to modify the protein, leading to non-specific labeling and potential protein aggregation. Furthermore, the unreacted label can interfere with downstream applications like mass spectrometry, immunoassays, and functional studies by reacting with other molecules in the experimental system.
Q4: What are the most common methods for purifying labeled proteins and removing unreacted labels?
The most effective methods for removing small molecules like unreacted N-(2-Bromoethyl)succinimide from larger protein conjugates are based on size differences. These include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is the most common and rapid method. A desalting column, such as a PD-10 column, separates the large labeled protein from small molecules based on their size.[3][4][5]
-
Dialysis: This technique is suitable for larger sample volumes and involves placing the protein solution in a semi-permeable membrane bag. The bag is then placed in a large volume of buffer, allowing small molecules to diffuse out while retaining the larger protein.[6][7][8] This method is generally slower than desalting columns.[5]
-
Ultrafiltration (Spin Columns): Centrifugal devices with membranes of a specific molecular weight cutoff (MWCO) can be used to concentrate the protein while removing small molecules. This method is efficient for both buffer exchange and concentration.
The choice of method depends on factors like sample volume, protein concentration, and the required speed of processing.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of proteins labeled with N-(2-Bromoethyl)succinimide.
Issue 1: Low Labeling Efficiency
Q: My final protein product shows a low degree of labeling. What are the possible causes and how can I improve the efficiency?
A: Low labeling efficiency can stem from several factors related to the protein, the labeling reagent, or the reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidized Cysteine Residues | Cysteine thiols can oxidize to form disulfide bonds, rendering them unreactive to N-(2-Bromoethyl)succinimide. Solution: Before labeling, reduce the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[9] TCEP is often preferred as it does not contain a thiol group and thus does not need to be removed before adding the thiol-reactive label.[10] If DTT is used, it must be completely removed, for instance by a desalting column, before adding the labeling reagent.[9] |
| Inaccessible Cysteine Residues | The target cysteine(s) may be buried within the protein's three-dimensional structure and therefore inaccessible to the labeling reagent. Solution: Perform the labeling reaction under partially denaturing conditions to expose the cysteine residues. However, this may compromise the protein's function and should be carefully optimized. |
| Suboptimal Reaction pH | The reaction of the bromoethyl group with thiols is pH-dependent. The thiol group needs to be in its thiolate form (S-) to be sufficiently nucleophilic. Solution: The labeling reaction is typically more efficient at a pH between 7.0 and 8.5.[11] Perform a pH optimization experiment to find the ideal condition for your specific protein, keeping in mind that higher pH can lead to decreased specificity.[2] |
| Degraded Labeling Reagent | N-(2-Bromoethyl)succinimide can be sensitive to hydrolysis. Solution: Prepare the stock solution of the labeling reagent immediately before use in a dry, water-miscible solvent like DMSO or DMF. Avoid repeated freeze-thaw cycles of the stock solution. |
| Insufficient Molar Excess of Label | A low ratio of labeling reagent to protein can result in incomplete labeling. Solution: Increase the molar excess of N-(2-Bromoethyl)succinimide in the reaction. A titration experiment is recommended to find the optimal ratio that maximizes labeling without causing protein aggregation or non-specific modifications.[12] |
Issue 2: Protein Precipitation/Aggregation During or After Labeling
Q: I am observing precipitation in my protein sample during the labeling reaction or after purification. What is causing this and how can I prevent it?
A: Protein aggregation is a common problem when modifying proteins. The covalent attachment of a label can alter the protein's surface properties, leading to aggregation.[13]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions and aggregation.[13] Solution: Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[12] If a high final concentration is required, label at a lower concentration and then concentrate the purified protein.[12] |
| Over-labeling | Attaching too many label molecules can significantly alter the protein's surface charge and hydrophobicity, leading to aggregation.[13][14] Solution: Reduce the molar excess of the labeling reagent. Aim for a low degree of labeling, especially during initial experiments.[13] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer are critical for protein stability.[13] Proteins are often least soluble at their isoelectric point (pI).[13] Solution: Adjust the buffer pH to be at least one unit away from the protein's pI.[13] Optimize the ionic strength by varying the salt concentration (e.g., 50-150 mM NaCl).[15] |
| Hydrophobicity of the Label | The succinimide part of the label may increase the hydrophobicity of the protein surface, promoting aggregation. Solution: Include stabilizing additives in the reaction and storage buffers. Common stabilizers include glycerol (5-20%), sucrose, or arginine (50-500 mM).[14][15] |
| Physical Stress | Agitation or vortexing during the labeling reaction can induce protein denaturation and aggregation.[13] Solution: Mix the reaction components gently by pipetting or slow end-over-end rotation. |
Quantitative Data Summary
The following tables provide representative data for protein purification after labeling. Please note that specific values can vary significantly depending on the protein and the exact experimental conditions.
Table 1: Comparison of Purification Methods for Removal of Unreacted Label
| Purification Method | Typical Protein Recovery | Purity (Removal of Small Molecules) | Processing Time | Pros | Cons |
| Desalting Column (e.g., PD-10) | 70-95%[3][5] | >99%[5] | Fast (~15-20 min per sample)[5] | High speed, excellent removal of small molecules | Can lead to sample dilution[4] |
| Dialysis | >90% | High | Slow (hours to overnight)[16] | Suitable for large volumes, gentle on proteins | Time-consuming, potential for sample loss during handling[4] |
| Ultrafiltration (Spin Column) | >95% | High | Moderate (~30 min per sample) | Concentrates the sample, efficient buffer exchange | Membrane can clog, potential for protein binding to the membrane |
Table 2: Typical Labeling and Purification Yields
| Parameter | Typical Range | Factors Influencing the Outcome |
| Labeling Efficiency (Cysteine-specific) | 70-90%[9] | Molar ratio of label to protein, reaction time, pH, protein structure |
| Overall Protein Yield (Post-purification) | 50-80% | Initial protein concentration, number of purification steps, protein stability |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein with N-(2-Bromoethyl)succinimide
Disclaimer: This is a general protocol based on similar thiol-reactive chemistries. Optimal conditions for your specific protein and application should be determined empirically.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, free of primary amines like Tris)
-
N-(2-Bromoethyl)succinimide
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column (e.g., PD-10) or dialysis equipment
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Storage buffer (a buffer in which the protein is stable)
Procedure:
-
Protein Preparation:
-
If the protein has been stored with reducing agents like DTT, it must be removed prior to labeling. This can be done using a desalting column, exchanging the buffer to the reaction buffer.
-
To ensure the target cysteine residues are reduced, treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
-
Preparation of Labeling Reagent Stock Solution:
-
Immediately before use, dissolve N-(2-Bromoethyl)succinimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
Add the N-(2-Bromoethyl)succinimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the label over the protein. Add the stock solution slowly while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal incubation time may vary and should be determined experimentally.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.
-
Incubate for 15 minutes at room temperature. This will react with any excess N-(2-Bromoethyl)succinimide.
-
-
Purification of the Labeled Protein:
-
Using a Desalting Column (PD-10):
-
Equilibrate the desalting column with 3-5 column volumes of the desired storage buffer.
-
Apply the quenched reaction mixture to the column.
-
Elute the labeled protein with the storage buffer according to the manufacturer's instructions. The protein will elute in the void volume, while the unreacted label and quenching reagent will be retained.
-
-
Using Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate MWCO.
-
Dialyze against a large volume of storage buffer (at least 100 times the sample volume) at 4°C.[7]
-
Change the buffer at least 2-3 times over a period of 12-24 hours to ensure complete removal of small molecules.[16]
-
-
-
Characterization and Storage:
-
Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA).
-
Assess the degree of labeling using techniques like UV-Vis spectroscopy (if the label has a chromophore) or mass spectrometry.
-
Store the purified labeled protein at an appropriate temperature (e.g., -80°C) in a suitable storage buffer, possibly with a cryoprotectant like glycerol.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting decision tree for labeling reactions.
Caption: Reaction mechanism of Cysteine with N-(2-Bromoethyl)succinimide.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desalting and Buffer Exchange for Affinity Chromatography of Antibodies [sigmaaldrich.com]
- 4. Desalting/Buffer Exchange and Concentration for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 5. after protein purification - Protein Expression and Purification [protocol-online.org]
- 6. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. creative-biostructure.com [creative-biostructure.com]
Optimizing reaction time for 1-(2-Bromoethyl)pyrrolidine-2,5-dione labeling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the labeling of thiol-containing molecules, such as proteins and peptides, with 1-(2-bromoethyl)pyrrolidine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for labeling with this compound?
The labeling reaction occurs via a nucleophilic substitution (SN2) mechanism. The sulfur atom of a thiol group (e.g., from a cysteine residue in a protein) acts as a nucleophile and attacks the carbon atom attached to the bromine on the this compound molecule. This forms a stable thioether bond and releases bromide as a leaving group.[1]
Q2: What is the optimal pH for the labeling reaction?
A basic pH is generally preferred for this reaction because it facilitates the deprotonation of the thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻).[2][3][4][5] A pH range of 7.5 to 8.5 is a good starting point. However, very high pH values should be avoided as they can lead to side reactions or degradation of the protein or the succinimide ring of the labeling reagent.
Q3: My protein's disulfide bonds are preventing the reaction. What should I do?
Disulfide bonds must be reduced to free thiol groups for the labeling reaction to occur. You can treat your protein with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) prior to labeling. It is crucial to remove the reducing agent before adding the this compound, as it will compete for the labeling reagent.[6]
Q4: How should I prepare and store the this compound reagent?
It is best to prepare a stock solution of the reagent in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous solutions of the reagent are not recommended for storage as the succinimide ring can be susceptible to hydrolysis over time.
Q5: What are potential side reactions to be aware of?
Potential side reactions include reaction with other nucleophilic amino acid residues if the pH is too high, and hydrolysis of the succinimide ring. To minimize these, it is important to carefully control the reaction pH and duration.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The thiol groups on the protein are not sufficiently deprotonated. | Increase the pH of the reaction buffer to 7.5-8.5 to enhance the nucleophilicity of the thiol groups.[2][3][4][5] |
| Insufficient Reagent: The molar excess of the labeling reagent is too low. | Increase the molar excess of this compound to protein (e.g., from 10x to 20x or higher). | |
| Short Reaction Time or Low Temperature: The reaction has not gone to completion. | Increase the incubation time or consider performing the reaction at a higher temperature (e.g., 37°C or 50°C), if your protein is stable under these conditions.[2][3] | |
| Oxidized Thiols: Cysteine residues are forming disulfide bonds and are unavailable for labeling. | Pretreat the protein with a reducing agent (e.g., TCEP) and subsequently remove it before adding the labeling reagent.[6] | |
| Non-Specific Labeling | pH is too high: Other nucleophilic groups (e.g., amines on lysine residues) are becoming reactive. | Lower the reaction pH to below 8.5 to maintain selectivity for the more nucleophilic thiol groups. |
| Excessive Reagent Concentration: High concentrations of the labeling reagent can lead to non-specific binding. | Reduce the molar excess of the labeling reagent. Determine the optimal stoichiometry experimentally. | |
| Protein Aggregation/Precipitation | Solvent Incompatibility: The concentration of organic solvent (e.g., DMSO) from the reagent stock is too high. | Keep the final concentration of the organic co-solvent low (typically <10% v/v) in the final reaction mixture. |
| Protein Instability: The protein is not stable under the required pH or temperature conditions. | Perform the reaction at a lower temperature for a longer duration. Screen for alternative buffer conditions that stabilize the protein. | |
| Loss of Protein Activity | Modification of Critical Residues: A cysteine residue essential for the protein's function has been labeled. | Consider site-directed mutagenesis to move the target cysteine residue away from the active site, or use a milder labeling protocol (lower temperature, shorter time). |
| Denaturation: The reaction conditions (pH, temperature, solvent) have denatured the protein. | Optimize reaction conditions to be as gentle as possible. Add stabilizing agents if they do not interfere with the reaction. |
Quantitative Data Summary
The optimal reaction time and conditions can vary significantly depending on the specific protein and desired degree of labeling. The following table provides a summary of typical starting conditions for optimization.
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Balances thiol deprotonation with reagent stability and specificity.[3][4][5] |
| Temperature | Room Temperature (20-25°C) to 50°C | Higher temperatures increase the reaction rate but may affect protein stability.[2][3] |
| Reaction Time | 2 - 6 hours | A longer incubation may be needed at lower temperatures.[3] |
| Reagent Molar Excess | 10x - 100x over protein | The optimal ratio should be determined empirically. A higher excess drives the reaction to completion but may increase non-specific labeling.[3] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation risk. |
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol provides a general procedure. Specific conditions such as protein concentration, reagent molar excess, and incubation time should be optimized for each specific application.
1. Materials:
-
Protein with free thiol groups in a suitable buffer (e.g., Phosphate, HEPES, Borate)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM Phosphate buffer, pH 8.5)
-
(Optional) TCEP solution for disulfide reduction
-
Quenching Reagent (e.g., 1 M β-mercaptoethanol or DTT)
-
Purification column (e.g., size-exclusion chromatography)
2. Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Optional: If disulfide bonds need to be reduced, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove TCEP using a desalting column equilibrated with the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 20x) of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2-6 hours at room temperature or as determined by your optimization experiments. Protect from light if the final conjugate is light-sensitive.
-
-
Quenching:
-
Add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10-50 mM) to consume any unreacted labeling reagent. Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) using appropriate analytical techniques, such as mass spectrometry.
-
Visualizations
Caption: S-alkylation of a protein thiol with this compound.
Caption: General workflow for protein labeling and purification.
References
- 1. This compound | 55943-72-1 | Benchchem [benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting off-target labeling with N-(2-Bromoethyl)succinimide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for off-target labeling issues encountered when using the alkylating agent N-(2-Bromoethyl)succinimide.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-Bromoethyl)succinimide and how does it label proteins?
N-(2-Bromoethyl)succinimide is a chemical reagent used for bioconjugation. It works by covalently attaching its bromoethyl group to nucleophilic amino acid residues on a protein. This type of reaction is known as alkylation. The primary target for this reagent is the thiol group (-SH) of cysteine residues, which is a strong nucleophile.
Q2: I'm observing unexpected bands on my gel/unexpected peaks in my mass spectrometry data after labeling. What causes this off-target labeling?
Off-target labeling occurs when N-(2-Bromoethyl)succinimide reacts with amino acids other than the intended target. While cysteine is the most reactive target, other residues with nucleophilic side chains can also be modified, especially under non-optimal conditions. The most common off-target sites include:
-
Histidine: The imidazole ring of histidine is nucleophilic and can be alkylated.
-
Lysine: The primary amine (-NH2) on the side chain of lysine can react, particularly at higher pH values.[1]
-
Methionine: The sulfur-containing side chain of methionine can also be a target for alkylation.
-
N-terminus: The free alpha-amino group at the beginning of the protein chain can also react.
Q3: How does pH influence the specificity of my labeling reaction?
pH is the most critical factor controlling the specificity of labeling with N-(2-Bromoethyl)succinimide. The reactivity of the target amino acid side chains is highly dependent on their protonation state.[2]
-
Cysteine (Thiol group): For the thiol group of cysteine to be reactive, it must be in its deprotonated thiolate form (-S⁻). The pKa of cysteine's thiol group is typically around 8.5, meaning that at a pH below this, it is mostly protonated and less reactive.[1][3] However, it is still significantly more nucleophilic than other side chains at near-neutral pH.
-
Lysine (Amine group): The amino group of lysine has a pKa of about 10.5.[1][4] At neutral pH, it is protonated (-NH3⁺) and non-nucleophilic. As the pH increases above 9, it becomes deprotonated (-NH2) and increasingly reactive, leading to significant off-target labeling.
-
Histidine (Imidazole group): The imidazole side chain of histidine has a pKa of approximately 6-7.[1][3] It can be reactive at neutral pH, making it a common source of off-target modification.
To favor cysteine-specific labeling, it is generally recommended to perform the reaction at a pH between 6.5 and 7.5.[5]
Q4: How can I improve the specificity of my labeling experiment?
Several parameters can be optimized to minimize off-target labeling:
-
Optimize Reaction pH: As discussed above, maintaining a pH in the range of 6.5-7.5 is crucial for favoring cysteine modification over lysine.
-
Adjust Molar Ratio: Use the lowest effective molar excess of the labeling reagent. A high excess of N-(2-Bromoethyl)succinimide increases the likelihood of reactions with less reactive, off-target sites.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C) can help to limit off-target reactions. Monitor the reaction progress to determine the optimal time point where the target is labeled sufficiently with minimal side products.
-
Use a Quenching Reagent: Add a quenching reagent at the end of the reaction to consume any unreacted N-(2-Bromoethyl)succinimide. This prevents further labeling during downstream processing. Common quenching agents include free cysteine, DTT, or 2-mercaptoethanol.[6]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your labeling experiments.
Problem 1: Low Labeling Efficiency
If you observe low or no labeling of your target protein, consider the following:
| Potential Cause | Troubleshooting Step |
| Reagent Instability | N-(2-Bromoethyl)succinimide can be sensitive to moisture. Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately. |
| Incorrect pH | Ensure your reaction buffer is at the optimal pH for your target residue. For cysteine, a pH of 7.0-8.0 can increase the reaction rate. |
| Inaccessible Target Residue | The target cysteine may be buried within the protein's structure or involved in a disulfide bond. Try adding a mild denaturant or a reducing agent like DTT or TCEP prior to labeling. Note that any excess reducing agent must be removed before adding the labeling reagent.[7] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with your protein for the labeling reagent. Use non-reactive buffers like HEPES or PBS. |
Problem 2: Significant Off-Target Labeling Observed
If analysis shows modification at multiple sites or high background, use these strategies:
| Potential Cause | Troubleshooting Step |
| Reaction pH is too High | A high pH ( > 8.0) deprotonates lysine residues, making them highly reactive. Lower the pH to 6.5-7.5 to increase specificity for cysteine.[8] |
| Molar Excess of Reagent is too High | A large excess of the labeling reagent will drive reactions with less nucleophilic side chains. Perform a titration experiment to find the lowest effective concentration. |
| Reaction Time is too Long | Extended reaction times can lead to the accumulation of off-target products. Monitor the reaction over time to find the optimal duration. |
| Protein Aggregation | Labeling can sometimes cause protein precipitation or aggregation. If this occurs, try reducing the protein concentration or performing the reaction at a lower temperature. |
Data Summary: Reactivity of Amino Acid Residues
The following table summarizes the relative reactivity of nucleophilic amino acid side chains with bromoacetyl groups, which are chemically similar to the bromoethyl group of N-(2-Bromoethyl)succinimide.
| Amino Acid | Side Chain Group | Typical pKa | Reactivity at pH 7.0 | Reactivity at pH 8.5 | Notes |
| Cysteine | Thiol (-SH) | ~8.5 | High | Very High | Most reactive nucleophile in proteins.[1] |
| Histidine | Imidazole | ~6.0-7.0 | Moderate | Moderate | Can be a significant off-target, especially if surface-exposed. |
| Lysine | Amine (-NH₂) | ~10.5 | Very Low | High | Reactivity increases significantly as pH approaches its pKa.[4] |
| N-terminus | Alpha-amino | ~8.0 | Low-Moderate | Moderate | Reactivity is pH-dependent. |
| Methionine | Thioether | N/A | Low | Low | Can be alkylated, but generally less reactive than other nucleophiles. |
Visual Guides
Reaction Pathway Diagram
The following diagram illustrates the intended reaction with a cysteine residue and potential off-target reactions with histidine and lysine.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve off-target labeling issues.
Experimental Protocols
Protocol 1: Selective Alkylation of Cysteine Residues
This protocol is designed to maximize the specific labeling of cysteine residues.
Materials:
-
Protein of interest in a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0).
-
N-(2-Bromoethyl)succinimide (BES).
-
Anhydrous DMSO or DMF.
-
Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching solution: 1 M L-Cysteine or DTT.
-
Purification column: Size Exclusion Chromatography (SEC) or dialysis cassette.[9]
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL.
-
(Optional) If targeting cysteines involved in disulfide bonds, add a reducing agent (e.g., 10-fold molar excess of DTT) and incubate for 1 hour at room temperature. Crucially, the reducing agent must be removed via a desalting column or dialysis before proceeding to the next step.
-
-
Labeling Reaction:
-
Prepare a fresh 100 mM stock solution of N-(2-Bromoethyl)succinimide in anhydrous DMSO.
-
Add the desired molar excess (start with a 10-fold molar excess) of the BES stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM (a 10 to 20-fold excess over BES).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Analysis:
-
Verify the extent of labeling and check for off-target modifications using techniques such as SDS-PAGE (visualizing a fluorescent tag if applicable) and mass spectrometry.
-
Protocol 2: Control Experiment to Identify Off-Target Labeling
This experiment helps confirm if observed modifications are due to off-target reactions.
Procedure:
-
Prepare two identical protein samples as described in Protocol 1.
-
Sample 1 (Control): Pre-treat the protein with a large excess (e.g., 100-fold) of a standard, highly specific cysteine alkylating agent like iodoacetamide for 1 hour to block all accessible cysteine residues.
-
Remove the excess iodoacetamide using a desalting column.
-
Labeling: Add N-(2-Bromoethyl)succinimide to both Sample 1 (pre-blocked) and Sample 2 (unblocked) under your standard labeling conditions.
-
Analysis: Analyze both samples by mass spectrometry.
-
Interpretation: Labeling observed in Sample 2 but absent in Sample 1 is likely cysteine-specific. Any labeling detected in Sample 1 represents off-target modification of other residues, as the primary cysteine sites were already blocked.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Introduction to Amino Acid Reactivity [employees.csbsju.edu]
- 4. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lab.rockefeller.edu [lab.rockefeller.edu]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Quenching Unreacted 1-(2-Bromoethyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the safe and effective quenching of unreacted 1-(2-Bromoethyl)pyrrolidine-2,5-dione (BEP) in experimental settings. Proper quenching is critical for ensuring reaction specificity, simplifying purification, and neutralizing potentially hazardous materials before disposal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be quenched?
This compound is a bifunctional molecule featuring a succinimide ring and a bromoethyl group. The bromoethyl group makes it a reactive alkylating agent, capable of undergoing nucleophilic substitution reactions.[1] Unlike N-bromosuccinimide (NBS), where the bromine is attached to the nitrogen and acts as an electrophilic bromine source, the bromine in BEP is on a carbon atom, making that carbon electrophilic.[2] It is crucial to quench any unreacted BEP at the end of a reaction to:
-
Prevent unwanted side reactions with subsequent reagents or during workup and purification.
-
Avoid the alkylation of sensitive functional groups on the desired product.
-
Neutralize its reactivity for safe handling and waste disposal.[3][4]
Q2: What are the primary hazards associated with this reagent?
This compound is classified as a hazardous substance. Key risks include:
-
Skin Irritation: Causes skin irritation upon contact.
-
Allergic Reactions: May cause an allergic skin reaction.
-
Harmful if Swallowed: Poses a significant health risk if ingested.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.
Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Q3: Which quenching agents are effective for this compound?
Effective quenching agents are nucleophiles that can readily react with the electrophilic carbon of the bromoethyl group via an SN2 reaction.[6] The most common and effective classes of quenchers include:
-
Thiols: Compounds like β-mercaptoethanol, cysteine, or sodium thiosulfate are excellent, highly reactive nucleophiles that rapidly form stable thioethers.[7][8]
-
Primary/Secondary Amines: Simple amines such as glycine, Tris (tris(hydroxymethyl)aminomethane), or ethanolamine can effectively quench BEP by forming a stable carbon-nitrogen bond.[9][10]
-
Hydroxide/Water: Under basic conditions (e.g., aqueous NaOH), the C-Br bond can be hydrolyzed to an alcohol. However, be aware that basic conditions can also promote the hydrolysis and opening of the succinimide ring, which may or may not be desirable.[11][12][13][14]
Q4: How do I choose the right quenching agent for my experiment?
The choice of quencher depends on the reaction conditions, the stability of your desired product, and the purpose of the quench (reaction termination vs. waste neutralization).
-
For Reaction Workup: If your product is stable, a primary amine like Tris or glycine is often a good choice as they are water-soluble and the byproducts can be easily removed during an aqueous extraction.[9] If your product is sensitive to amines, a thiol like β-mercaptoethanol can be used, but its volatility and odor must be managed.
-
For Waste Disposal: For neutralizing bulk unreacted reagent or waste streams, a cost-effective and strong nucleophile like sodium thiosulfate or treatment with aqueous sodium hydroxide is often preferred.[3]
Q5: What are the signs of a successful quenching reaction?
A successful quench is indicated by the complete consumption of this compound. This can be monitored by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Disappearance of the starting material spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Disappearance of the mass peak corresponding to the starting material.
It is good practice to let the quenching reaction proceed for a sufficient amount of time (e.g., 15-30 minutes) before proceeding with the workup.[9][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Quenching is slow or incomplete. | 1. Insufficient Stoichiometry: Not enough quenching agent was added. 2. Low Reactivity: The chosen quencher is a weak nucleophile (e.g., water at neutral pH).[16] 3. Low Temperature: The reaction is being conducted at a low temperature, slowing the reaction rate. | 1. Add an additional 1-2 equivalents of the quenching agent. 2. Switch to a more potent nucleophile (e.g., use a thiol instead of an amine, or an amine instead of water).[7] 3. Allow the reaction to warm to room temperature and stir for an additional 30 minutes.[15] |
| Unexpected byproducts are formed. | 1. Product Reactivity: The quenching agent is reacting with your desired product. 2. Succinimide Ring Opening: The quenching conditions (e.g., high pH) are causing the hydrolysis of the succinimide ring.[11][17] | 1. Select a milder or more sterically hindered quenching agent. 2. Buffer the quenching reaction to maintain a neutral pH (e.g., use Tris buffer at pH 7-8). Avoid using strong bases like NaOH if ring integrity is important. |
| Difficulty removing the quencher/byproduct. | 1. Solubility: The quenching agent or its byproduct has similar solubility to your desired product. | 1. Choose a quencher that imparts a significant change in polarity or charge for easier separation (e.g., use glycine or Tris to create a highly polar, water-soluble byproduct that can be removed by aqueous extraction). |
Quantitative Data: Comparison of Quenching Agents
The following table provides a summary of common quenching agents for this compound. Stoichiometry is relative to the amount of unreacted BEP.
| Quenching Agent | Class | Recommended Stoichiometry | Typical Conditions (Solvent, Temp, Time) | Key Considerations |
| Tris | Primary Amine | 2-5 eq. | Aqueous buffer or organic solvent, RT, 15-30 min | Forms water-soluble byproducts, easy to remove in workup.[9] |
| Glycine | Primary Amine | 2-5 eq. | Aqueous buffer, RT, 15-30 min | Inexpensive and creates a highly polar amino acid adduct. |
| β-Mercaptoethanol | Thiol | 2-5 eq. | Organic solvent, 0°C to RT, 10-20 min | Very fast and effective.[7] Volatile with strong, unpleasant odor; handle in a fume hood.[18] |
| Sodium Thiosulfate | Thiol (in situ) | 2-5 eq. | Aqueous or biphasic, RT, 30-60 min | Cost-effective, non-volatile, and odorless. Good for large-scale or waste treatment.[3] |
| Sodium Hydroxide | Base/Hydrolysis | 5-10 eq. | Aqueous solution, RT, 1-2 hours | Effective for waste disposal. Will hydrolyze the succinimide ring.[11] The reaction can be vigorous. |
Experimental Protocols
General Protocol for Quenching with an Amine or Thiol
This protocol provides a general procedure for quenching unreacted this compound in an organic solvent.
-
Safety First: Ensure the reaction is performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Cool the Reaction: Once the primary reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any potential exotherm during the quench.[15][19]
-
Prepare Quenching Solution: In a separate flask, prepare a solution of the chosen quenching agent (e.g., 3 equivalents of Tris or β-mercaptoethanol) in a small amount of the reaction solvent or a compatible solvent.
-
Add Quenching Agent: Add the quenching solution dropwise to the cold, stirring reaction mixture.[20] Monitor for any temperature increase.
-
Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Confirm Completion: Check for the complete consumption of this compound using an appropriate analytical method (e.g., TLC).
-
Workup: Proceed with the standard aqueous workup to remove the quenched byproduct and excess quenching agent.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[21][22]
Visualizations
Logical Workflow for Quenching Agent Selection
The following diagram illustrates a decision-making process for selecting the most appropriate quenching agent based on experimental goals and constraints.
Caption: Decision tree for selecting a suitable quenching agent for this compound.
References
- 1. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. www3.paho.org [www3.paho.org]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. datapdf.com [datapdf.com]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. rroij.com [rroij.com]
- 20. benchchem.com [benchchem.com]
- 21. web.uri.edu [web.uri.edu]
- 22. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Technical Support Center: Improving the Stability of N-(2-Bromoethyl)succinimide (BES) Conjugates
Welcome to the technical support center for N-(2-Bromoethyl)succinimide (BES) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your bioconjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability concerns for N-(2-Bromoethyl)succinimide (BES) conjugates?
The primary concern for BES conjugates is the stability of the thioether bond formed between the bromoethyl group and a thiol on the biomolecule (e.g., a cysteine residue). While generally more stable than maleimide-thiol adducts, potential degradation pathways include:
-
Hydrolysis of the Succinimide Ring: The succinimide ring itself can undergo hydrolysis, especially at neutral to alkaline pH, to form a succinamic acid derivative.[1][2] This opens the ring structure but does not cleave the thioether bond.
-
Thioether Bond Instability: Although the thioether bond formed from an alkyl bromide is considered highly stable and essentially irreversible under physiological conditions, extreme pH or the presence of certain enzymes could potentially lead to degradation over extended periods.[3][4]
Q2: How does the stability of a BES-derived thioether bond compare to a maleimide-derived thioether bond?
The thioether bond from a BES conjugate is significantly more stable than that from a maleimide conjugate.[3][4] Maleimide-thiol adducts are susceptible to a retro-Michael reaction, which is a reversible process leading to deconjugation, especially in the presence of other thiols like glutathione.[3][5] The thioether bond formed by the nucleophilic substitution of the bromide in BES is considered practically irreversible under physiological conditions.[4]
Q3: My BES conjugate is showing signs of degradation. What should I investigate first?
First, confirm the nature of the degradation. Use analytical techniques like HPLC or LC-MS to determine if the issue is aggregation, hydrolysis of the succinimide ring, or cleavage of the thioether bond. For suspected hydrolysis of the succinimide ring, look for a mass increase corresponding to the addition of a water molecule. For thioether bond cleavage, you would observe the appearance of the unconjugated biomolecule.
Q4: Can I expect off-target reactions with BES?
The primary target for BES is a thiol group. However, at higher pH values, there is a potential for side reactions with other nucleophilic amino acid residues, such as the imidazole group of histidine or the amino group of lysine.[6] To ensure high selectivity for thiols, it is recommended to perform the conjugation at a pH between 7.2 and 8.0.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
| Possible Cause | Suggested Solution |
| Hydrolysis of BES Reagent | Prepare fresh stock solutions of BES in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use. Avoid storing BES in aqueous buffers.[7] |
| Incorrect Reaction pH | Ensure the pH of the reaction buffer is between 7.2 and 9.0 for optimal reaction with thiols. A lower pH will decrease the nucleophilicity of the thiol, slowing the reaction rate.[6] |
| Oxidation of Thiols | If conjugating to cysteine residues, ensure they are in their reduced form. Use a reducing agent like TCEP and remove it before adding the BES reagent. Perform the reaction in degassed buffers to minimize oxygen exposure.[7] |
| Insufficient Molar Excess of BES | Optimize the molar ratio of BES to your biomolecule. A 10- to 20-fold molar excess of the BES reagent is a common starting point.[7] |
Problem 2: Conjugate Aggregation
| Possible Cause | Suggested Solution |
| High Protein Concentration | Work with lower protein concentrations during the conjugation reaction. If a high final concentration is needed, perform a concentration step after purification.[8] |
| Suboptimal Buffer Conditions | Screen different buffer conditions (pH, ionic strength) to find the optimal environment for your protein's stability.[9] Sometimes, the addition of stabilizing excipients like arginine or polysorbates can prevent aggregation.[10] |
| Hydrophobicity of the Conjugated Moiety | If the molecule being conjugated is hydrophobic, this can increase the propensity for aggregation. Consider including solubility-enhancing moieties in your linker design. |
| Mechanical Stress | Avoid vigorous vortexing or stirring. Use gentle mixing during the reaction and purification steps.[7] |
Problem 3: Instability of the Purified Conjugate in Storage
| Possible Cause | Suggested Solution |
| Hydrolysis of the Succinimide Ring | Store the purified conjugate in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0) at 4°C or frozen at -80°C. Avoid alkaline storage buffers.[11] |
| Microbial Contamination | Use sterile buffers and consider adding a bacteriostatic agent like sodium azide (0.02-0.05%) to the storage buffer. |
| Proteolytic Degradation | If storing in a solution that may contain proteases (e.g., serum), consider adding protease inhibitors. |
Data on Linker Stability
The following table summarizes stability data for thioether bonds formed from chemistries analogous to BES (bromoacetamide) compared to maleimide chemistry. This data provides a strong indication of the expected high stability of the thioether linkage in BES conjugates.
| Linker Chemistry | Model System | Incubation Conditions | Observed Stability | Reference(s) |
| Bromoacetamide-Thiol | Bioconjugate in physiological buffer | 37°C | Highly stable, considered irreversible. | [4] |
| Maleimide-Thiol | ADC mimic in human plasma | 37°C | Half-life of approximately 7 days due to retro-Michael reaction. | [12] |
| Ring-Opened Maleimide-Thiol | Bioconjugate in vivo | 37°C | Stabilized against cleavage, with a half-life of over two years. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Thiol-Containing Biomolecule with N-(2-Bromoethyl)succinimide (BES)
-
Preparation of the Biomolecule:
-
Dissolve the thiol-containing biomolecule (e.g., protein with cysteine residues) in a degassed conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
If the cysteine residues are in disulfide bonds, reduce them by adding a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 1-2 hours at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer.
-
-
Preparation of BES Solution:
-
Immediately before use, dissolve N-(2-Bromoethyl)succinimide in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the BES stock solution to the biomolecule solution with gentle mixing.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted BES, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted BES and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.0).
-
Protocol 2: In Vitro Serum/Plasma Stability Assay
-
Sample Preparation:
-
Dilute the purified BES conjugate to a final concentration of approximately 100 µg/mL in the desired serum or plasma (e.g., human, mouse). Prepare a control sample by diluting the conjugate in PBS, pH 7.4.
-
Prepare aliquots for each time point to avoid repeated freeze-thaw cycles.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 24, 48, 72, 168 hours), remove the aliquots and immediately freeze them at -80°C to stop any degradation.
-
-
Sample Analysis:
-
Thaw the samples and precipitate the serum/plasma proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact conjugate remaining. Monitor for the appearance of the unconjugated biomolecule (indicating thioether cleavage) or a mass shift corresponding to water addition (indicating succinimide ring hydrolysis).
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero. Plot the percentage of intact conjugate versus time to determine the stability profile.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Hydrolysis of Succinimides (1977) | G. J. Yakatan | 14 Citations [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. Frontiers | Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab [frontiersin.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Removal of Succinimide Byproduct from Reaction Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the complete removal of succinimide byproducts from experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What are succinimide byproducts and why are they problematic in research and drug development?
Succinimide and its derivatives are common byproducts in various chemical reactions, particularly in bioconjugation and peptide synthesis.[1] They can originate from several sources:
-
N-Hydroxysuccinimide (NHS) esters: Used to activate carboxylic acids for coupling with primary amines, releasing NHS as a byproduct.[1]
-
N-Bromosuccinimide (NBS): A common reagent for bromination reactions that generates succinimide as a byproduct.[1]
-
Aspartimide Formation: An intramolecular cyclization that can occur during solid-phase peptide synthesis (SPPS), forming a succinimide ring within the peptide backbone.[1] This modification can be detrimental to the efficacy of therapeutic monoclonal antibodies.[2]
These byproducts are problematic because they can be difficult to separate from the desired product, may have similar polarities, and can interfere with downstream applications or compromise the purity and safety of a final drug product.
Q2: What are the primary strategies for removing succinimide byproducts?
The optimal removal strategy depends on the properties of the desired product (e.g., small molecule, peptide, protein) and the specific byproduct. The main approaches include chromatography, aqueous extraction, precipitation/recrystallization, and dialysis/desalting for larger molecules.[1]
Q3: How can I detect and quantify residual succinimide byproducts to confirm their removal?
Several analytical techniques are effective for detecting and quantifying succinimide-related impurities:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating the product from byproducts like NHS or succinimide.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the impurity's identity by its mass.[1]
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate unmodified proteins from those containing succinimide or its hydrolysis products.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying succinimide in small molecule reaction mixtures after purification attempts.[1]
Purification Strategy Selection
The choice of purification method is critical and depends on the nature of the product. The following decision tree can help guide your selection process.
Caption: Decision tree for selecting a succinimide byproduct purification method.
Troubleshooting Guides
Issue 1: Succinimide byproduct co-elutes with my polar small molecule product during standard silica gel chromatography.
This is a common issue as succinimide and N-hydroxysuccinimide are polar and can co-elute with polar products on normal-phase silica gel.[1]
-
Solution 1: Aqueous Extraction If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), you can remove the highly water-soluble succinimide or NHS by washing the organic layer with a slightly basic buffer.[1] N-hydroxysuccinimide has a pKa of ~6.0 and is more readily extracted into a basic aqueous solution.[1] Multiple washes may be necessary.[5]
-
Solution 2: Reverse-Phase HPLC Preparative reverse-phase HPLC is a highly effective method for separating compounds based on hydrophobicity and can often resolve products from succinimide impurities that are difficult to separate otherwise.[1][3]
-
Solution 3: Recrystallization If your product is a solid, recrystallization can be an effective purification method. The succinimide byproduct, being an impurity, will ideally remain in the mother liquor.[1] Succinimide is insoluble or poorly soluble in solvents like diethyl ether and hexane.[3]
Issue 2: My protein conjugate is contaminated with small molecule byproducts like N-hydroxysuccinimide (NHS).
Complete removal of small molecule byproducts is critical for biologic drug products.
-
Solution 1: Size-Exclusion Chromatography (SEC) / Desalting This is the most common and effective method.[1] A desalting column uses a porous resin to rapidly separate the large protein conjugate from small molecules based on size.[1]
-
Solution 2: Dialysis or Ultrafiltration/Diafiltration (UF/DF) For larger volumes, dialysis against a suitable buffer can effectively remove small molecule byproducts.[1] This process involves multiple buffer changes to ensure complete removal.[1] Centrifugal filtration devices that use a membrane with a specific molecular weight cutoff (MWCO) are also a rapid and effective alternative.[1]
Issue 3: My peptide, purified by HPLC, still shows evidence of a succinimide-related impurity.
This could be due to aspartimide formation during solid-phase peptide synthesis (SPPS), which creates a modified peptide that may have a similar retention time to the target peptide.[1]
-
Solution 1: Optimize Synthesis Conditions To prevent formation, use coupling reagents and conditions that minimize this side reaction. Protecting the aspartic acid side chain with a different strategy can also mitigate the issue.[1]
-
Solution 2: Specialized Analytical Methods Characterization and quantification of the succinimide variant may be required. Low-pH peptide mapping can be used to stabilize and identify the succinimide intermediate, while hydrophobic interaction chromatography (HIC) can often separate the modified protein from the unmodified version.[4]
Summary of Purification Methods
| Method | Product Type | Principle | Advantages | Disadvantages |
| Aqueous Extraction | Water-insoluble Small Molecules | Partitioning between immiscible aqueous and organic phases.[1] | Fast, simple, inexpensive; effective for polar byproducts like NHS.[1] | Product must be stable and have low water solubility; may not achieve complete removal in one step.[1][5] |
| Recrystallization | Crystalline Small Molecules | Difference in solubility between product and impurity in a given solvent.[1] | Can yield very high purity; scalable.[1] | Product must be a solid; requires finding a suitable solvent system; some product loss is inevitable.[1] |
| Chromatography (Silica, RP-HPLC) | Small Molecules, Peptides | Differential partitioning between a stationary phase and a mobile phase.[1][6] | High resolving power; applicable to a wide range of molecules.[1] | Can be time-consuming and require specialized equipment; involves organic solvents.[1] |
| Size-Exclusion Chromatography (SEC) | Proteins, Large Peptides | Separation based on molecular size.[1] | Fast, gentle, and effective for separating molecules with large size differences. | Limited resolution for molecules of similar size. |
| Dialysis / UF-DF | Proteins, Large Peptides | Diffusion across a semi-permeable membrane based on a concentration gradient.[1] | Gentle, suitable for large volumes. | Time-consuming (requires multiple buffer changes).[1] |
Experimental Protocols
Protocol 1: Aqueous Extraction for Small Molecules
This protocol details the removal of N-hydroxysuccinimide (NHS) from a product soluble in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Caption: General workflow for removal of succinimide byproducts via aqueous extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent where your product is soluble but has minimal water solubility (e.g., ethyl acetate).[1]
-
First Wash (Basic): Transfer the solution to a separatory funnel and wash with an equal volume of a 5% sodium bicarbonate solution. This deprotonates the acidic NHS (pKa ~6.0), making it highly soluble in the aqueous layer. Allow the layers to separate and drain the lower aqueous layer.[1]
-
Repeat Wash: Repeat the basic wash one more time to ensure complete removal.[1]
-
Final Wash (Brine): Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water and dissolved aqueous base.[1][7]
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter the drying agent, and evaporate the solvent under reduced pressure to obtain the purified product.[1]
-
Verification: Confirm the removal of NHS via a suitable analytical method like NMR or LC-MS.[1]
Protocol 2: Silica Gel Plug Filtration
This method is useful for removing succinimide from less polar products after reactions, such as those using N-Bromosuccinimide (NBS).[6]
Quantitative Parameters Example:
| Parameter | Value | Reference |
| Starting Material Scale | 5.00 g | [6] |
| Silica Gel Amount | 50 g | [6] |
| Elution Solvent | 1:1 Dichloromethane-Hexane | [6] |
| Total Eluent Volume | 1400 mL | [6] |
Methodology:
-
Prepare Plug: Prepare a short plug of silica gel (e.g., 50 g) in a suitable funnel or column.[6]
-
Load Mixture: After the reaction is complete, dilute the reaction mixture if necessary (e.g., with hexane) and load it directly onto the silica plug.[6]
-
Elute: Elute with a solvent system in which the product has good mobility but the succinimide is retained or moves very slowly (e.g., 1:1 dichloromethane-hexane).[6]
-
Monitor: Monitor the elution using Thin Layer Chromatography (TLC) to track the product and ensure it is collected without the succinimide byproduct.[6]
-
Concentrate: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.[6]
Protocol 3: Desalting a Protein Conjugate via Size-Exclusion Chromatography
This protocol outlines the general steps for removing small molecule byproducts like NHS from a protein sample.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-(2-Bromoethyl)succinimide Reactions
This guide provides troubleshooting advice and frequently asked questions regarding the impact of pH on the reaction efficiency of N-(2-Bromoethyl)succinimide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-(2-Bromoethyl)succinimide in bioconjugation?
A1: N-(2-Bromoethyl)succinimide is an alkylating agent. Its bromoethyl group is electrophilic and reacts with nucleophiles, primarily the sulfhydryl (thiol) groups of cysteine residues and, to a lesser extent, the primary amino groups of lysine residues or a protein's N-terminus. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, forming a stable thioether or secondary amine bond, respectively.
Q2: What is the optimal pH for reacting N-(2-Bromoethyl)succinimide with thiols (e.g., cysteine residues)?
A2: For efficient reaction with thiols, a pH range of 7.0 to 9.0 is generally recommended. The reactive species is the thiolate anion (-S⁻), which is significantly more nucleophilic than the protonated thiol (-SH). The pKa of cysteine's thiol group is approximately 8.3-8.6. Running the reaction at a pH near or slightly above the pKa increases the concentration of the thiolate anion, thereby accelerating the reaction rate. A pH around 7.5 is often a good starting point to balance reactivity with the stability of the reagent and protein.[1][2][3]
Q3: How does pH affect the reaction of N-(2-Bromoethyl)succinimide with primary amines (e.g., lysine residues)?
A3: The reaction with primary amines is also highly pH-dependent. The amine must be in its unprotonated, nucleophilic state (-NH₂) to react. Since the pKa of a lysine's side-chain amino group is around 10.5, the reaction rate increases at a more alkaline pH (typically > 8.5). However, this reaction is generally slower and less specific than reactions with thiols. Furthermore, at high pH, competing side reactions like the hydrolysis of the succinimide ring become significant, which can reduce overall efficiency.[4][5][6][7]
Q4: What are the major side reactions to consider, and how are they influenced by pH?
A4: The primary side reaction is the hydrolysis of the succinimide ring, which is accelerated under basic conditions (pH > 8.0).[8][9][10][11] This hydrolysis opens the succinimide ring to form succinamic acid derivatives, which may be undesirable. At pH values below 7.0, the succinimide ring is relatively stable.[9][12] For thiol conjugations, oxidation of free thiols to form disulfide bonds can also occur, which can be minimized by using degassed buffers.
Q5: My reaction yield is low. What are the potential pH-related causes and how can I troubleshoot them?
A5: Low yield can be attributed to several pH-related factors. Refer to the troubleshooting table below for specific guidance. Key issues include using a pH that is too low for efficient nucleophile deprotonation or a pH that is too high, leading to rapid hydrolysis of the reagent.
Data Presentation
Table 1: pH Effect on N-(2-Bromoethyl)succinimide Reactivity and Stability
| pH Range | Target: Thiol (-SH) | Target: Amine (-NH₂) | Reagent Stability (Succinimide Ring) | Recommendation |
| < 6.5 | Very slow reaction rate due to low concentration of thiolate (-S⁻). | Negligible reaction rate as amines are fully protonated (-NH₃⁺). | High stability, minimal hydrolysis. | Not recommended for conjugation. Suitable for reagent storage.[12][13] |
| 6.5 - 7.5 | Moderate reaction rate. A good compromise for sensitive proteins. | Very slow reaction rate. | Good stability. | Optimal starting point for thiol-specific conjugation.[2][14] |
| 7.5 - 9.0 | Fast reaction rate due to higher concentration of thiolate.[1][3] | Slow reaction rate, but increasing with pH. | Moderate stability; hydrolysis begins to increase.[8] | Ideal for thiol conjugation; potential for minor amine reactivity. |
| > 9.0 | Very fast reaction, but risk of side reactions increases. | Moderate reaction rate, but specificity is low. | Low stability; significant and rapid hydrolysis.[8][11] | Not recommended due to poor reagent stability and lack of specificity. |
Table 2: Troubleshooting Guide for Low Reaction Efficiency
| Issue | Potential pH-Related Cause | Recommended Solution |
| Low conjugation to Cysteine | The pH is too low (< 7.0), resulting in an insufficient concentration of the reactive thiolate anion. | Increase the reaction pH to 7.5-8.5. Use a non-amine-containing buffer like phosphate or HEPES. |
| Low conjugation to Lysine | The pH is too low (< 8.5), leaving the amine groups protonated and non-nucleophilic. | Increase the reaction pH to 8.5-9.0. Note that this will also increase the rate of hydrolysis. |
| No reaction observed | The reagent has degraded due to hydrolysis. This can happen if stock solutions are prepared in aqueous buffers at high pH and stored. | Prepare the reagent stock solution in an anhydrous organic solvent (e.g., DMSO, DMF) and add it to the reaction buffer immediately before use. |
| Presence of unexpected byproducts | The pH is too high (> 9.0), causing rapid hydrolysis of the succinimide ring and potentially other side reactions. | Lower the reaction pH. For thiol conjugations, do not exceed pH 9.0. For amine conjugations, consider alternative reagents like NHS esters which are more specific. |
Visualizations
Caption: Decision workflow for pH selection based on the target nucleophile.
Caption: pH-dependent reaction pathways for N-(2-Bromoethyl)succinimide.
Experimental Protocols
Protocol 1: Conjugation to Thiol Groups (Cysteine)
This protocol provides a general method for conjugating N-(2-Bromoethyl)succinimide to a thiol-containing biomolecule, such as a protein with accessible cysteine residues.
Materials:
-
Thiol-containing biomolecule (e.g., protein, peptide)
-
N-(2-Bromoethyl)succinimide
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.5 (degassed)
-
Quenching Solution: 1 M L-cysteine or 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. If the biomolecule has disulfide bonds that need to be reduced, treat it with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature, followed by removal of the reducing agent.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of N-(2-Bromoethyl)succinimide in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the N-(2-Bromoethyl)succinimide stock solution to the biomolecule solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will react with any excess N-(2-Bromoethyl)succinimide. Incubate for 30 minutes.
-
Purification: Remove excess reagent and byproducts by purifying the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis, using a buffer appropriate for the final application.
-
Characterization: Confirm conjugation success and purity using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of 1-(2-Bromoethyl)pyrrolidine-2,5-dione labeled peptides by mass spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of peptides and proteins by mass spectrometry is paramount. Chemical labeling of peptides is a cornerstone of quantitative proteomics, enabling precise comparison of protein abundance across multiple samples. This guide provides a detailed comparison of three widely used labeling strategies: Tandem Mass Tag™ (TMT™), isobaric Tags for Relative and Absolute Quantitation (iTRAQ®), and Stable Isotope Dimethyl Labeling (SIDL).
While novel labeling reagents are continuously explored, this guide focuses on established methods with well-documented protocols and extensive support in data analysis software. Our objective is to provide a comprehensive overview of their principles, experimental workflows, and performance characteristics to aid researchers in selecting the most appropriate method for their specific experimental needs.
Introduction to Peptide Labeling for Quantitative Proteomics
Quantitative mass spectrometry aims to determine the relative or absolute abundance of proteins in complex biological samples. Chemical labeling methods introduce a stable isotope tag onto peptides, which allows for the differentiation of peptides originating from different samples within a single mass spectrometry analysis. This multiplexing capability reduces experimental variability and increases throughput. The ideal labeling reagent should be highly reactive towards peptides, yield stable products, and have predictable fragmentation patterns to facilitate confident identification and accurate quantification.
Comparison of Key Performance Characteristics
The choice of a labeling strategy depends on several factors, including the number of samples to be compared (plexing level), cost, and the specific requirements of the experiment. The following table summarizes the key characteristics of TMT, iTRAQ, and Dimethyl Labeling.
| Feature | Tandem Mass Tag™ (TMT™) | iTRAQ® | Stable Isotope Dimethyl Labeling (SIDL) |
| Principle | Isobaric tagging | Isobaric tagging | Isotopic labeling |
| Plexing Capability | Up to 18-plex (TMTpro™) | 4-plex and 8-plex | 2-plex and 3-plex |
| Quantification Level | MS/MS (reporter ions) | MS/MS (reporter ions) | MS1 (precursor ion intensity) |
| Reagent Cost | High | High | Low |
| Labeling Reaction | Amine-reactive NHS-ester | Amine-reactive NHS-ester | Reductive amination of primary amines |
| Reaction Specificity | N-terminus and Lysine residues | N-terminus and Lysine residues | N-terminus and Lysine residues |
| Fragmentation | Generates low m/z reporter ions | Generates low m/z reporter ions | No specific reporter ions |
| Data Analysis | Requires specialized software | Requires specialized software | Standard proteomics software |
| Ratio Compression | Can be an issue, requires advanced methods (e.g., MS3) to mitigate | Can be an issue | Generally less prone to ratio compression |
Experimental Protocols
Detailed and robust experimental protocols are crucial for successful and reproducible quantitative proteomics experiments. Below are representative protocols for TMT, iTRAQ, and Dimethyl Labeling.
Tandem Mass Tag™ (TMT™) Labeling Protocol[1][2][3]
-
Protein Extraction, Reduction, and Alkylation:
-
Extract proteins from cell or tissue samples using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a compatible protein assay (e.g., BCA assay).
-
Reduce disulfide bonds by incubating the protein lysate with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.[1][2]
-
-
Protein Digestion:
-
Precipitate the proteins using acetone or chloroform/methanol to remove interfering substances.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM TEAB).
-
Digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Peptide Desalting and Quantification:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.
-
Lyophilize or dry the peptides in a vacuum centrifuge.
-
Quantify the peptide concentration using a peptide-specific assay.
-
-
TMT™ Labeling:
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB or 200 mM HEPES, pH 8.5).[3]
-
Allow the TMT™ reagent vials to equilibrate to room temperature.
-
Add the appropriate TMT™ reagent (dissolved in anhydrous acetonitrile) to each peptide sample. The TMT™-to-peptide ratio may need optimization but is typically around 4:1 (w/w).[4][5]
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching and Sample Pooling:
-
Quench the labeling reaction by adding hydroxylamine and incubating for 15 minutes.[6]
-
Combine the labeled samples in equal amounts.
-
-
Final Desalting and Mass Spectrometry Analysis:
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Lyophilize the final peptide mixture and store at -80°C until LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer capable of MS/MS or MS3 fragmentation for reporter ion quantification.[7]
-
iTRAQ® Labeling Protocol[8][9][10]
The iTRAQ® labeling protocol is very similar to the TMT™ protocol as both utilize amine-reactive NHS-ester chemistry.
-
Protein Preparation and Digestion: Follow steps 1 and 2 as described in the TMT™ protocol.
-
Peptide Desalting and Quantification: Follow step 3 as described in the TMT™ protocol.
-
iTRAQ® Labeling:
-
Resuspend the dried peptides in the iTRAQ® dissolution buffer.
-
Add the respective iTRAQ® reagents to each peptide sample and incubate at room temperature for 2 hours.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled samples into a single tube.
-
Clean up the pooled sample using a cation exchange cartridge as recommended by the manufacturer.
-
-
Mass Spectrometry Analysis: Analyze the sample on a mass spectrometer capable of generating CID or HCD fragmentation for reporter ion detection.[8]
Stable Isotope Dimethyl Labeling (SIDL) Protocol[11][12][13][14]
-
Protein Preparation and Digestion: Follow steps 1 and 2 as described in the TMT™ protocol.
-
Peptide Desalting: Follow step 3 as described in the TMT™ protocol.
-
-
Resuspend the desalted peptides in a suitable buffer (e.g., 100 mM triethylammonium bicarbonate).
-
For the "light" sample, add formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN).
-
For the "heavy" sample, add deuterated formaldehyde (CD₂O) and sodium cyanoborohydride (NaBH₃CN) or deuterated sodium cyanoborodeuteride (NaBD₃CN).
-
Incubate the reaction at room temperature for 1 hour.
-
-
Quenching and Sample Pooling:
-
Quench the reaction by adding ammonia or another primary amine-containing buffer.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
-
Final Desalting and Mass Spectrometry Analysis:
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Analyze the sample by LC-MS. Quantification is performed by comparing the peak areas of the light and heavy peptide pairs in the MS1 spectra.[9]
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows and key chemical reactions for the discussed labeling strategies.
Caption: Experimental workflow for TMT labeling.
Caption: Reductive amination in Dimethyl Labeling.
Caption: Fragmentation of isobaric-labeled peptides.
Conclusion
The choice between TMT, iTRAQ, and Stable Isotope Dimethyl Labeling depends on the specific goals of the proteomics study. TMT and iTRAQ offer higher multiplexing capabilities, which are advantageous for studies with many samples, but come at a higher cost and can be affected by ratio compression. Dimethyl labeling is a cost-effective and robust method, particularly suitable for studies with fewer samples, and is less prone to ratio compression as quantification is performed at the MS1 level. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to achieve high-quality, reproducible quantitative proteomics data.
References
- 1. jpt.com [jpt.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qb3.berkeley.edu [qb3.berkeley.edu]
- 4. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. | Broad Institute [broadinstitute.org]
- 5. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 7. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 8. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]
Confirming N-(2-Bromoethyl)succinimide Conjugation: A Guide to ¹H NMR Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the successful conjugation of small molecules to peptides and proteins is a critical step in the development of novel therapeutics and research tools. N-(2-Bromoethyl)succinimide is a valuable reagent for introducing a succinimide moiety via alkylation of thiol groups, typically from cysteine residues. This guide provides a comprehensive comparison of ¹H NMR spectroscopy with other common analytical techniques for confirming this conjugation, complete with experimental protocols and data interpretation guidelines.
This guide will delve into the characteristic ¹H NMR spectral changes that verify the formation of a stable thioether linkage between N-(2-Bromoethyl)succinimide and a cysteine-containing peptide. We will also explore the complementary roles of Mass Spectrometry and HPLC in providing orthogonal confirmation of successful conjugation.
¹H NMR Analysis: A Powerful Tool for Structural Verification
¹H NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment of protons within a molecule. By analyzing the chemical shifts, multiplicities, and integrations of the proton signals, researchers can confirm the covalent attachment of the N-(2-bromoethyl)succinimide moiety to a cysteine residue.
Predicted ¹H NMR Spectrum of N-(2-Bromoethyl)succinimide
-
Succinimide Protons (-CH₂-CH₂-) : A singlet at approximately 2.8 ppm. The four protons of the succinimide ring are chemically equivalent and therefore appear as a single peak.
-
Ethyl Protons (-N-CH₂-CH₂-Br) : Two triplets are expected for the ethyl chain.
-
The methylene group adjacent to the nitrogen atom (-N-CH₂-) is expected to be deshielded and appear as a triplet around 3.9 ppm.
-
The methylene group adjacent to the bromine atom (-CH₂-Br) is also deshielded and should appear as a triplet around 3.5 ppm.
-
Key Spectral Changes Upon Conjugation
The hallmark of a successful conjugation reaction is the disappearance of the signals corresponding to the starting materials and the appearance of new signals characteristic of the product. For the reaction of N-(2-Bromoethyl)succinimide with a cysteine-containing peptide, the following changes in the ¹H NMR spectrum are anticipated:
-
Disappearance of the Bromoethyl Signals : The two triplets corresponding to the -N-CH₂-CH₂-Br group of N-(2-Bromoethyl)succinimide will no longer be present.
-
Appearance of New Signals for the Thioether Linkage : The formation of the new covalent bond between the sulfur atom of cysteine and the ethyl group of the succinimide reagent will give rise to new signals. The protons of the newly formed -S-CH₂-CH₂-N- moiety will have distinct chemical shifts compared to the starting material. The methylene group adjacent to the sulfur atom is expected to shift upfield compared to the starting bromo-substituted carbon.
-
Shifts in Cysteine Proton Signals : The chemical shifts of the protons on the cysteine residue, particularly the α-proton and the β-protons, will likely experience a downfield shift due to the proximity of the new succinimide group.
The following table summarizes the expected ¹H NMR data for the starting material and the conjugated product.
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-(2-Bromoethyl)succinimide | Succinimide (-CO-CH₂ -CH₂ -CO-) | ~ 2.8 | s | 4H |
| Methylene (-N-CH₂ -CH₂-Br) | ~ 3.9 | t | 2H | |
| Methylene (-N-CH₂-CH₂ -Br) | ~ 3.5 | t | 2H | |
| Cysteine Peptide Conjugate | Succinimide (-CO-CH₂ -CH₂ -CO-) | ~ 2.8 | s | 4H |
| Methylene (-N-CH₂ -CH₂-S-) | Downfield shift | t | 2H | |
| Methylene (-N-CH₂-CH₂ -S-) | Upfield shift | t | 2H | |
| Cysteine α-H | Downfield shift | dd | 1H | |
| Cysteine β-H | Downfield shift | m | 2H |
Experimental Protocol: Conjugation and ¹H NMR Analysis
This protocol provides a general guideline for the conjugation of N-(2-Bromoethyl)succinimide to a cysteine-containing peptide and subsequent analysis by ¹H NMR.
Materials:
-
Cysteine-containing peptide
-
N-(2-Bromoethyl)succinimide
-
Phosphate buffered saline (PBS), pH 7.4
-
Deuterated water (D₂O)
-
NMR tubes
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in PBS buffer to a final concentration of 1-5 mM.
-
Reagent Preparation: Prepare a stock solution of N-(2-Bromoethyl)succinimide in a compatible organic solvent (e.g., DMSO) at a concentration of 10-50 mM.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the N-(2-Bromoethyl)succinimide solution to the peptide solution. The reaction is typically allowed to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to react with any excess N-(2-Bromoethyl)succinimide.
-
Purification (Optional but Recommended): The conjugated peptide can be purified from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
¹H NMR Sample Preparation: Lyophilize the purified conjugated peptide. Re-dissolve the sample in D₂O for ¹H NMR analysis.
-
¹H NMR Acquisition: Acquire a 1D ¹H NMR spectrum of the sample.
Visualizing the Workflow
The following diagram illustrates the key steps in the conjugation and ¹H NMR analysis workflow.
Caption: Workflow for N-(2-Bromoethyl)succinimide conjugation and ¹H NMR analysis.
Comparison with Other Methods
While ¹H NMR provides detailed structural information, other analytical techniques are often used in conjunction to provide a comprehensive characterization of the conjugate.
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR | Measures the magnetic properties of protons to elucidate molecular structure. | Provides detailed structural information, confirming the exact site of covalent modification. Can be quantitative. | Relatively low sensitivity, requiring higher sample concentrations. Complex spectra for large biomolecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight. | High sensitivity and accuracy in determining the mass of the conjugate, confirming the addition of the succinimide moiety. Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures. | Does not directly provide information on the site of conjugation. Isomeric modifications can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their physical and chemical properties. | Excellent for assessing the purity of the conjugate and separating it from starting materials and byproducts. Can be used to quantify the extent of reaction. | Provides limited structural information on its own. Retention time shifts can suggest conjugation but do not confirm the structure. |
Signaling Pathway of Conjugation Confirmation
The following diagram illustrates the logical flow of confirming the conjugation using a multi-technique approach.
Caption: Multi-technique approach for confirming successful conjugation.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the unambiguous confirmation of N-(2-Bromoethyl)succinimide conjugation to cysteine residues in peptides and proteins. The characteristic changes in the ¹H NMR spectrum provide direct evidence of the formation of the desired thioether linkage. For a comprehensive characterization, it is highly recommended to use ¹H NMR in conjunction with orthogonal techniques such as Mass Spectrometry and HPLC. This multi-faceted approach ensures the identity, purity, and structural integrity of the final conjugate, which is paramount for its application in research and drug development.
A Comparative Guide to Thioether Bond Stability from Different Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable thioether bond is a cornerstone of bioconjugation, critical for the development of robust antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. The choice of the thiol-reactive alkylating agent significantly impacts the stability of the resulting conjugate, directly influencing its pharmacokinetic profile, efficacy, and potential for off-target toxicity. This guide provides an objective comparison of thioether bond stability derived from three commonly used classes of alkylating agents: maleimides, haloacetamides, and phenyloxadiazole sulfones, supported by experimental data and detailed methodologies.
The Challenge of Thioether Bond Instability
While the thioether bond itself is generally stable, the context of the surrounding chemical structure introduced by the alkylating agent is paramount. The most prevalent issue arises from conjugates derived from maleimides, which are widely used due to their rapid and specific reaction with thiols under physiological conditions. However, the resulting thiosuccinimidyl thioether linkage is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which is abundant in plasma.[1] This reversal can lead to premature release of the conjugated payload and exchange with other biomolecules, such as albumin, compromising the therapeutic efficacy and safety of the bioconjugate.[2][3]
Comparative Stability of Thioether Bonds
The stability of the thioether linkage is fundamentally dictated by the reaction mechanism of its formation and the chemical nature of the resulting adduct.
-
Maleimides: React with thiols via a Michael addition to form a thiosuccinimidyl thioether. This linkage is reversible through a retro-Michael reaction, especially in thiol-rich environments.[4] The stability can be influenced by the structure of the maleimide and the local environment of the conjugation site.[2] Strategies to improve stability include hydrolysis of the succinimide ring post-conjugation or the use of next-generation, self-stabilizing maleimides.[5]
-
Haloacetamides (e.g., Iodoacetamide, Bromoacetamide): These agents react with thiols through a nucleophilic substitution (SN2) reaction, forming a simple and highly stable thioether bond.[1] This bond is considered essentially irreversible under physiological conditions, making it a preferred choice for applications demanding high in vivo stability.[1]
-
Phenyloxadiazole Sulfones: These reagents also react with thiols to form stable thioether bonds. They have emerged as a superior alternative to maleimides, demonstrating enhanced stability in human plasma and less dependence on the specific conjugation site on the protein.[2][3] The resulting conjugate is resistant to the thiol exchange reactions that plague maleimide-based conjugates.[2]
Data Presentation: Quantitative Comparison of Conjugate Stability
The following table summarizes quantitative data from comparative stability studies of bioconjugates formed with different alkylating agents. The data represents the percentage of intact conjugate remaining after incubation in human plasma at 37°C.
| Alkylating Agent | Model System | Incubation Time | % Intact Conjugate | Key Observations | Reference |
| Maleimide | THIOMAB (Fc-S396C) | 72 hours | ~20% | Significant thioether exchange with albumin observed. | [2] |
| Maleimide | THIOMAB (LC-V205C) | 72 hours | ~80% | Stability is highly dependent on the conjugation site. | [2] |
| Maleimide | ADC mimic | 7 days | ~50% | Substantial deconjugation due to retro-Michael reaction. | [5] |
| Phenyloxadiazole Sulfone | THIOMAB (Fc-S396C) | 72 hours | ~67% | Significantly more stable than maleimide at the same site; no thioether exchange observed. | [2] |
| Phenyloxadiazole Sulfone | THIOMAB (LC-V205C) | 72 hours | ~67% | Stability is less dependent on the conjugation site compared to maleimide. | [2] |
| Bromoacetamide | ADC profiling | - | More stable than maleimide | Avoids the equilibrium between ring-opened and closed forms seen with maleimides. | [6] |
| Self-Stabilizing Maleimide | ADC | 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss. | [5] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions for thioether bond formation and a general workflow for assessing the stability of the resulting bioconjugates.
References
Navigating the Thiol Alkylation Landscape: A Comparative Guide to Alternatives for Cysteine Modification
For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and chemical biology, the selective modification of cysteine residues is a cornerstone technique. While 1-(2-Bromoethyl)pyrrolidine-2,5-dione has its applications, a diverse array of alternative reagents offers distinct advantages in terms of reactivity, specificity, and reaction conditions. This guide provides a comprehensive comparison of the most common alternatives for thiol alkylation, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
The modification of thiol groups on cysteine residues is a fundamental tool for studying protein structure and function, developing antibody-drug conjugates, and immobilizing proteins on surfaces. The choice of the alkylating agent is critical and can significantly impact the outcome of an experiment. Factors such as reaction speed, specificity for thiols over other nucleophilic groups, stability of the resulting bond, and the reaction conditions required are all important considerations. This guide will compare N-ethylmaleimide (NEM), iodoacetamide (IAM), iodoacetic acid (IAA), 4-vinylpyridine (4-VP), and methyl methanethiosulfonate (MMTS) as alternatives for thiol alkylation.
Comparative Analysis of Thiol Alkylating Reagents
The selection of an appropriate thiol-alkylating agent is contingent on the specific experimental requirements. The following table summarizes the key characteristics of common alternatives to this compound, providing a basis for informed decision-making.
| Feature | N-Ethylmaleimide (NEM) | Iodoacetamide (IAM) | Iodoacetic Acid (IAA) | 4-Vinylpyridine (4-VP) | Methyl Methanethiosulfonate (MMTS) |
| Reaction Mechanism | Michael Addition | SN2 | SN2 | Michael Addition | Thiol-Disulfide Exchange |
| Optimal pH | 6.5 - 7.5[1][2] | ~8.0 - 9.0 | ~8.0 | 7.0 - 8.0[3] | 7.0 - 8.0 |
| Reactivity | Very High | High | High | Moderate | High |
| Specificity for Thiols | High at pH 6.5-7.5 | Good | Good | High | High |
| Common Side Reactions | Reacts with amines at pH > 7.5[1][2] | Alkylation of methionine, histidine, lysine, and N-terminus[4][5] | Similar to IAM, can modify lysine[6] | Fewer side reactions reported[7] | Can promote disulfide exchange[8] |
| Reversibility | Irreversible | Irreversible | Irreversible | Irreversible | Reversible (with reducing agents)[8] |
| Quantitative Data (Alkylated Cysteine Peptides Identified in a Proteomics Study) | High number of identifications, but also high number of side reactions at N-terminus and lysine[7] | Highest number of identifications with alkylated cysteine and relatively low side reactions[7] | Not included in the direct comparison study, but similar reactivity to IAM is expected. | Lower number of identifications compared to NEM and IAM, indicating lower reactivity[7] | Not included in the direct comparison study. |
| Stability in Solution | Aqueous solutions are unstable and should be prepared fresh[1][4] | Unstable and light-sensitive; prepare solutions immediately before use[4] | Similar to IAM | Stable | Relatively stable |
Experimental Protocols
To facilitate the direct comparison of these alkylating agents, a generalized experimental protocol is provided below. This can be adapted for specific proteins or peptides of interest.
General Protocol for Comparative Thiol Alkylation
1. Materials:
-
Thiol-containing protein or peptide of interest
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Alkylation buffer (e.g., 100 mM phosphate buffer, pH 7.2)
-
Quenching solution (e.g., 1 M β-mercaptoethanol or Dithiothreitol)
-
Alkylation reagents: N-ethylmaleimide (NEM), Iodoacetamide (IAM), Iodoacetic Acid (IAA), 4-vinylpyridine (4-VP), Methyl Methanethiosulfonate (MMTS)
-
Analytical equipment (e.g., HPLC, Mass Spectrometer)
2. Procedure:
-
Reduction of Disulfide Bonds (if necessary):
-
Dissolve the protein/peptide in the alkylation buffer.
-
Add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 1 hour.
-
-
Alkylation Reaction:
-
Prepare fresh stock solutions of each alkylating agent in an appropriate solvent (e.g., water, DMF, or DMSO).
-
To separate aliquots of the reduced protein/peptide solution, add a 10-fold molar excess of each alkylating agent.
-
Incubate the reactions at room temperature in the dark for 1-2 hours. Note: Reaction times may need to be optimized.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of the quenching solution to stop the alkylation reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Analysis:
-
Analyze the reaction products by HPLC to determine the percentage of modified and unmodified protein/peptide.
-
For more detailed analysis, use mass spectrometry to confirm the mass shift corresponding to the specific alkylation and to identify any potential side reactions.
-
Visualizing Workflows and Mechanisms
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: A general workflow for the comparative analysis of different thiol alkylating reagents.
Caption: Chemical mechanisms of common thiol alkylating reagents.
Conclusion
The choice of a thiol alkylating agent extends beyond mere reactivity. A careful consideration of the experimental goals, the nature of the biomolecule, and the desired properties of the final conjugate is paramount. N-ethylmaleimide offers rapid and efficient alkylation but requires careful pH control to maintain specificity.[1][2] Iodoacetamide provides a good balance of reactivity and specificity, making it a workhorse in many proteomics applications.[7] 4-Vinylpyridine is a valuable option when milder reaction conditions and higher specificity are required, despite its slower reaction rate.[7] For applications demanding reversible modification, methyl methanethiosulfonate stands out as a unique and powerful tool.[8] By understanding the distinct characteristics of these reagents and employing standardized protocols for their evaluation, researchers can confidently select the optimal tool for their specific thiol modification needs, leading to more robust and reproducible results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Quantifying Protein Labeling Efficiency: N-(2-Bromoethyl)succinimide vs. N-ethylmaleimide using HPLC
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient labeling of proteins is a critical determinant of experimental success. The choice of labeling reagent directly impacts the yield, specificity, and stability of the resulting conjugate. This guide provides an objective comparison of two prominent cysteine-reactive labeling reagents, N-(2-Bromoethyl)succinimide (BES) and N-ethylmaleimide (NEM), with a focus on quantifying their labeling efficiency using High-Performance Liquid Chromatography (HPLC).
Introduction to Cysteine-Reactive Labeling
Cysteine residues, with their nucleophilic thiol (-SH) groups, are frequently targeted for site-specific protein modification due to their relatively low abundance compared to other amino acid residues like lysine. This allows for a greater degree of control over the location of the label. Both N-(2-Bromoethyl)succinimide and N-ethylmaleimide are electrophilic reagents that react with the thiol group of cysteine, but through different chemical mechanisms, leading to distinct characteristics in terms of reaction kinetics, pH dependence, and bond stability.
-
N-(2-Bromoethyl)succinimide (BES) belongs to the haloacetyl class of reagents. It reacts with thiols via a nucleophilic substitution reaction (SN2), where the sulfur atom of the cysteine attacks the carbon atom attached to the bromine, displacing the bromide ion to form a stable thioether bond.
-
N-ethylmaleimide (NEM) is a well-established maleimide-based reagent that reacts with thiols through a Michael addition reaction. The thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, resulting in the formation of a thiosuccinimide linkage.
Quantitative Comparison of Labeling Reagents
The efficiency of a labeling reaction is a crucial parameter, indicating the percentage of the target protein that has been successfully conjugated. This is influenced by factors such as the intrinsic reactivity of the reagent, pH, temperature, and incubation time. While direct comparative studies quantifying the labeling efficiency of BES and NEM under identical conditions are limited, we can compile key performance characteristics from various sources to provide a comprehensive overview.
Table 1: Comparison of Reaction Kinetics and Conditions
| Parameter | N-(2-Bromoethyl)succinimide (Bromoacetyl) | N-ethylmaleimide (Maleimide) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH Range | 7.5 - 9.0 | 6.5 - 7.5 |
| Reaction Rate | Generally slower | Generally faster |
| Bond Formed | Thioether | Thiosuccinimide |
| Bond Stability | Highly Stable | Potentially reversible (retro-Michael reaction) |
Table 2: Reported Labeling Efficiencies
| Reagent | Target | Labeling Efficiency (%) | Reference |
| N-ethylmaleimide (NEM) | Cysteine | 97 | [1] |
| N-(2-Bromoethyl)succinimide | Cysteine | Data not directly available, but generally high for bromoacetyl compounds | - |
Experimental Protocols
To accurately quantify and compare the labeling efficiency of N-(2-Bromoethyl)succinimide and N-ethylmaleimide, a standardized experimental workflow is essential. The following protocols outline the key steps for protein labeling and subsequent analysis by reversed-phase HPLC (RP-HPLC).
I. Protein Labeling Protocol
This protocol is designed for a model protein containing at least one accessible cysteine residue.
Materials:
-
Protein solution (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.2)
-
N-(2-Bromoethyl)succinimide (BES) stock solution (10 mM in a compatible organic solvent like DMSO or DMF)
-
N-ethylmaleimide (NEM) stock solution (10 mM in a compatible organic solvent like DMSO or DMF)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., L-cysteine or Dithiothreitol, DTT)
-
Desalting columns
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 5-10 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.
-
Buffer Exchange: Remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with a reaction buffer (e.g., PBS, pH 7.2 for NEM; PBS, pH 8.0 for BES).
-
Labeling Reaction:
-
Divide the protein solution into two aliquots.
-
To the first aliquot, add a 10-20 fold molar excess of the BES stock solution.
-
To the second aliquot, add a 10-20 fold molar excess of the NEM stock solution.
-
Incubate the reactions at room temperature for 2 hours, protected from light. For NEM, the reaction can also be performed overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine or DTT) to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and quenching reagent by passing the reaction mixtures through separate desalting columns equilibrated with a suitable buffer for HPLC analysis (e.g., 0.1% TFA in water).
II. HPLC Quantification Protocol
Reversed-phase HPLC is a powerful technique to separate the labeled protein from the unlabeled protein, allowing for the quantification of labeling efficiency.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C4 or C18 column suitable for protein separation (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified labeled and unlabeled protein samples to a suitable concentration for HPLC analysis (e.g., 0.5-1 mg/mL).
-
Chromatographic Separation:
-
Equilibrate the column with Mobile Phase A.
-
Inject a known amount of the protein sample.
-
Elute the proteins using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the absorbance at 280 nm (for the protein) and, if the label has a distinct absorbance, at the label's maximum absorbance wavelength.
-
-
Data Analysis and Efficiency Calculation:
-
Identify the peaks corresponding to the unlabeled and labeled protein in the chromatogram. The labeled protein will typically have a later retention time due to the increased hydrophobicity of the label.
-
Integrate the peak areas of the unlabeled (Aunlabeled) and labeled (Alabeled) protein.
-
Calculate the labeling efficiency using the following formula:
Labeling Efficiency (%) = [Alabeled / (Alabeled + Aunlabeled)] x 100
-
Mandatory Visualization
Caption: Workflow for comparing BES and NEM labeling efficiency.
Signaling Pathways and Logical Relationships
The choice between N-(2-Bromoethyl)succinimide and N-ethylmaleimide often depends on the specific requirements of the downstream application, particularly concerning the stability of the resulting conjugate.
Caption: Decision pathway for selecting a labeling reagent.
Conclusion
Both N-(2-Bromoethyl)succinimide and N-ethylmaleimide are effective reagents for the cysteine-specific labeling of proteins. The choice between them involves a trade-off between reaction kinetics and the stability of the resulting conjugate. While NEM offers faster reaction rates at near-neutral pH, the thiosuccinimide linkage it forms can be susceptible to a retro-Michael reaction, leading to potential reversibility. In contrast, the thioether bond formed by BES is highly stable, making it a preferred choice for applications requiring long-term, irreversible conjugation.
By employing a standardized HPLC-based quantification method as outlined in this guide, researchers can accurately determine the labeling efficiency of each reagent for their specific protein of interest. This data-driven approach enables an informed decision, ensuring the selection of the most appropriate labeling strategy to achieve reliable and reproducible results in downstream applications, from fundamental research to the development of protein-based therapeutics.
References
A Head-to-Head Comparison of Haloacetyl Reagents and Maleimides for Bioconjugation
In the realm of bioconjugation, the precise and stable linkage of molecules to proteins is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. Among the various strategies available, chemistries targeting the sulfhydryl group of cysteine residues are highly valued for their specificity. This guide provides a detailed comparative analysis of two of the most prominent thiol-reactive chemistries: haloacetyl reagents (e.g., iodoacetamides, bromoacetamides) and maleimides. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal chemistry for their specific applications.
The choice between these two classes of reagents fundamentally represents a trade-off between reaction kinetics and the stability of the final conjugate. Maleimides generally offer faster reaction rates at physiological pH, while haloacetyl reagents form a more stable, irreversible thioether bond.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance characteristics of haloacetyl reagents and maleimides based on available experimental data.
| Feature | Haloacetyl Reagents (e.g., Iodoacetamide) | Maleimides |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH Range | 7.2 - 9.0[1] | 6.5 - 7.5[1] |
| Specificity | Good for thiols; potential for reaction with other nucleophiles (e.g., histidines, lysines) at higher pH or in large excess.[1][2] | Highly selective for thiols at pH 6.5-7.5.[1] |
| Bond Formed | Thioether | Thiosuccinimide |
| Bond Stability | Highly stable and irreversible.[1] | Can be reversible (retro-Michael reaction), especially in the presence of other thiols.[1] |
Table 1: General Characteristics of Haloacetyl Reagents and Maleimides
| Reagent | Thiol Substrate | pH | Second-Order Rate Constant (k₂) | Reference |
| Iodoacetamide | Cysteine | 7.0 | ~36 M⁻¹min⁻¹ (~0.6 M⁻¹s⁻¹) | [3][4] |
| Iodoacetamide | Thioredoxin | 7.2 | 107 M⁻¹s⁻¹ | [5] |
| N-ethylmaleimide | L-cysteine | 7.0 | Reaction completes in < 2 min | [6] |
| Maleimide derivatives | Thiols | 7.4 | ~100 - 1000 M⁻¹s⁻¹ | [7] |
Table 2: Comparative Reaction Kinetics
| Conjugate Type | Condition | Half-life / Stability | Key Finding | Reference |
| Thioether (from Haloacetyl) | In vivo / Plasma | Generally considered highly stable with long half-lives. | The thioether bond is not prone to cleavage under physiological conditions. | [8][9] |
| Thiosuccinimide (from Maleimide) | Human Plasma (site-dependent) | ~20% intact after 72h (labile site) vs. ~80% intact after 72h (stable site) | Conjugate stability is highly dependent on the location of the cysteine residue. | [10] |
| Thiosuccinimide (from Maleimide) | In presence of glutathione | 19 ± 2 hours (for NEM-MPA conjugate) | Susceptible to retro-Michael reaction and thiol exchange. | [11] |
| Ring-Opened Thiosuccinimide | Physiological conditions | Half-lives of over two years. | Hydrolysis of the succinimide ring leads to a highly stable conjugate. |
Table 3: Comparative Conjugate Stability
Reaction Mechanisms and Experimental Workflows
The fundamental difference in the reactivity of haloacetyl reagents and maleimides lies in their reaction mechanisms with the thiol group of a cysteine residue.
Signaling Pathways and Reaction Mechanisms
Caption: Reaction mechanisms of haloacetyl and maleimide reagents with protein thiols.
Experimental Workflow for Bioconjugation and Stability Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Stability Showdown: A Comparative Guide to N-(2-Bromoethyl)succinimide Conjugate Stability in Human Plasma
For researchers, scientists, and drug development professionals, the stability of bioconjugates in human plasma is a critical determinant of therapeutic efficacy and safety. Premature cleavage of a linker and the subsequent release of a payload can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the stability of conjugates derived from N-(2-Bromoethyl)succinimide (NBES) with other common alternatives, supported by experimental data and detailed methodologies.
N-(2-Bromoethyl)succinimide is a thiol-reactive crosslinking reagent that combines features of both haloacetyl and succinimide chemistries. It reacts with sulfhydryl groups, such as those on cysteine residues in proteins, to form a stable thioether bond. However, the overall stability of the resulting conjugate in the complex biological matrix of human plasma is influenced by more than just this primary covalent linkage. This guide will delve into the nuances of NBES conjugate stability and benchmark it against widely used and next-generation conjugation technologies.
Comparative Plasma Stability of Thiol-Reactive Linkers
| Linker Chemistry | Reactive Group | Bond Formed | % Intact Conjugate (in human plasma) | Key Stability Considerations |
| N-(2-Bromoethyl)succinimide (Inferred) | Bromoacetyl-like | Thioether | Estimated >90% over 7 days | The thioether bond is highly stable. The succinimide ring itself can be susceptible to hydrolysis, though this is generally a slower process than the retro-Michael reaction seen in maleimides. |
| Conventional Maleimide (N-alkyl) | Maleimide | Thiosuccinimide | ~50% after 7 days[1] | Prone to retro-Michael addition, leading to deconjugation and exchange with plasma thiols like albumin.[2] |
| "Next-Generation" Maleimides (N-aryl) | Maleimide | Thiosuccinimide (hydrolyzed) | >80% after 7 days[3][4] | N-aryl substitution accelerates the hydrolysis of the thiosuccinimide ring to a stable, ring-opened structure that is resistant to retro-Michael reaction.[4][5] |
| Haloacetyl (e.g., Iodoacetamide) | Haloacetyl | Thioether | >90% over 7 days | Forms a highly stable thioether bond that is not susceptible to reversal under physiological conditions.[6] |
| "Bridging" Disulfide | Disulfide | Disulfide | >95% after 7 days[1] | Re-bridges native disulfide bonds in antibodies, offering high stability. |
| Thiol-ene | Alkene | Thioether | >90% after 7 days[1] | Forms a stable thioether bond via a radical-mediated reaction. |
Key Observations:
-
Thioether Stability: The thioether bond formed by haloacetyl chemistries, and by extension NBES, is considered highly stable under physiological conditions and is not prone to the reversibility seen with conventional maleimides.[6]
-
The Maleimide Problem: Conventional N-alkyl maleimide conjugates exhibit significant instability in plasma, with approximately half of the conjugate degrading over a seven-day period.[1] This instability is primarily due to a retro-Michael reaction, which allows the linker-payload to detach from the target protein and potentially bind to other molecules like serum albumin.[2]
-
Stabilized Maleimides: Next-generation maleimides, particularly those with N-aryl substituents, show markedly improved stability.[3][4] These modifications promote the rapid hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened structure that prevents the retro-Michael reaction.[4]
-
NBES's Inferred Stability: Based on its mechanism, NBES forms a stable thioether bond, similar to haloacetyl reagents. The succinimide ring, while potentially hydrolyzable, is not subject to the same rapid thiol-exchange reactions as the thiosuccinimide adduct of maleimides. Therefore, NBES conjugates are expected to exhibit high stability in plasma, comparable to or exceeding that of haloacetyl and stabilized maleimide conjugates.
Experimental Protocols
Accurate assessment of conjugate stability is crucial for the development of safe and effective biotherapeutics. Below are detailed methodologies for key experiments to determine the stability of conjugates in human plasma.
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS
Objective: To quantify the amount of intact conjugate and released payload over time when incubated in human plasma.
Materials:
-
Test conjugate (e.g., antibody-drug conjugate)
-
Pooled human plasma (anticoagulant such as citrate or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap) for intact mass analysis and LC-MS/MS for payload quantification
-
Affinity capture beads (e.g., Protein A or G) for antibody-based conjugates
-
Acetonitrile with 0.1% formic acid (termination and precipitation solution)
-
Internal standard for payload quantification
Methodology:
-
Preparation: Dilute the test conjugate to a final concentration of 100-200 µg/mL in pre-warmed (37°C) human plasma. A control sample in PBS can be included to assess chemical stability outside of a biological matrix.
-
Incubation: Incubate the mixture at 37°C with gentle agitation.
-
Time Points: At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma mixture.
-
Sample Processing for Intact Conjugate Analysis:
-
For antibody conjugates, capture the conjugate from the plasma aliquot using affinity beads.
-
Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elute the conjugate from the beads under denaturing, non-reducing conditions.
-
Analyze the eluate by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates deconjugation.
-
-
Sample Processing for Free Payload Analysis:
-
To the plasma aliquot, add 3 volumes of cold acetonitrile containing an internal standard to precipitate proteins and terminate any enzymatic reactions.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis: Plot the percentage of intact conjugate (based on DAR) or the concentration of released payload against time. Calculate the half-life (t½) of the conjugate in plasma.
Protocol 2: Assessment of Thiol Exchange via Albumin Adduct Formation
Objective: To specifically assess the propensity of a conjugate to undergo thiol exchange with serum albumin.
Materials:
-
Same as Protocol 1, with the addition of anti-albumin affinity capture beads.
Methodology:
-
Follow steps 1-3 of Protocol 1.
-
Two-Step Immunocapture:
-
Analysis:
-
Elute the captured albumin and analyze by LC-MS to detect and quantify the payload-albumin adduct.
-
This provides a direct measure of the extent of thiol exchange.
-
Visualizing Reaction Pathways and Workflows
To better illustrate the chemical reactions and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Reaction pathways for NBES and Maleimide conjugation.
Caption: Experimental workflow for plasma stability assessment.
Conclusion
The stability of bioconjugates in human plasma is a multifaceted issue where the choice of linker chemistry plays a pivotal role. While conventional maleimide-based conjugates are plagued by instability due to the reversible retro-Michael reaction, alternative strategies offer significant improvements. Based on its chemical reactivity, N-(2-Bromoethyl)succinimide is predicted to form highly stable thioether conjugates, placing it in the same category as haloacetyl and "bridging" disulfide technologies in terms of plasma stability. The hydrolysis of the succinimide ring is a potential, albeit likely slow, degradation pathway that does not lead to the rapid payload exchange observed with traditional maleimides. For researchers developing robust bioconjugates for therapeutic applications, NBES represents a promising, though less characterized, alternative that warrants further investigation to confirm its stability profile in direct comparative studies. The experimental protocols outlined in this guide provide a robust framework for conducting such critical stability assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Detecting Succinimide Formation in Proteins: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, accurately detecting and quantifying protein modifications is critical for ensuring product safety, efficacy, and stability. One of the most common non-enzymatic modifications is the formation of a succinimide intermediate, which results from the deamidation of asparagine (Asn) or the dehydration of aspartic acid (Asp). This intermediate is often unstable and can lead to the formation of isoaspartate (isoAsp), a modification known to potentially impact protein structure, activity, and immunogenicity.[1][2]
This guide provides an objective comparison of two powerful analytical techniques for detecting and characterizing succinimide: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We present quantitative comparisons, detailed experimental protocols, and a visual workflow to help researchers select the most appropriate method for their needs. The orthogonality of NMR and MS makes their combined use a powerful strategy for cross-validation of results.[3][4][5]
Quantitative Method Comparison
Both NMR and MS offer unique advantages and have inherent limitations for the analysis of succinimide. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural detail, sensitivity, or sample throughput.
| Parameter | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Detection Principle | Measures mass-to-charge ratio (m/z). Succinimide formation from Asp results in a mass loss of 18.01 Da (loss of H₂O).[6] | Measures the magnetic properties of atomic nuclei. Succinimide formation creates a unique chemical environment with characteristic chemical shifts.[3][4][5] |
| Sensitivity | High (picomole to femtomole range).[7] | Lower, typically requires higher sample concentrations (micromolar to millimolar range).[7][8] |
| Site Identification | Excellent. Tandem MS (MS/MS) pinpoints the exact modification site in a peptide sequence.[1][2] | Unambiguous. 2D NMR experiments (e.g., ¹H-¹³C HSQC) provide characteristic fingerprints that confirm the presence and location of succinimide.[3][4][5] |
| Quantification | Good. Can be achieved through relative peak intensity in mass spectra or chromatographic peaks (e.g., LC-MS).[9][10] | Good. Achieved by integrating the volume of characteristic NMR cross-peaks. Accuracy can be improved with optimized relaxation delays.[3] |
| Analysis of Intact Protein | Challenging for large proteins due to mass resolution limits, but possible with top-down or middle-down approaches.[3][6] | Possible, but typically requires the protein to be denatured to obtain sharp signals and compare them to random coil reference data.[3][4][5] |
| Sample Preparation | Often requires proteolytic digestion, where succinimide can be unstable at typical basic pH.[6][11] Specialized low-pH digestion protocols are necessary.[9] | Requires highly purified, concentrated samples. May require isotopic labeling (e.g., ¹³C, ¹⁵N) and denaturation for optimal results.[3][8] |
| Throughput | High. LC-MS methods can be automated for rapid analysis of many samples.[12] | Low. NMR experiments are typically time-consuming, requiring long acquisition times for sufficient signal-to-noise. |
| Structural Information | Limited to identifying the presence and location of the modification. | Provides detailed atomic-level information about the local conformation and dynamics in solution.[8][13] |
| Key Challenge | Succinimide instability during sample preparation can lead to artifacts (false positives or negatives).[6][11] | Lower sensitivity and spectral overlap in large proteins. Requires reference data for chemical shift assignments.[3][7] |
Workflow for Succinimide Detection
The following diagram illustrates a typical experimental workflow for detecting and characterizing succinimide formation in a protein sample using both Mass Spectrometry and NMR Spectroscopy.
Caption: Workflow for succinimide analysis using orthogonal MS and NMR methods.
Experimental Protocols
Below are representative, generalized protocols for detecting succinimide formation using LC-MS and NMR. Specific parameters must be optimized for the protein of interest and the available instrumentation.
Low-pH Peptide Mapping using LC-MS
This method is designed to preserve the unstable succinimide intermediate during sample preparation for accurate site-specific analysis.[9][11]
Objective: To identify and quantify succinimide at the peptide level while minimizing its hydrolysis.
Methodology:
-
Sample Preparation:
-
Reconstitute the protein sample (e.g., a monoclonal antibody) to a concentration of 1-5 mg/mL in a low-pH buffer, such as 100 mM acetate buffer, pH 5.0.
-
If necessary, denature the protein by adding a denaturant like RapiGest SF at a final concentration of 0.1% and incubating at 60°C for 15 minutes.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Add a protease stable at low pH, such as porcine trypsin, at an enzyme-to-substrate ratio of 1:20 (w/w).
-
Incubate the digestion mixture at 37°C for 4 hours. The acidic pH helps stabilize the succinimide ring from rapid hydrolysis.[11]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the digested sample onto a C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Separate peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.2 mL/min over 60-90 minutes.
-
-
Mass Spectrometry (MS):
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 5-10 most abundant precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
-
Data Analysis:
-
Process the raw data using protein analysis software.
-
Search for a mass shift of -18.01 Da on Asp-containing peptides or +0.98 Da on Asn-containing peptides (for deamidation to Asp/isoAsp).
-
Confirm the site of modification by manually inspecting the MS/MS fragmentation spectra.
-
Quantify the succinimide-containing peptide by comparing its peak area to the unmodified and other modified (isoAsp, Asp) forms.
-
2D NMR Spectroscopy for Intact Protein Analysis
This protocol allows for the unambiguous identification of succinimide in a full-length, denatured protein by leveraging its unique NMR chemical shift fingerprint.[3][4][5]
Objective: To unambiguously detect and quantify succinimide in an intact protein.
Methodology:
-
Sample Preparation:
-
Prepare a highly concentrated protein sample (~0.5-1.0 mM or ~15-20 mg/mL for a 150 kDa mAb). For enhanced sensitivity, the protein can be uniformly labeled with ¹³C and ¹⁵N through recombinant expression.
-
Buffer exchange the sample into a low-pH buffer (e.g., 10 mM ammonium acetate, pH 4.0) and incubate under stress conditions (e.g., 40°C for several days) to induce succinimide formation.[3]
-
Lyophilize the stressed sample.
-
-
Denaturation and NMR Sample Preparation:
-
Dissolve the lyophilized protein in a denaturing NMR buffer: 7 M urea-d₄ in D₂O, adjusted to a final pH (uncorrected meter reading, pH*) of ~2.3 with DCl.[3][4][5] This ensures the protein is fully unfolded, leading to sharper signals and allowing comparison to random coil chemical shift references.
-
Transfer approximately 500 µL of the final sample into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Typical acquisition parameters include a spectral width of ~12 ppm in the ¹H dimension and ~40 ppm in the ¹³C dimension, with a sufficient number of scans (e.g., >400) and a relaxation delay (d1) of 1.5-2 seconds to achieve adequate signal-to-noise.[14]
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analyze the ¹³C HSQC spectrum, focusing on the Cα-Hα and Cβ-Hβ regions.
-
Identify the characteristic cross-peak pattern for succinimide. The Cβ-Hβ correlation of a succinimide residue followed by a glycine, for example, appears at a distinct position (~3.1 ppm for ¹H, ~30 ppm for ¹³C) that is well-resolved from the random coil signals of the 20 standard amino acids.[3][4]
-
Quantify the succinimide content by integrating the volume of its unique cross-peak and comparing it to the integral of a well-resolved peak from an unmodified residue in the protein.
-
References
- 1. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinimide formation at Asn 55 in the complementarity determining region of a recombinant monoclonal antibody IgG1 heavy chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marioschubert.ch [marioschubert.ch]
- 4. Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 8. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 9. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and control of succinimide formation and accumulation at aspartic acid residues in the complementarity-determining region of a therapeutic monoclonal antibody [genedata.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. users.cs.duke.edu [users.cs.duke.edu]
- 14. marioschubert.ch [marioschubert.ch]
A Head-to-Head Comparison: 1-(2-Bromoethyl)pyrrolidine-2,5-dione vs. Iodoacetamide for Thiol Modification
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of experimental design in proteomics, bioconjugation, and drug discovery. The choice of alkylating agent is critical, directly impacting reaction specificity, conjugate stability, and the reliability of downstream analysis. This guide provides an in-depth comparison of two thiol-reactive reagents: the well-established iodoacetamide (IAA) and the maleimide-based 1-(2-Bromoethyl)pyrrolidine-2,5-dione, also known as N-(2-bromoethyl)maleimide (NBEM).
This comparison delves into the fundamental chemistry, reactivity, and potential side reactions of each reagent, offering a comprehensive overview to inform your experimental choices. While direct head-to-head quantitative comparisons in the literature are limited, this guide synthesizes available data on haloacetamides and maleimides to provide a clear, data-driven perspective.
Executive Summary: Stability vs. Controlled Reactivity
Iodoacetamide is a highly reactive alkylating agent that forms a very stable, irreversible thioether bond with cysteine residues.[1] However, its high reactivity can lead to off-target modifications of other amino acid residues, particularly at alkaline pH.[2] In contrast, this compound, a maleimide derivative, offers higher selectivity for thiols at a near-neutral pH.[2] The stability of the resulting conjugate from a maleimide reaction can be a concern due to the possibility of a retro-Michael reaction, leading to deconjugation.[3] However, under certain conditions, the succinimide ring can be hydrolyzed to form a stable product.[4]
At a Glance: Key Differences
| Feature | This compound (NBEM) | Iodoacetamide (IAA) |
| Reaction Mechanism | Michael Addition | SN2 Nucleophilic Substitution |
| Primary Target | Cysteine Thiols | Cysteine Thiols |
| Optimal pH | 6.5 - 7.5 | 7.5 - 8.5 |
| Reactivity | High, but more selective than IAA | Very High |
| Conjugate Stability | Potentially reversible (Retro-Michael reaction), can be stabilized by hydrolysis | Highly Stable, Irreversible |
| Common Side Reactions | Hydrolysis of maleimide ring, reaction with lysines and histidines at alkaline pH | Alkylation of Met, Lys, His, N-terminus |
| Mass Spectrometry | Neutral modification | Iodine can lead to neutral loss and lower peptide ID rates |
Delving Deeper: A Performance Showdown
Reaction Mechanism and Specificity
Iodoacetamide alkylates cysteine residues through a straightforward SN2 reaction, where the nucleophilic thiol group of cysteine attacks the carbon atom bearing the iodine, displacing the iodide ion.[2] This reaction is highly efficient but can be less specific at higher pH values, leading to the modification of other nucleophilic residues such as lysine, histidine, and methionine.[5]
This compound, as a maleimide derivative, reacts with thiols via a Michael addition. The thiolate anion attacks one of the vinyl carbons of the maleimide ring.[2] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5, where the thiol group is sufficiently nucleophilic, and amine groups (like the one in lysine) are generally protonated and thus less reactive.[6] Some studies have shown that certain bromomaleimides exhibit higher cysteine specificity than traditional maleimides.[7]
Signaling Pathway: Cysteine Alkylation Mechanisms
Caption: Reaction mechanisms of Iodoacetamide and NBEM with cysteine.
Conjugate Stability
The thioether bond formed by iodoacetamide is exceptionally stable and considered irreversible under physiological conditions.[3] This makes it an ideal choice for applications where a permanent modification is required.
The stability of the thioether linkage formed by maleimides is a more complex issue. The succinimide ring in the product is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in vivo.[3][8] This can lead to the release of the conjugated molecule. However, the succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative, which is no longer susceptible to the retro-Michael reaction.[4] The rate of this stabilizing hydrolysis can be influenced by the N-substituent on the maleimide.[4]
Off-Target Reactivity
A significant drawback of iodoacetamide is its potential for off-target reactions. Studies have shown that iodoacetamide can alkylate methionine, lysine, histidine, and the N-terminus of proteins, which can complicate data analysis in proteomics.[5] Iodine-containing reagents have also been reported to cause a prominent neutral loss during MS/MS fragmentation, potentially leading to lower peptide identification rates.
Maleimides, including NBEM, generally exhibit higher specificity for cysteine residues, especially at pH 6.5-7.5.[2] However, at more alkaline pH, reactivity with lysine and histidine can occur.[2] Another potential side reaction is the hydrolysis of the maleimide ring itself before it has a chance to react with a thiol.
Quantitative Data Summary
| Parameter | This compound (NBEM) (inferred) | Iodoacetamide (IAA) |
| Second-order rate constant (with thiols) | ~102 - 103 M-1s-1 | ~101 - 102 M-1s-1 |
| Optimal pH for Cysteine Selectivity | 6.5 - 7.5 | ~8.0 |
| Half-life of Conjugate (in presence of competing thiols) | 20 - 80 hours (can be stabilized by hydrolysis)[8] | Very long (considered stable) |
| Observed Off-Target Modifications (Proteomics) | N-terminus, Lysine (at higher pH) | Methionine, Lysine, Histidine, N-terminus |
Experimental Protocols
In-Solution Protein Alkylation with Iodoacetamide
This protocol is adapted from standard proteomics workflows.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Iodoacetamide (IAA) solution (freshly prepared in the dark)
-
Quenching solution (e.g., DTT)
Procedure:
-
Reduction: Reduce the protein sample by adding DTT to a final concentration of 5-10 mM. Incubate at 56°C for 30-60 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAA solution to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30-45 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10-20 mM.
-
Downstream Processing: The alkylated protein sample is now ready for buffer exchange, digestion, and mass spectrometry analysis.
Experimental Workflow: In-Solution Protein Alkylation
Caption: A generalized workflow for in-solution protein alkylation.
In-Solution Protein Alkylation with this compound (NBEM)
This protocol is based on general procedures for maleimide-based bioconjugation.
Materials:
-
Protein sample in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5
-
TCEP solution
-
This compound (NBEM) solution (freshly prepared in DMSO or DMF)
-
Quenching solution (e.g., free cysteine or DTT)
Procedure:
-
Reduction (if necessary): If the protein contains disulfide bonds, reduce it by adding a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30 minutes.
-
Alkylation: Add a 10-20 fold molar excess of freshly prepared NBEM solution to the protein solution. Incubate at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
Quenching (optional): The reaction can be quenched by adding a small molecule thiol like free cysteine or DTT.
-
Purification: Remove excess, unreacted NBEM and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.
Conclusion: Making the Right Choice
The choice between this compound and iodoacetamide hinges on the specific requirements of the application.
-
For applications demanding the highest conjugate stability and where potential off-target modifications can be tolerated or controlled for, iodoacetamide remains a robust and reliable choice. Its irreversible nature ensures that the modification will persist through subsequent experimental steps.
-
For applications requiring high specificity for cysteine residues, especially in complex biological mixtures or for the synthesis of well-defined bioconjugates, this compound offers a distinct advantage. The ability to perform the reaction at a near-neutral pH minimizes modifications of other amino acid residues. However, researchers must be mindful of the potential for retro-Michael reaction and consider strategies to ensure the long-term stability of the conjugate if required.
Ultimately, a thorough understanding of the chemistry of these reagents, coupled with careful optimization of reaction conditions, will enable researchers to achieve their desired experimental outcomes with high fidelity and confidence.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Bromoethyl)pyrrolidine-2,5-dione: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-(2-Bromoethyl)pyrrolidine-2,5-dione, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document outlines procedural steps for handling, waste accumulation, and final disposal, tailored for researchers, scientists, and drug development professionals.
Hazard and Disposal Information Summary
For quick reference, the following table summarizes the key hazards and recommended disposal procedures for this compound.
| Hazard Category | Description | Disposal Consideration |
| Acute Toxicity | Harmful if swallowed.[1] | Do not discharge to sewer systems.[2] |
| Skin Irritation | Causes skin irritation and may cause an allergic skin reaction.[1] | Wear appropriate personal protective equipment (PPE), including gloves and lab coat.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle in a well-ventilated area or with local exhaust ventilation.[1][3] |
| Environmental Hazards | Discharge into the environment must be avoided.[2] | Dispose of contents/container to an appropriate treatment and disposal facility.[1][4] |
| Chemical Reactivity | During combustion, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4] | Disposal via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing is recommended.[2] |
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[1][3]
2. Handling and Waste Accumulation:
-
Avoid Contamination: Do not eat, drink, or smoke when handling this chemical.[1] Wash hands thoroughly after handling.[1]
-
Waste Container:
-
Use a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with halogenated organic compounds.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][4] The storage area should be locked up.[1][4]
3. Spill Management:
-
Minor Spills:
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container for disposal.[2]
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
4. Final Disposal:
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.
-
Recommended Disposal Method: The recommended method of disposal is through a licensed chemical destruction facility.[2] This typically involves:
-
Incineration: Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products like hydrogen bromide gas.[2]
-
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(2-Bromoethyl)pyrrolidine-2,5-dione
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 1-(2-Bromoethyl)pyrrolidine-2,5-dione (CAS No. 55943-72-1). Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
IUPAC Name: this compound[1]
-
CAS Number: 55943-72-1[1]
-
Molecular Formula: C₆H₈BrNO₂[1]
-
Molecular Weight: 206.04 g/mol [1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and associated risks. The following table summarizes the required PPE for various laboratory operations.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield | Essential for preventing eye contact which can cause serious irritation. A face shield provides an additional layer of protection against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Protects against skin contact, which can cause irritation and potential allergic reactions. Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | This compound may cause respiratory irritation.[2][3] Engineering controls like a fume hood are the primary line of defense. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation:
-
Ensure a calibrated and operational safety shower and eyewash station are readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary materials and equipment before starting the procedure.
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as detailed in the table above before entering the designated handling area.
-
-
Chemical Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Use compatible labware (e.g., glass, PTFE) to prevent reactions.
-
When transferring the substance, do so carefully to avoid generating dust or aerosols.[4]
-
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling is complete.[2]
-
Decontaminate the work surface and any equipment used during the procedure.
-
Storage Plan:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][5]
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
It is recommended to store the container in a locked cabinet or area with restricted access.[2]
Spill Response Workflow
In the event of a spill, a prompt and organized response is essential to mitigate potential hazards. The following workflow outlines the necessary steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
